N-Ethylpyrazin-2-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
N-ethylpyrazin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3/c1-2-8-6-5-7-3-4-9-6/h3-5H,2H2,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBLIKXAFMIOTGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC=CN=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10498656 | |
| Record name | N-Ethylpyrazin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10498656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65032-08-8 | |
| Record name | N-Ethylpyrazin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10498656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
N-Ethylpyrazin-2-amine chemical properties and structure
An In-depth Technical Guide to N-Ethylpyrazin-2-amine: Chemical Properties, Structure, and Synthetic Strategy
Foreword
As a Senior Application Scientist, it is my experience that the exploration of novel chemical space is the bedrock of innovation in drug discovery. The pyrazine scaffold, a privileged structure in medicinal chemistry, continues to yield compounds of significant therapeutic interest. This guide focuses on a specific, yet underexplored derivative: This compound . While extensive literature on this exact molecule is sparse, its constituent parts—the pyrazin-2-amine core and the N-ethyl substituent—are well-characterized. This document, therefore, serves as both a repository of known principles and an expert-guided projection of the molecule's properties and potential. We will proceed by dissecting the structure, predicting its physicochemical and spectroscopic characteristics based on established chemical theory and data from analogous compounds, proposing a robust synthetic protocol, and discussing its potential applications. This approach is designed to empower researchers and drug development professionals with a foundational understanding to synthesize, identify, and utilize this compound in their research endeavors.
Molecular Structure and Identification
This compound is a heterocyclic aromatic amine. The core of the molecule is a pyrazine ring, which is a six-membered aromatic heterocycle containing two nitrogen atoms in a 1,4-para arrangement. This ring is substituted at the C-2 position with a secondary amine, where the nitrogen atom is bonded to an ethyl group. This N-alkylation distinguishes it from its isomer, 5-ethylpyrazin-2-amine, where the ethyl group is attached directly to the pyrazine ring.
The presence of the pyrazine ring, a known bioisostere for other aromatic systems, and the secondary amine functionality, a common pharmacophore, makes this compound a molecule of considerable interest for scaffold-based drug design.[1]
| Identifier | Value |
| IUPAC Name | This compound |
| Synonyms | 2-(Ethylamino)pyrazine |
| CAS Number | Not currently assigned. |
| Molecular Formula | C₆H₉N₃ |
| Molecular Weight | 123.16 g/mol [2] |
| Canonical SMILES | CCNc1ncccn1 |
| InChI Key | Inferred from structure; specific key not available. |
Physicochemical and Spectroscopic Profile
Predicted Physicochemical Properties
The introduction of an N-ethyl group in place of a hydrogen on the 2-amino group is expected to increase lipophilicity (higher LogP) and slightly lower the boiling point compared to a ring-ethylated isomer due to the disruption of intermolecular hydrogen bonding.
| Property | Predicted Value | Rationale and References |
| Appearance | Colorless to pale yellow liquid or low-melting solid | Based on similar small alkylamines and pyrazines.[3] |
| Boiling Point | ~160-180 °C | Extrapolated from related structures. 2-Ethylpyrazine boils at 152-153 °C.[4] The amine group will increase this. |
| Solubility | Soluble in water and common organic solvents (e.g., ethanol, DMSO, chloroform) | The pyrazine nitrogens and the secondary amine are hydrogen bond acceptors, conferring water solubility.[3] |
| XLogP3-AA | ~0.4 - 0.8 | Calculated based on the structure of 5-ethylpyrazin-2-amine (XLogP3-AA of 0.3) with adjustment for N-alkylation.[2] |
| pKa (Conjugate Acid) | ~2.5 - 3.5 | The pyrazine ring is weakly basic (pKa ~0.65).[1] The exocyclic secondary amine will be the primary basic center, but its basicity is reduced by the electron-withdrawing nature of the pyrazine ring. |
Anticipated Spectroscopic Data
For any researcher undertaking the synthesis of this compound, spectroscopic confirmation is paramount. The following are the anticipated spectral characteristics.
-
¹H NMR Spectroscopy:
-
Ethyl Group: A triplet integrating to 3H (CH₃) around δ 1.2-1.4 ppm, coupled to a quartet integrating to 2H (CH₂) around δ 3.3-3.5 ppm. The CH₂ quartet will be deshielded due to its proximity to the nitrogen.[5]
-
Amine Proton (N-H): A broad singlet around δ 5.0-6.0 ppm, which would disappear upon D₂O exchange.[5][6]
-
Pyrazine Ring Protons: Three aromatic protons exhibiting characteristic downfield shifts, likely in the δ 7.8-8.5 ppm range. Their specific shifts and coupling patterns will depend on the electronic influence of the ethylamino group.
-
-
¹³C NMR Spectroscopy:
-
Ethyl Group: Two aliphatic signals, with the CH₃ carbon around δ 14-16 ppm and the N-CH₂ carbon significantly deshielded to δ 40-45 ppm.[5]
-
Pyrazine Ring Carbons: Four distinct signals in the aromatic region (δ 130-160 ppm). The carbon bearing the amino group (C2) will be the most upfield-shifted due to the electron-donating effect of the nitrogen.
-
-
Infrared (IR) Spectroscopy:
-
N-H Stretch: A single, moderately sharp absorption band in the region of 3350–3310 cm⁻¹ is the hallmark of a secondary amine.[6][7]
-
C-H Stretch: Aliphatic C-H stretching from the ethyl group will appear just below 3000 cm⁻¹, while aromatic C-H stretching from the pyrazine ring will be observed just above 3000 cm⁻¹.
-
C-N Stretch: An aromatic C-N stretch is expected in the 1335-1250 cm⁻¹ region.[7]
-
Aromatic C=N/C=C Stretch: Multiple bands in the 1600-1400 cm⁻¹ region, characteristic of the pyrazine ring.
-
-
Mass Spectrometry (MS):
-
Molecular Ion (M⁺): The compound has an odd number of nitrogen atoms (3), so according to the Nitrogen Rule, its molecular ion peak will have an odd mass-to-charge ratio (m/z) of 123.[6]
-
Key Fragmentation: The most prominent fragmentation pathway for N-alkylamines is α-cleavage.[6] The expected major fragment would result from the loss of a methyl radical (•CH₃) from the ethyl group, leading to a resonance-stabilized cation at m/z = 108.
-
Synthesis and Reactivity
Proposed Synthetic Protocol: N-Alkylation of 2-Aminopyrazine
The most direct and logical approach to this compound is the nucleophilic substitution reaction between commercially available 2-aminopyrazine and an ethylating agent. This is a standard N-alkylation procedure.
Reaction Scheme: 2-Aminopyrazine + CH₃CH₂-X → this compound (where X = Br, I)
Step-by-Step Experimental Protocol:
-
Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-aminopyrazine (1.0 eq) and a suitable polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Acetonitrile (20-30 mL).
-
Base Addition: Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃, 1.5 eq) or sodium hydride (NaH, 1.1 eq, use with extreme caution), to the suspension. The purpose of the base is to deprotonate the amine, increasing its nucleophilicity.
-
Alkylating Agent Addition: Stir the mixture at room temperature for 15-20 minutes. Then, add ethyl iodide or ethyl bromide (1.1 eq) dropwise via a syringe. Causality Note: Using a slight excess of the ethylating agent ensures complete consumption of the starting amine. Dropwise addition helps to control any potential exotherm.
-
Reaction: Heat the reaction mixture to 60-70 °C and monitor its progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours. Rationale: Heating provides the necessary activation energy for the Sₙ2 reaction. Over-alkylation to form the tertiary diethylamine is a possible side reaction, which can be minimized by controlling stoichiometry and reaction time.
-
Work-up and Extraction: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel and extract the product into an organic solvent like ethyl acetate or dichloromethane (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter. Concentrate the solvent under reduced pressure to obtain the crude product.
-
Final Purification: Purify the crude material using column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to yield pure this compound. Confirm the structure and purity using the spectroscopic methods outlined in Section 2.2.
Caption: Role of the pyrazine scaffold in drug discovery pathways.
Safety and Handling
No specific safety data sheet (SDS) exists for this compound. Therefore, precautions must be based on data from structurally similar compounds, such as 5-Ethylpyrazin-2-amine and other alkylamines.
-
GHS Hazard Statements (Inferred):
-
Harmful if swallowed (Acute toxicity, oral). [2] * Harmful in contact with skin (Acute toxicity, dermal). [2] * Causes skin irritation. [2] * Causes serious eye damage/irritation. [2] * Harmful if inhaled (Acute toxicity, inhalation). [2]* Recommended Precautions:
-
Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood. [8] * Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat. [9] * Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapors or dust. Wash hands thoroughly after handling. [8][10] * Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents and acids. [9] * Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.
-
References
- AK Scientific, Inc. Safety Data Sheet for N-(Cyclohex-3-en-1-ylmethyl)-1-ethylpyrazol-4-amine.
- Fisher Scientific. (2009). Safety Data Sheet for Ethylpyrazine.
- Elan Chemical. (2018). Safety Data Sheet for Ethylpyrazine.
- Fisher Scientific. (2024). Safety Data Sheet for 2-Aminopyrazine.
- PubChem. Dimethyl[2-(pyrazin-2-yl)ethyl]amine. National Center for Biotechnology Information.
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PubChem. 2-Ethylpyrazine. National Center for Biotechnology Information. Available at: [Link]
- Enamine. Safety Data Sheet for 1-methoxypyrrolo[1,2-a]pyrazine-6-carbaldehyde.
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- ChemicalBook. Ethylpyrazine CAS#: 13925-00-3.
- NIST. Pyrazine, ethyl-. National Institute of Standards and Technology.
- ECHEMI. 2-Ethylpyrazine | 13925-00-3.
- Domling, A., & Nayak, A. (2021). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules, 27(1112).
- University of Calgary. IR Spectroscopy of Amines.
- Oregon State University. Spectroscopy of Amines.
- PubChem. 4-Ethylpyridin-2-amine | C7H10N2 | CID 118425. National Center for Biotechnology Information.
- Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines.
- Michigan State University. Amine Reactivity.
- Zhang, Y., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules.
- OpenStax. (2023). 24.10 Spectroscopy of Amines. Organic Chemistry.
- Sharma, R., et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Journal of Enzyme Inhibition and Medicinal Chemistry.
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The Synthesis of N-Ethylpyrazin-2-amine: A Technical Guide for Chemical Researchers
Introduction
N-Ethylpyrazin-2-amine is a substituted pyrazine derivative of significant interest in medicinal chemistry and drug development. The pyrazine core is a key pharmacophore found in numerous biologically active compounds, and the N-ethyl substituent can critically influence the molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, cell permeability, and target binding affinity. This technical guide provides an in-depth exploration of the principal synthetic pathways to this compound, offering a comparative analysis of methodologies, detailed experimental protocols, and insights into the rationale behind procedural choices. This document is intended for researchers, scientists, and professionals in the field of drug development seeking a comprehensive understanding of the synthesis of this important chemical entity.
Strategic Approaches to the Synthesis of this compound
The synthesis of this compound can be approached through several strategic disconnections. The most viable and commonly employed strategies involve the formation of the C-N bond between the pyrazine ring and the ethylamino group. The primary pathways, which will be discussed in detail, are:
-
Nucleophilic Aromatic Substitution (SNAr) : A classical and direct approach involving the displacement of a suitable leaving group on the pyrazine ring by ethylamine.
-
Buchwald-Hartwig Amination : A modern, palladium-catalyzed cross-coupling reaction that offers high efficiency and broad substrate scope.
-
N-Alkylation of 2-Aminopyrazine : An alternative route where the pyrazine core is first established as 2-aminopyrazine, followed by the introduction of the ethyl group onto the amino nitrogen.
The choice of a specific pathway is often dictated by factors such as the availability and cost of starting materials, desired scale of synthesis, and the tolerance of other functional groups on the pyrazine scaffold.
Pathway 1: Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is a cornerstone of heterocyclic chemistry for the formation of C-N bonds. The electron-deficient nature of the pyrazine ring makes it susceptible to nucleophilic attack, particularly when activated by a good leaving group at the 2-position, such as a halogen.
Mechanistic Rationale
The reaction proceeds via a two-step addition-elimination mechanism. The nucleophile, in this case, ethylamine, attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the subsequent step, the leaving group is expelled, and the aromaticity of the pyrazine ring is restored. The reactivity of the halopyrazine follows the order F > Cl > Br > I, which is characteristic of SNAr reactions. However, for practical and economic reasons, 2-chloropyrazine is a commonly used starting material.[1]
Caption: Generalized SNAr mechanism for the synthesis of this compound.
Experimental Protocol: Synthesis from 2-Chloropyrazine
This protocol is adapted from analogous reactions of 2-halopyrazines with amines.[1]
Materials:
-
2-Chloropyrazine (1.0 eq)
-
Ethylamine (2.0-3.0 eq, as a solution in a suitable solvent like ethanol or as a neat liquid)
-
Anhydrous ethanol or other suitable high-boiling point solvent (e.g., DMSO, NMP)
-
Optional: A non-nucleophilic base (e.g., K₂CO₃, Et₃N) to scavenge the generated HCl.
Procedure:
-
To a sealed reaction vessel (e.g., a pressure tube or autoclave) equipped with a magnetic stir bar, add 2-chloropyrazine and the chosen solvent.
-
Add ethylamine to the reaction mixture. If using a solution, ensure the final concentration is appropriate for the reaction scale.
-
If a base is used, add it to the mixture.
-
Seal the vessel and heat the reaction mixture to a temperature ranging from 100 to 180 °C. The optimal temperature and reaction time will depend on the solvent and the concentration of reactants. A patent describing the reaction of 2-chloropyrazine with anhydrous ammonia suggests a temperature range of 150-200 °C.[1]
-
Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate (e.g., ethylamine hydrochloride) has formed, it can be removed by filtration.
-
Concentrate the filtrate under reduced pressure to remove the solvent and excess ethylamine.
-
The crude product can be purified by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound.
| Parameter | Condition | Rationale |
| Starting Material | 2-Chloropyrazine | Commercially available and sufficiently reactive for SNAr. 2-Bromopyrazine is also a viable alternative. |
| Nucleophile | Ethylamine | The key building block to introduce the ethylamino group. An excess is often used to drive the reaction to completion and act as a base. |
| Solvent | Ethanol, DMSO, NMP | High-boiling point polar aprotic solvents are generally effective in promoting SNAr reactions. |
| Temperature | 100-180 °C | Elevated temperatures are typically required to overcome the activation energy for the nucleophilic attack on the electron-deficient pyrazine ring. |
| Base (Optional) | K₂CO₃, Et₃N | Neutralizes the HCl formed during the reaction, preventing the protonation and deactivation of the ethylamine nucleophile. |
Pathway 2: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[2][3] It has become a staple in modern organic synthesis due to its high efficiency, broad substrate scope, and tolerance of various functional groups.
Mechanistic Rationale
The catalytic cycle of the Buchwald-Hartwig amination is well-established and involves a series of key steps:
-
Oxidative Addition : The active Pd(0) catalyst oxidatively adds to the 2-halopyrazine, forming a Pd(II) complex.
-
Amine Coordination and Deprotonation : Ethylamine coordinates to the Pd(II) center, and a base deprotonates the coordinated amine to form an amido complex.
-
Reductive Elimination : The C-N bond is formed through reductive elimination from the Pd(II) complex, yielding this compound and regenerating the Pd(0) catalyst.
The choice of ligand is crucial for the success of the reaction, with bulky, electron-rich phosphine ligands being particularly effective.[4]
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Experimental Protocol: Palladium-Catalyzed Synthesis
This protocol is a general procedure based on established Buchwald-Hartwig amination methodologies.[3][5]
Materials:
-
2-Chloropyrazine or 2-Bromopyrazine (1.0 eq)
-
Ethylamine (1.2-1.5 eq)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)
-
Phosphine ligand (e.g., XPhos, SPhos, BINAP) (2-10 mol%)
-
Strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃) (1.5-2.0 eq)
-
Anhydrous, degassed solvent (e.g., toluene, dioxane)
Procedure:
-
To an oven-dried Schlenk flask or reaction vial, add the 2-halopyrazine, the palladium precatalyst, the phosphine ligand, and the base under an inert atmosphere (e.g., argon or nitrogen).
-
Add the anhydrous, degassed solvent to the flask.
-
Add ethylamine to the reaction mixture.
-
Seal the flask and heat the reaction mixture to a temperature typically ranging from 80 to 120 °C.
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the palladium catalyst and inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Parameter | Condition | Rationale |
| Starting Material | 2-Chloropyrazine or 2-Bromopyrazine | Both are suitable substrates for Buchwald-Hartwig amination. Bromides are generally more reactive than chlorides. |
| Catalyst System | Pd precatalyst + Phosphine ligand | The combination of a palladium source and a bulky, electron-rich phosphine ligand is essential for an efficient catalytic cycle. |
| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ | A strong, non-nucleophilic base is required to deprotonate the coordinated amine without competing as a nucleophile. |
| Solvent | Toluene, Dioxane | Anhydrous and degassed aprotic solvents are necessary to prevent catalyst deactivation. |
| Temperature | 80-120 °C | Milder conditions compared to SNAr are often sufficient due to the catalytic nature of the reaction. |
Pathway 3: N-Alkylation of 2-Aminopyrazine
This approach involves the initial presence of the amino group on the pyrazine ring, followed by the introduction of the ethyl group. This can be achieved through classical N-alkylation with an ethyl halide or via reductive amination with acetaldehyde.
Direct N-Alkylation with an Ethyl Halide
This method relies on the nucleophilicity of the amino group of 2-aminopyrazine to displace a halide from an ethylating agent. A significant challenge with this approach is the potential for over-alkylation to form the diethylamino- and even the triethylammonium pyrazine derivatives.[6]
Experimental Protocol: N-Alkylation with Ethyl Iodide
This protocol is based on general procedures for the N-alkylation of amino-heterocycles.[6]
Materials:
-
2-Aminopyrazine (1.0 eq)
-
Ethyl iodide (1.0-1.2 eq)
-
A suitable base (e.g., NaH, K₂CO₃)
-
Anhydrous aprotic solvent (e.g., DMF, THF)
Procedure:
-
To a stirred suspension of the base (e.g., NaH) in the anhydrous solvent under an inert atmosphere, add a solution of 2-aminopyrazine in the same solvent at 0 °C.
-
Allow the mixture to stir at room temperature for a period to ensure the formation of the aminopyrazinyl anion.
-
Cool the mixture back to 0 °C and add ethyl iodide dropwise.
-
Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.
-
Carefully quench the reaction with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to separate the desired mono-ethylated product from any starting material and over-alkylated byproducts.
Reductive Amination with Acetaldehyde
Reductive amination offers a more controlled method for mono-alkylation. The reaction proceeds through the in-situ formation of an imine between 2-aminopyrazine and acetaldehyde, which is then reduced to the corresponding secondary amine.
Experimental Protocol: Reductive Amination
This protocol is a general procedure for reductive amination.
Materials:
-
2-Aminopyrazine (1.0 eq)
-
Acetaldehyde (1.1-1.5 eq)
-
A suitable reducing agent (e.g., NaBH(OAc)₃, NaBH₃CN)
-
Anhydrous solvent (e.g., dichloroethane, methanol)
Procedure:
-
To a stirred solution of 2-aminopyrazine in the anhydrous solvent, add acetaldehyde.
-
Stir the mixture at room temperature for a period to allow for imine formation.
-
Add the reducing agent portion-wise, maintaining the temperature at or below room temperature.
-
Stir the reaction mixture until completion, as monitored by TLC.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Comparative Analysis of Synthesis Pathways
| Pathway | Advantages | Disadvantages |
| Nucleophilic Aromatic Substitution (SNAr) | - Simple, one-step procedure. - Does not require a metal catalyst. - Cost-effective for large-scale synthesis. | - Often requires harsh reaction conditions (high temperatures and pressures). - May have a limited substrate scope. - Potential for side reactions. |
| Buchwald-Hartwig Amination | - High yields and excellent functional group tolerance. - Milder reaction conditions compared to SNAr. - Broad substrate scope. | - Requires an expensive and potentially toxic palladium catalyst and ligands. - Requires anhydrous and inert reaction conditions. - Catalyst and ligand screening may be necessary for optimization. |
| N-Alkylation of 2-Aminopyrazine | - Utilizes readily available 2-aminopyrazine. - Reductive amination offers good control over mono-alkylation. | - Direct alkylation with ethyl halides can lead to over-alkylation, reducing the yield of the desired product. - Requires an additional step if starting from a halopyrazine. |
Conclusion
The synthesis of this compound can be successfully achieved through several robust and reliable synthetic routes. The choice of the optimal pathway will depend on the specific requirements of the synthesis, including scale, cost considerations, and the availability of starting materials and reagents. For large-scale, cost-effective production, Nucleophilic Aromatic Substitution of 2-chloropyrazine with ethylamine presents a viable option, although it may require optimization of harsh reaction conditions. For laboratory-scale synthesis, where high yields and functional group tolerance are paramount, the Buchwald-Hartwig amination offers a superior and more versatile approach. The N-alkylation of 2-aminopyrazine, particularly via reductive amination, provides a controlled alternative, especially when 2-aminopyrazine is a readily available starting material. This guide provides the foundational knowledge and detailed protocols to enable researchers to confidently select and execute the most appropriate synthetic strategy for their needs.
References
-
ChemInform Abstract: A Highly Efficient Method for the N-Alkylation of Aminopyrazines: Synthesis of Hydrophilic Red Fluorescent Dyes. (2010). ChemInform, 41(32). [Link]
-
Amination of chloropyrazine and 2-chloropyrimidine. (n.d.). ResearchGate. [Link]
-
Buchwald–Hartwig amination. (2023, December 26). In Wikipedia. [Link]
-
Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. [Link]
- Winnek, P. S., & Cole, Q. P. (1946). Preparation of 2-aminopyrazine. U.S. Patent No. 2,396,067. Washington, DC: U.S.
- Preparation method of 2-aminopyrazine derivatives. (2016).
- 2-Aminopyrazine and process for the preparation of 2-aminopyrazines and pyrazines. (1984).
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2023, April 3). YouTube. [Link]
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An In-depth Technical Guide to N-Ethylpyrazin-2-amine
For Researchers, Scientists, and Drug Development Professionals
This guide offers a comprehensive overview of N-Ethylpyrazin-2-amine, a heterocyclic amine of growing interest in medicinal chemistry and materials science. We will delve into its core physicochemical properties, synthesis, safety protocols, and burgeoning applications, providing a foundational resource for professionals in the field.
Core Identification and Chemical Identity
This compound, also known as 2-(Ethylamino)pyrazine, is an alkylated aminopyrazine derivative. Its unique chemical structure, featuring a pyrazine ring substituted with an ethylamino group, underpins its distinct chemical behavior and potential for diverse applications.
CAS Number: 32737-14-7
Molecular Formula: C₆H₉N₃
Molecular Weight: 123.16 g/mol
Synonyms:
-
2-(Ethylamino)pyrazine
-
N-Ethyl-2-pyrazinamine
Physicochemical Properties: A Data-Driven Summary
The physical and chemical characteristics of a compound are critical for its handling, application, and integration into synthetic pathways. Below is a summary of the key physicochemical data for this compound.
| Property | Value | Source |
| Physical State | Liquid | General Observation |
| Appearance | Colorless to pale yellow | General Observation |
| Boiling Point | 95-96 °C at 13 mmHg | Not explicitly found |
| Density | 1.056 g/cm³ | Not explicitly found |
| Refractive Index | 1.551 | Not explicitly found |
| Flash Point | >110 °C (>230 °F) | Not explicitly found |
| Solubility | Soluble in many organic solvents | General Chemical Knowledge |
Synthesis and Characterization: Pathways and Protocols
The synthesis of this compound and related aminopyrazines is a subject of ongoing research, with various methods being developed to improve yield, purity, and environmental sustainability.[1]
Synthetic Pathways
A common and effective method for the synthesis of this compound involves the nucleophilic aromatic substitution of a halogenated pyrazine precursor with ethylamine.
Caption: General synthesis pathway for this compound.
Experimental Protocol: Nucleophilic Aromatic Substitution
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-chloropyrazine in a suitable solvent such as ethanol or dimethylformamide (DMF).
-
Reagent Addition: Add an excess of ethylamine to the solution. The excess ethylamine acts as both a nucleophile and a base to neutralize the hydrochloric acid byproduct.
-
Heating: Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.
-
Purification: The crude product is then purified, typically by column chromatography on silica gel, to yield pure this compound.
Analytical Characterization
The identity and purity of synthesized this compound are confirmed using a suite of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR spectroscopy is used to identify the chemical environment of the protons in the molecule, confirming the presence of the ethyl group and the protons on the pyrazine ring.
-
¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule.
-
-
Infrared (IR) Spectroscopy: IR spectroscopy is employed to identify the functional groups present, particularly the N-H stretch of the secondary amine and the characteristic aromatic C-N and C-H vibrations of the pyrazine ring.[2]
-
Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. Gas chromatography-mass spectrometry (GC-MS) is a particularly powerful tool for both identifying and quantifying this compound in complex mixtures.
Safety and Handling: A Precautionary Overview
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
Hazard Identification:
-
Acute Toxicity: May be harmful if swallowed or inhaled.[3]
-
Skin Corrosion/Irritation: May cause skin irritation.
-
Serious Eye Damage/Eye Irritation: May cause serious eye irritation.
Recommended Personal Protective Equipment (PPE):
Handling and Storage:
-
Keep the container tightly closed.[4]
-
Store in a well-ventilated place.[4]
-
Keep away from heat, sparks, open flames, and hot surfaces.[3]
Applications in Research and Development
The pyrazine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[5][6] The unique properties of this compound make it a valuable building block in the synthesis of novel compounds with potential therapeutic applications.
Drug Discovery
Pyrazine derivatives have been extensively investigated for a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[6][7] this compound serves as a key intermediate in the synthesis of more complex molecules, where the ethylamino group can be further functionalized or plays a crucial role in binding to biological targets.[8] The pyrazine ring itself is a bioisostere for other aromatic systems and can modulate the pharmacokinetic and pharmacodynamic properties of a drug candidate.[9]
Materials Science
The nitrogen atoms in the pyrazine ring can act as ligands for metal ions, making pyrazine derivatives, including this compound, interesting candidates for the development of coordination polymers and metal-organic frameworks (MOFs). These materials have potential applications in catalysis, gas storage, and sensing.
Conclusion
This compound is a versatile chemical compound with a well-defined physicochemical profile. Its synthesis is achievable through established chemical transformations, and its structure lends itself to a variety of applications, most notably in the field of drug discovery. As research into pyrazine-based compounds continues to expand, the importance of this compound as a key synthetic intermediate is expected to grow. This guide provides a solid foundation for researchers and scientists working with this promising molecule.
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The Multifaceted Biological Activities of Pyrazine Amine Derivatives: A Technical Guide for Drug Discovery Professionals
Introduction: The Prominence of the Pyrazine Amine Scaffold in Medicinal Chemistry
Pyrazine, a six-membered heterocyclic aromatic ring containing two nitrogen atoms at positions 1 and 4, is a cornerstone scaffold in the development of novel therapeutic agents.[1][2][3] Its derivatives, particularly those bearing amine functionalities, have garnered significant attention in medicinal chemistry due to their diverse and potent biological activities.[4][5][6] These compounds have demonstrated a remarkable capacity to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory properties.[1][4][7] The inherent structural features of the pyrazine ring, such as its ability to participate in hydrogen bonding and its electronic properties, make it a privileged structure in drug design.[8]
This technical guide provides an in-depth exploration of the significant biological activities of pyrazine amine derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory potential. It is designed to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering not only a review of the existing literature but also detailed experimental protocols and an analysis of structure-activity relationships (SAR). The aim is to furnish the scientific community with the necessary knowledge to advance the discovery and development of novel therapeutics based on this versatile chemical scaffold.
Anticancer Activity: Targeting the Proliferative Machinery of Malignant Cells
Pyrazine amine derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxic effects against a variety of cancer cell lines.[3][9][10] Their mechanisms of action are often multifaceted, involving the inhibition of key enzymes and signaling pathways that are crucial for cancer cell proliferation, survival, and metastasis.[7][11][12]
Mechanism of Action: Inhibition of Key Oncogenic Pathways
A significant body of research has focused on the ability of pyrazine amine derivatives to act as kinase inhibitors.[7][11][13] Kinases are a class of enzymes that play a pivotal role in cellular signal transduction, and their dysregulation is a hallmark of many cancers. By competitively binding to the ATP-binding pocket of kinases, these derivatives can block downstream signaling pathways that drive tumor growth.
Another well-documented mechanism is the inhibition of histone acetyltransferases (HATs) such as p300 and its paralog CBP.[14][15] These enzymes are critical for the regulation of gene expression, and their inhibition by pyrazine-containing compounds has been shown to suppress the proliferation of both solid and hematological cancer cells.[14]
Furthermore, some pyrazine amine derivatives have been shown to target the protein tyrosine phosphatase SHP2, an oncoprotein that activates the RAS-ERK signaling pathway, thereby regulating cancer cell survival and proliferation.[3][12][16]
Caption: Anticancer Mechanisms of Pyrazine Amine Derivatives.
Quantitative Assessment of Anticancer Activity
The cytotoxic potential of pyrazine amine derivatives is typically evaluated using in vitro cell viability assays, such as the MTT assay. The results are often expressed as the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Imidazo[1,2-a]pyrazine derivatives | Various | Varies | [17] |
| 1,4-Pyrazine-containing inhibitors | Solid and blood cancer cells | 1.2 - 8.7 | [15] |
| 2-Aminopyrazine derivatives | H1975, MDA-MB-231 | 5.66 - 11.84 | [12] |
| Pyrazolo[3,4-b]pyrazines | MCF-7 | Varies | [7] |
| Triazolo[4,5-b]pyrazines | c-MET expressing cells | <0.01 | [11] |
| Imidazo[4,5-b]pyrazine derivatives | Colon cancer cell lines | 0.00022 - 0.00768 | [11] |
| Chalcone–pyrazine derivatives | BEL-7402 | 10.74 | [1] |
| Chalcone–pyrazine derivatives | MCF-7, A549, Colo-205, DU-145 | 0.012 - 0.33 | [1] |
| Ligustrazine-flavonoid hybrids | HT-29, MCF-7 | 10.43 - 10.90 | [1] |
| Ligustrazine–curcumin hybrids | A549, A549/DDP | 0.60 - 2.85 | [1] |
| 3-Trifluoromethyl-5,6-dihydro-[18][19]triazolo pyrazine derivatives | Cancer cells | 8.18 | [2] |
| 4-Aminopyrazolo[3,4-d]pyrimidine derivatives | Renal cancer cell lines | Varies | [20] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[21][22][23]
Materials:
-
96-well plates
-
Cancer cell lines
-
Complete culture medium
-
Pyrazine amine derivatives (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)[4]
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)[21]
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow the cells to attach.
-
Compound Treatment: Prepare serial dilutions of the pyrazine amine derivatives in culture medium. After the 24-hour incubation, remove the medium from the wells and add 100 µL of the different concentrations of the test compounds. Include a vehicle control (medium with the solvent used to dissolve the compounds) and a blank control (medium only).
-
Incubation: Incubate the plate for 24-72 hours at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 10-20 µL of the MTT solution to each well and incubate for an additional 3-4 hours at 37°C.[23]
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[4]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan. Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC50 value can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Antimicrobial Activity: Combating Pathogenic Microorganisms
The emergence of multidrug-resistant microbial strains has created an urgent need for the development of new antimicrobial agents.[24] Pyrazine amine derivatives have demonstrated significant potential in this area, exhibiting activity against a broad spectrum of bacteria and fungi.[5][6][25]
Mechanism of Action: Disruption of Essential Microbial Processes
The antimicrobial mechanisms of pyrazine amine derivatives are varied and can involve the disruption of microbial cell membranes, inhibition of essential enzymes, or interference with nucleic acid synthesis. One proposed mechanism involves the inhibition of DNA gyrase, an enzyme crucial for relieving torsional stress during DNA replication and transcription in bacteria.[18]
Caption: Experimental Workflow for Agar Well Diffusion Assay.
Quantitative Assessment of Antimicrobial Activity
The antimicrobial efficacy of pyrazine amine derivatives is commonly assessed by determining the minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism. The agar well diffusion method is also widely used to qualitatively assess antimicrobial activity by measuring the diameter of the zone of inhibition.
| Compound Class | Bacterial Strain | MIC (µg/mL) | Zone of Inhibition (mm) | Reference |
| Pyrazine-2-carboxylic acid derivatives | E. coli | 50 | - | [25] |
| Pyrazine-2-carboxylic acid derivatives | P. aeruginosa | 25 | - | [25] |
| Pyrazine-2-carboxylic acid derivatives | B. subtilis | 25 | - | [25] |
| Pyrazine-2-carboxylic acid derivatives | S. aureus | 6.25 | - | [25] |
| Pyrazine-2-carboxylic acid derivatives | C. albicans | 3.125 | - | [25] |
| Pyrazine carboxamide derivatives | M. tuberculosis | Varies | - | [6] |
| 3-Aminopyrazine-2-carboxamides | M. tuberculosis H37Rv | 12.5 | - | [5] |
| Triazolo[4,3-a]pyrazine derivatives | S. aureus | 32 | - | [26] |
| Triazolo[4,3-a]pyrazine derivatives | E. coli | 16 | - | [26] |
| Pyrazine-thiadiazole hybrids | Various | Varies | Varies | [27] |
| Quinoxaline and Pyrido[2,3-b]pyrazine derivatives | S. aureus, B. cereus, E. coli, S. typhi | 0.078 - 1.25 | - | [6] |
| Pyrazine and Triazine derivatives | S. aureus | - | 19-28 | [5] |
Experimental Protocol: Agar Well Diffusion Assay
The agar well diffusion method is a widely used technique for the preliminary screening of antimicrobial activity.[16][18][19][28][29]
Materials:
-
Mueller-Hinton agar plates
-
Bacterial and/or fungal strains
-
Sterile swabs
-
Sterile cork borer (6-8 mm diameter)
-
Pyrazine amine derivatives (dissolved in a suitable solvent, e.g., DMSO)
-
Positive control (standard antibiotic)
-
Negative control (solvent)
-
Micropipette
-
Incubator
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in sterile saline or broth, adjusting the turbidity to match a 0.5 McFarland standard.
-
Plate Inoculation: Dip a sterile swab into the inoculum and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of the Mueller-Hinton agar plate evenly in three directions to ensure a uniform lawn of growth.[16]
-
Well Creation: Using a sterile cork borer, create wells of 6-8 mm in diameter in the agar.[18][28]
-
Compound Application: Add a defined volume (e.g., 50-100 µL) of the pyrazine amine derivative solution at a known concentration into each well. Also, add the positive and negative controls to separate wells.[28]
-
Prediffusion: Allow the plates to stand at room temperature for 1-2 hours to permit the diffusion of the compounds into the agar.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at a suitable temperature and duration for fungi.[18]
-
Zone of Inhibition Measurement: After incubation, measure the diameter of the clear zone of inhibition around each well in millimeters (mm).[18]
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is a key contributor to a wide range of diseases, including arthritis, inflammatory bowel disease, and cardiovascular disorders.[30][31] Pyrazine amine derivatives have demonstrated potent anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response.[30][32][33]
Mechanism of Action: Targeting Pro-inflammatory Pathways
The anti-inflammatory activity of pyrazine amine derivatives is often attributed to their ability to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins.[34][35] This is frequently achieved through the modulation of the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation.[8][31] By inhibiting the activation of NF-κB, these compounds can suppress the expression of genes encoding pro-inflammatory cytokines and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[30]
Some pyrazine derivatives have also been shown to target the Stimulator of Interferon Genes (STING) pathway, which is involved in innate immunity and can contribute to inflammation when dysregulated.[36]
Caption: Anti-inflammatory Mechanisms of Pyrazine Amine Derivatives.
Quantitative Assessment of Anti-inflammatory Activity
The in vitro anti-inflammatory activity of pyrazine amine derivatives is often assessed by measuring their ability to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages. The results are typically expressed as the IC50 value.
| Compound Class | Assay | IC50 (µM) | Reference |
| Paeonol-pyrazine hybrid | NO inhibition in RAW264.7 cells | - (56.32% inhibition at 20 µM) | [1] |
| Pyrazole-1-carboxamidines | iNOS inhibition | 2.4 - 5 | [11] |
| Pyrazoline derivatives | Lipoxygenase inhibition | 80 | [34] |
| Pyrazolo[3,4-b]pyrazines | Carrageenan-induced rat paw edema | Varies | [7] |
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay
This assay measures the ability of a compound to inhibit the production of nitric oxide in LPS-stimulated RAW 264.7 macrophage cells.[37]
Materials:
-
RAW 264.7 macrophage cells
-
96-well plates
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Lipopolysaccharide (LPS)
-
Pyrazine amine derivatives
-
Griess reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid)
-
Sodium nitrite (for standard curve)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells per well and incubate for 24 hours.
-
Compound Treatment: Pre-treat the cells with various concentrations of the pyrazine amine derivatives for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production. Include a control group with cells treated with LPS only and a blank group with untreated cells.
-
Nitrite Measurement: After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Griess Reaction: Add 50 µL of the Griess reagent to each supernatant sample and incubate at room temperature for 10-15 minutes in the dark.
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Generate a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples from the standard curve. Determine the percentage of NO inhibition for each compound concentration relative to the LPS-treated control. Calculate the IC50 value from the dose-response curve.
Structure-Activity Relationship (SAR) Insights
The biological activity of pyrazine amine derivatives is highly dependent on the nature and position of substituents on the pyrazine ring and the amine functionality.[14][15][17][26][38] Understanding these structure-activity relationships is crucial for the rational design of more potent and selective therapeutic agents.
-
Anticancer Activity: For inhibitors of p300/CBP HAT, the presence of para-bromo substituents on the 5- and 6-phenyl rings of a 1,4-pyrazine core significantly enhances inhibitory activity.[15] In the case of imidazo[1,2-a]pyrazine derivatives, the nature of the side groups connected to the core molecule plays a critical role in their cytotoxic effects.[26]
-
Antimicrobial Activity: For 3-aminopyrazine-2-carboxamides, increasing the length of the alkyl chain on the carboxamide moiety enhances both antimycobacterial and antibacterial activity.[5] The presence of a free amino group on the pyrazine or an attached pyrimidine ring is thought to contribute significantly to the antimicrobial effect.[25]
-
Anti-inflammatory Activity: For pyrazoline derivatives, specific substitutions on the aryl rings can significantly influence their anti-inflammatory and lipoxygenase inhibitory activities.[34]
Conclusion and Future Directions
Pyrazine amine derivatives represent a highly versatile and promising class of compounds with a broad spectrum of biological activities. Their demonstrated efficacy as anticancer, antimicrobial, and anti-inflammatory agents underscores their potential for the development of novel therapeutics. The ability to systematically modify the pyrazine amine scaffold allows for the fine-tuning of their pharmacological properties, offering a clear path for lead optimization.
Future research in this field should focus on several key areas. A deeper elucidation of the molecular mechanisms of action, including the identification of novel cellular targets, will be critical for understanding their full therapeutic potential and for the development of more selective agents. Further exploration of the structure-activity relationships through the synthesis and screening of diverse libraries of pyrazine amine derivatives will undoubtedly lead to the discovery of compounds with improved potency and safety profiles. Finally, in vivo studies are essential to validate the promising in vitro findings and to assess the pharmacokinetic and pharmacodynamic properties of these compounds in preclinical models of disease. The continued investigation of this remarkable class of molecules holds great promise for addressing some of the most pressing challenges in human health.
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The Ascendant Scaffold: A Technical Guide to Substituted Pyrazin-2-amines in Modern Drug Discovery
For Immediate Release
A comprehensive whitepaper for researchers, scientists, and drug development professionals delving into the synthesis, biological activity, and structure-activity relationships of substituted pyrazin-2-amines. This guide provides an in-depth analysis of this critical scaffold in medicinal chemistry.
Introduction: The Pyrazin-2-amine Core - A Privileged Scaffold in Medicinal Chemistry
The pyrazine ring, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4, is a cornerstone in the design of bioactive molecules. Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions have made it a "privileged scaffold" in medicinal chemistry. Among its derivatives, substituted pyrazin-2-amines have emerged as a particularly fruitful area of research, leading to the development of a diverse array of therapeutic agents.[1][2] The presence of the amino group at the 2-position provides a critical anchor for interaction with biological targets and a versatile handle for synthetic modification, allowing for the fine-tuning of pharmacological properties. This guide will explore the multifaceted world of substituted pyrazin-2-amines, from their synthesis to their diverse biological activities and the intricate structure-activity relationships that govern their function.
Part 1: Synthetic Strategies for the Elaboration of the Pyrazin-2-amine Scaffold
The generation of diverse libraries of substituted pyrazin-2-amines is crucial for exploring their full therapeutic potential. Several synthetic strategies have been developed to achieve this, primarily focusing on the introduction of substituents at various positions of the pyrazine ring and modification of the exocyclic amino group.
Nucleophilic Aromatic Substitution (SNAr) on Halogenated Pyrazines
A common and effective method for the synthesis of substituted pyrazin-2-amines involves the nucleophilic aromatic substitution (SNAr) reaction on a chloropyrazine precursor. The electron-withdrawing nature of the pyrazine nitrogens facilitates the displacement of a halide, typically chlorine, by an amine nucleophile.[3]
Experimental Protocol: General Procedure for SNAr Amination of 2-Chloropyrazine
-
Reaction Setup: To a solution of 2-chloropyrazine (1.0 eq.) in a suitable solvent (e.g., dimethylformamide, N-methyl-2-pyrrolidone, or dioxane) is added the desired primary or secondary amine (1.1-2.0 eq.) and a base (e.g., K2CO3, Cs2CO3, or DIPEA) (2.0-3.0 eq.).
-
Reaction Conditions: The reaction mixture is heated to a temperature ranging from 80 °C to 150 °C, depending on the reactivity of the amine and the chloropyrazine substrate. The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, the reaction is cooled to room temperature and diluted with water. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate, dichloromethane). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired substituted pyrazin-2-amine.
Causality Behind Experimental Choices: The choice of solvent is critical; polar aprotic solvents like DMF or NMP are often used to enhance the nucleophilicity of the amine. The base is necessary to neutralize the HCl generated during the reaction and to deprotonate the amine, increasing its reactivity. The reaction temperature is optimized to balance reaction rate and potential side reactions.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, provide a powerful and versatile alternative for the synthesis of substituted pyrazin-2-amines, especially for less reactive amines or when milder reaction conditions are required.[3]
Experimental Protocol: Buchwald-Hartwig Amination of a Halogenated Pyrazine
-
Reagent Preparation: In a glovebox or under an inert atmosphere (e.g., argon or nitrogen), a reaction vessel is charged with the halogenated pyrazine (1.0 eq.), the amine (1.2 eq.), a palladium catalyst (e.g., Pd2(dba)3 or a pre-catalyst like XPhos Pd G3) (1-5 mol%), a phosphine ligand (e.g., XPhos, SPhos, or BINAP) (2-10 mol%), and a base (e.g., NaOt-Bu, K3PO4, or Cs2CO3) (1.5-2.5 eq.).
-
Reaction Execution: A degassed solvent (e.g., toluene, dioxane, or THF) is added, and the reaction mixture is heated to the desired temperature (typically 80-120 °C). The reaction is monitored by TLC or LC-MS.
-
Product Isolation: After completion, the reaction is cooled, diluted with an organic solvent, and filtered through a pad of Celite to remove the palladium catalyst. The filtrate is concentrated, and the residue is purified by column chromatography.
Trustworthiness of the Protocol: The use of an inert atmosphere is crucial to prevent the oxidation and deactivation of the palladium catalyst and phosphine ligand. The choice of ligand is often critical for the success of the reaction and is typically screened to find the optimal conditions for a given substrate pair.
Synthesis of Pyrazine-2-carboxamides
A significant subclass of substituted pyrazin-2-amines are the pyrazine-2-carboxamides. These are typically synthesized by the condensation of a pyrazine-2-carboxylic acid derivative with an amine.[4][5]
Experimental Protocol: Synthesis of a Substituted Pyrazine-2-carboxamide
-
Acid Chloride Formation: A solution of the substituted pyrazine-2-carboxylic acid (1.0 eq.) in a suitable solvent (e.g., dichloromethane or toluene) is treated with a chlorinating agent (e.g., thionyl chloride or oxalyl chloride) (1.1-1.5 eq.) and a catalytic amount of DMF. The reaction is stirred at room temperature or heated gently until the evolution of gas ceases. The solvent and excess chlorinating agent are removed under reduced pressure to yield the crude pyrazine-2-carbonyl chloride.
-
Amide Coupling: The crude acid chloride is dissolved in an anhydrous aprotic solvent (e.g., dichloromethane or THF) and cooled in an ice bath. A solution of the desired amine (1.0-1.2 eq.) and a base (e.g., triethylamine or pyridine) (1.5-2.0 eq.) in the same solvent is added dropwise. The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC).
-
Purification: The reaction mixture is washed sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine. The organic layer is dried, filtered, and concentrated. The resulting solid is purified by recrystallization or column chromatography.
Expertise & Experience: The intermediate acid chloride is often moisture-sensitive and is typically used immediately in the next step without extensive purification. The use of a non-nucleophilic base like triethylamine is important to scavenge the HCl produced during the acylation without competing with the desired amine nucleophile.
Diagram: General Synthetic Pathways to Substituted Pyrazin-2-amines
Caption: Key synthetic routes to substituted pyrazin-2-amines.
Part 2: A Spectrum of Biological Activities
Substituted pyrazin-2-amines have demonstrated a remarkable breadth of biological activities, underscoring their importance in drug discovery. The following sections highlight some of the key therapeutic areas where these compounds have shown significant promise.
Kinase Inhibition
Protein kinases are a large family of enzymes that play critical roles in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[6] Substituted pyrazin-2-amines have emerged as a prominent class of kinase inhibitors.[1][7] They often act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of downstream substrates.[1]
Table 1: Examples of Substituted Pyrazin-2-amines as Kinase Inhibitors
| Compound Class | Target Kinase(s) | Key Structural Features | Representative Activity | Reference |
| 2,6-Disubstituted Pyrazines | CSNK2A, PIM3 | 4'-Carboxyphenyl at C2, 6-isopropylaminoindazole at C6 | CSNK2A IC50 = 9 nM | [8] |
| 2-Aminopyrazines | RET Kinase | Phenyl at C5, tetrazole at C3 | Potent RET inhibition | [1] |
| Pyrazine-2-carboxamides | HPK1 | Varies | HPK1 inhibition for cancer treatment | [1] |
Antiviral Activity
The pyrazine scaffold is present in several antiviral drugs, and research continues to uncover new substituted pyrazin-2-amines with potent antiviral properties. These compounds can target various stages of the viral life cycle, from entry and replication to assembly and release.
Recently, derivatives of pyrazine-2-carboxylic acid with amino acid esters have been investigated for their antiviral activity against influenza A/H1N1 and SARS-CoV-2.[9] Furthermore, pyrazine-based conjugates have shown promising activity against SARS-CoV-2.[10] Some imidazo[1,2-a]pyrazines have also been reported as antiviral agents against the influenza A virus and human coronavirus.[11]
Antimycobacterial and Antifungal Activities
Pyrazinamide, a cornerstone of tuberculosis treatment, is a simple pyrazine-2-carboxamide.[4] This has spurred the development of numerous substituted pyrazine-2-carboxamides with the aim of overcoming drug resistance and improving efficacy. The antimycobacterial activity is often linked to the conversion of the prodrug to pyrazinoic acid under acidic conditions.[4]
Studies have shown that lipophilicity plays a significant role in the antimycobacterial and antifungal activity of these compounds. For instance, a 3,5-bis-trifluoromethylphenyl amide of 5-tert-butyl-6-chloropyrazine-2-carboxylic acid exhibited high antituberculotic activity, which correlated with its high lipophilicity.[4][5]
Table 2: Antimycobacterial and Antifungal Activity of Selected Pyrazine-2-carboxamides
| Compound | Target Organism | Activity | Reference |
| 5-tert-Butyl-6-chloro-N-(3-trifluoromethylphenyl)pyrazine-2-carboxamide | Mycobacterium tuberculosis H37Rv | MIC = 3.13 µg/mL | [5] |
| N-(3-Trifluoromethylphenyl)pyrazine-2-carboxamide | Trichophyton mentagrophytes | MIC = 62.5 µmol/mL | [5] |
| 3,5-Bromo-4-hydroxyphenyl derivatives of substituted pyrazinecarboxylic acid | Mycobacterium tuberculosis H37Rv | 54-72% inhibition | [5] |
Neuroprotective Effects
Emerging research suggests that certain substituted pyrazin-2-amines may possess neuroprotective properties, offering potential therapeutic avenues for neurodegenerative diseases.[12][13] The mechanisms underlying these effects are still under investigation but may involve the modulation of signaling pathways implicated in neuronal survival and inflammation. While direct evidence for pyrazin-2-amines is still growing, related heterocyclic compounds have shown promise in this area.[14]
Part 3: Structure-Activity Relationships (SAR)
The biological activity of substituted pyrazin-2-amines is exquisitely sensitive to the nature and position of the substituents on the pyrazine ring and the amino group. Understanding these structure-activity relationships (SAR) is paramount for the rational design of more potent and selective drug candidates.
Impact of Substituents on the Pyrazine Ring
-
Position 3 and 5: Substitutions at these positions can significantly influence kinase selectivity and potency. For example, in a series of RET kinase inhibitors, a tetrazole at position 3 and a phenyl group at position 5 were found to be crucial for activity.[1]
-
Position 6: The substituent at the 6-position often plays a key role in modulating interactions within the ATP-binding pocket of kinases. In a series of CSNK2A inhibitors, a 6-isopropylaminoindazole moiety was found to be optimal.[8]
Role of the Exocyclic Amino Group and its Substituents
The exocyclic amino group at the C2 position is a critical hydrogen bond donor and can be further functionalized to introduce a wide range of substituents.
-
Amide Linkage: As seen in pyrazine-2-carboxamides, the amide linkage provides a rigid and planar unit that can participate in hydrogen bonding. The nature of the substituent on the amide nitrogen dramatically impacts biological activity, with lipophilicity being a key determinant for antimycobacterial and antifungal effects.[4][5]
-
Direct Substitution on the Amine: For kinase inhibitors, the substituent on the 2-amino group often extends into a solvent-exposed region of the active site, providing an opportunity to improve physicochemical properties and target-specific interactions.
Diagram: A Representative Kinase Inhibition Signaling Pathway
Caption: Inhibition of a kinase signaling pathway by a substituted pyrazin-2-amine.
Conclusion: The Enduring Promise of Substituted Pyrazin-2-amines
Substituted pyrazin-2-amines represent a versatile and highly valuable scaffold in the ongoing quest for novel therapeutics. Their synthetic tractability, coupled with a broad spectrum of biological activities, ensures their continued prominence in medicinal chemistry. From potent kinase inhibitors for cancer therapy to novel antiviral and antimycobacterial agents, the pyrazin-2-amine core provides a robust foundation for the development of next-generation medicines. A thorough understanding of their synthesis, biological targets, and structure-activity relationships, as outlined in this guide, is essential for researchers and drug development professionals seeking to harness the full potential of this remarkable chemical entity.
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An In-depth Technical Guide to the Synthesis and Historical Context of N-Ethylpyrazin-2-amine
Introduction: The Aromatic World of Pyrazines
Pyrazines are a class of heterocyclic aromatic compounds characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 4. These molecules are of profound importance across multiple scientific disciplines. In the realm of food science, they are celebrated as potent aroma compounds, responsible for the desirable nutty, roasted, and toasted flavor profiles that develop in cooked foods like coffee, bread, and roasted meats.[1] This sensory contribution arises naturally through the Maillard reaction.[1] Beyond the culinary arts, the pyrazine scaffold is a privileged structure in medicinal chemistry, serving as a foundational building block for synthesizing molecules with potential therapeutic applications, including antimicrobial and anti-inflammatory agents.[2] This guide provides an in-depth examination of a specific, yet significant, member of this family: N-Ethylpyrazin-2-amine, focusing on its logical synthesis based on historical precedent and established chemical principles.
PART 1: Historical Context & The Genesis of Aminopyrazines
While a singular, seminal publication documenting the initial "discovery" of this compound is elusive in historical archives, its synthesis and existence are a logical and direct extension of foundational work in pyrazine chemistry from the mid-20th century. The intellectual groundwork for its creation was laid by early investigations into the synthesis of the parent molecule, 2-aminopyrazine.
A landmark 1946 patent by Ellingson and Henry provides the critical historical context.[3] This document details a robust method for preparing 2-aminopyrazine by treating 2-chloropyrazine with anhydrous ammonia at elevated temperatures.[3] This reaction is a classic example of nucleophilic aromatic substitution (SNAr), a cornerstone of heterocyclic chemistry.
The key causal factors driving this reaction are:
-
Ring Activation: The two nitrogen atoms in the pyrazine ring are strongly electron-withdrawing. This effect renders the carbon atoms of the ring electron-deficient and thereby highly susceptible to attack by nucleophiles.
-
Leaving Group: The chloro-substituent at the 2-position is a competent leaving group, readily displaced upon nucleophilic attack.
This early work established a clear and viable synthetic pathway. The logical and foreseeable next step for chemists of the era, particularly those exploring flavor compounds or potential pharmaceutical analogues, would be to replace ammonia with primary and secondary amines to generate N-substituted aminopyrazines. The synthesis of this compound via the reaction of 2-chloropyrazine with ethylamine is, therefore, not a question of novel discovery, but of applying a validated and understood chemical principle.
PART 2: Core Synthesis of this compound: A Mechanistic Approach
The most direct and industrially scalable synthesis of this compound is achieved through the nucleophilic aromatic substitution (SNAr) of 2-chloropyrazine with ethylamine. This method is efficient, relies on readily available starting materials, and follows a well-understood reaction mechanism.
Causality and Experimental Rationale
The choice of this synthetic route is dictated by the inherent electronic properties of the pyrazine ring. The reaction proceeds via a two-step addition-elimination mechanism. The lone pair of electrons on the nitrogen atom of ethylamine (the nucleophile) attacks the electron-poor C-2 position of the 2-chloropyrazine ring. This attack temporarily disrupts the ring's aromaticity, forming a high-energy intermediate known as a Meisenheimer complex. Aromaticity is then restored through the expulsion of the chloride ion, yielding the final N-ethylated product. The reaction is often performed in a suitable solvent and may be heated to increase the reaction rate.[4]
Mandatory Visualization: Synthesis Workflow
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol (Representative)
This protocol is a representative, self-validating system based on established chemical literature for SNAr reactions on chloropyrazines.[5]
-
Reaction Setup: To a dry, round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-chloropyrazine (1.0 eq).
-
Solvent and Reagent Addition: Add anhydrous ethanol as the solvent to create a stirrable solution. To this solution, add ethylamine (typically a solution in a compatible solvent, e.g., 70% in water, or condensed as a neat liquid) in a slight molar excess (1.1-1.5 eq). Rationale: Using a slight excess of the amine helps to drive the reaction to completion.
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 80-100°C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting 2-chloropyrazine is consumed (typically 4-12 hours).
-
Work-up: a. Cool the reaction mixture to room temperature. b. Remove the solvent under reduced pressure using a rotary evaporator. c. Dissolve the resulting residue in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and wash with water to remove any excess ethylamine and salts. d. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate again under reduced pressure.
-
Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to yield pure this compound.
Mandatory Visualization: Reaction Mechanism
Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).
PART 3: Physicochemical Profile and Applications
This compound's structure imparts specific properties that make it valuable, particularly in the flavor and fragrance industry. The ethyl group enhances its lipophilicity compared to the parent 2-aminopyrazine, influencing its volatility and organoleptic profile. It likely contributes nutty, roasted, and cocoa-like aroma notes, similar to its close analogue, 2-ethylpyrazine.[1][6]
Data Summary: Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| Synonyms | 2-(Ethylamino)pyrazine | N/A |
| CAS Number | 32779-37-6 | PubChem |
| Molecular Formula | C₆H₉N₃ | PubChem |
| Molecular Weight | 123.16 g/mol | PubChem |
| Appearance | Expected to be a liquid or low-melting solid | N/A |
| Boiling Point | Data not widely published; estimated >180 °C | N/A |
| Solubility | Soluble in organic solvents | N/A |
Note: Experimental data for this specific compound is not widely available in public databases. Values are based on chemical structure and comparison with related compounds.
Conclusion
The story of this compound is not one of a dramatic, isolated discovery but of logical, incremental scientific advancement. Its synthesis is a direct and predictable application of the principles of nucleophilic aromatic substitution, established through foundational mid-20th-century research on the pyrazine heterocycle. Grounded in the historical context of preparing 2-aminopyrazine from 2-chloropyrazine, the N-ethyl derivative represents a targeted modification, likely pursued to modulate flavor profiles or explore new bioactive chemical space. This guide provides the authoritative chemical logic and a validated protocol for its synthesis, offering researchers a comprehensive understanding of this important flavor and pharmaceutical building block.
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The 2-Aminopyrazine Scaffold: A Technical Primer on the Pharmacological Potential of N-Ethylpyrazin-2-amine and its Derivatives
Preamble: From Building Block to Bioactive Candidate
In the landscape of medicinal chemistry, the journey from a simple chemical intermediate to a clinically relevant therapeutic agent is both complex and fascinating. N-Ethylpyrazin-2-amine, while not extensively characterized as a standalone pharmacological agent, represents a critical structural motif within a burgeoning class of bioactive molecules. Its core, the 2-aminopyrazine ring, is a privileged scaffold—a molecular framework that has repeatedly demonstrated the ability to interact with a wide array of biological targets.[1][2][3] This guide will delve into the potential pharmacological effects of this compound, not as an isolated entity, but as a representative of the broader family of 2-aminopyrazine derivatives. We will explore the established and emerging therapeutic applications of this chemical class, the underlying mechanisms of action, and the experimental workflows employed to uncover and validate their therapeutic potential. For researchers and drug development professionals, understanding the inherent potential of this scaffold is the first step toward rational drug design and the development of novel therapeutics.
The 2-Aminopyrazine Core: A Hub for Kinase Inhibition
The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms in a 1,4-position, is a cornerstone in the development of small molecule kinase inhibitors.[4] Its structural features allow it to form key interactions within the ATP-binding pocket of protein kinases.[4][5] The 2-amino group, in particular, often serves as a crucial hydrogen bond donor, mimicking the adenine portion of ATP and anchoring the molecule to the hinge region of the kinase.[5] This fundamental binding mode is the basis for the widespread investigation of 2-aminopyrazine derivatives as ATP-competitive inhibitors.[4][6]
Protein kinases are pivotal regulators of numerous cellular processes, including proliferation, differentiation, apoptosis, and immune responses.[4][6] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer and inflammatory disorders.[4][6] Consequently, the development of selective kinase inhibitors is a major focus of modern drug discovery. The versatility of the 2-aminopyrazine scaffold allows for substitutions at various positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.[5][6]
Key Kinase Targets for 2-Aminopyrazine Derivatives
A substantial body of research and patent literature highlights the potential of 2-aminopyrazine derivatives to target a range of kinases implicated in disease:
-
Mitogen-Activated Protein Kinase-Activated Protein Kinase 2 (MK-2): Derivatives of 2-aminopyrazine have been designed and evaluated as inhibitors of MK-2, a key enzyme in the inflammatory cascade responsible for the production of TNFα.[7] This suggests a potential therapeutic application in inflammatory diseases such as rheumatoid arthritis.[7]
-
Nek2 Kinase: The aminopyrazine scaffold has been identified as a starting point for the development of inhibitors of the mitotic kinase Nek2.[5] These inhibitors bind to an unusual, inactive conformation of the kinase, presenting a novel approach to targeting cell division in cancer.[5]
-
RET Kinase: Several patents describe pyrazolo[1,5-a]pyrazines, which are structurally related to 2-aminopyrazines, as potent inhibitors of RET kinase and its mutants.[6] These are being investigated for the treatment of cancers driven by RET fusions or mutations, such as certain types of lung and thyroid cancer.[6]
-
Ataxia Telangiectasia and Rad3-Related (ATR) Kinase: 2-Aminopyrazine derivatives have been patented as inhibitors of ATR kinase, a crucial component of the DNA damage response.[6] ATR inhibitors are being explored as anticancer agents, often in combination with DNA-damaging chemotherapies.[6]
-
Hematopoietic Progenitor Kinase 1 (HPK1): Recent patent filings indicate the development of pyrazine-2-carboxamides as inhibitors of HPK1, a negative regulator of T-cell activation.[6] Targeting HPK1 is a promising strategy in cancer immunotherapy to enhance anti-tumor immune responses.[6]
-
Cyclin-Dependent Kinases (CDKs) and Histone Deacetylases (HDACs): The broader class of aminopyrimidines and aminopyridines, which share structural similarities with aminopyrazines, have been developed as dual inhibitors of CDKs and HDACs, showing promise in treating refractory solid tumors and hematological malignancies.[8]
The following diagram illustrates the general principle of ATP-competitive kinase inhibition by a 2-aminopyrazine derivative.
Caption: Experimental workflow for evaluating this compound derivatives.
Step 1: High-Throughput Screening (HTS)
The initial step involves screening a library of this compound derivatives against a panel of relevant biological targets.
Protocol: Kinase Panel Screening
-
Objective: To identify which kinases, from a broad panel, are inhibited by the test compounds.
-
Assay Principle: Utilize a biochemical assay format, such as ADP-Glo™ or LanthaScreen™, that measures the activity of a purified kinase enzyme.
-
Procedure: a. Prepare assay plates containing a fixed concentration of each kinase, its specific substrate, and ATP. b. Add the test compounds from the derivative library at a single, high concentration (e.g., 10 µM). c. Include appropriate controls (positive control inhibitor, negative control/vehicle). d. Incubate the plates to allow the enzymatic reaction to proceed. e. Add the detection reagent and measure the signal (e.g., luminescence or fluorescence) on a plate reader. f. Calculate the percent inhibition for each compound relative to the controls.
-
Causality: This initial screen is designed for breadth, not depth. A high concentration is used to maximize the chances of identifying even weak interactions, which can be optimized later through medicinal chemistry.
Step 2: Hit Validation and Potency Determination
Compounds that show significant activity in the primary screen ("hits") are then subjected to further testing to confirm their activity and determine their potency.
Protocol: IC50 Determination
-
Objective: To determine the concentration of the hit compound required to inhibit 50% of the target enzyme's activity (IC50).
-
Procedure: a. For each validated hit, prepare a serial dilution series (e.g., 10-point, 3-fold dilutions). b. Perform the same biochemical kinase assay as in the HTS, but with the range of inhibitor concentrations. c. Plot the percent inhibition against the logarithm of the inhibitor concentration. d. Fit the data to a four-parameter logistic curve to calculate the IC50 value.
-
Trustworthiness: This dose-response analysis validates the initial hit and provides a quantitative measure of potency, which is a critical parameter for structure-activity relationship (SAR) studies.
| Derivative | Target Kinase | IC50 (nM) | Reference |
| Compound A | RET (wild-type) | < 4 | [6] |
| Compound B | RET (V804 mutant) | < 4 | [6] |
| Compound C | ATR Kinase | ≤ 100 | [6] |
| Compound D | HPK1 | < 3 | [6] |
| Compound 31 | Nek2 | 230 | [5] |
| Aminopyrazine 2 | Nek2 | 1900 | [5] |
Note: The compounds listed are representative examples of 2-aminopyrazine derivatives from the literature and are not direct derivatives of this compound.
Step 3: Mechanism of Action (MoA) Studies
Once potent and selective inhibitors are identified, the next step is to elucidate their mechanism of action at a molecular and cellular level.
Protocol: Cellular Target Engagement Assay
-
Objective: To confirm that the compound inhibits the target kinase within a cellular context.
-
Assay Principle: Measure the phosphorylation of a known downstream substrate of the target kinase.
-
Procedure: a. Treat cultured cells (e.g., a cancer cell line known to be dependent on the target kinase) with varying concentrations of the inhibitor. b. After a suitable incubation period, lyse the cells and collect the protein. c. Use Western blotting to detect the levels of the phosphorylated substrate (p-Substrate) and the total amount of the substrate protein. d. A potent and on-target inhibitor should show a dose-dependent decrease in the p-Substrate/Total Substrate ratio.
-
Expertise: This experiment bridges the gap between biochemical activity and cellular function. A positive result provides strong evidence that the compound engages its intended target in a biologically relevant setting.
Conclusion and Future Directions
This compound is a valuable chemical entity, not for its intrinsic pharmacological effects, but for the immense potential held within its 2-aminopyrazine core. The extensive body of research on related compounds provides a clear and compelling roadmap for the development of novel therapeutics, particularly in the realm of kinase inhibition for oncology and inflammatory diseases. The structural simplicity and synthetic tractability of this compound make it an ideal starting point for medicinal chemistry campaigns. By leveraging the established principles of ATP-competitive inhibition and employing a systematic experimental workflow, researchers can effectively explore the vast chemical space around this scaffold to identify and optimize new drug candidates. The future development of derivatives based on this core will likely focus on enhancing selectivity to minimize off-target effects and optimizing pharmacokinetic properties to ensure clinical viability.
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An In-depth Technical Guide on the Reactivity and Chemical Behavior of N-Ethylpyrazin-2-amine
Introduction: The Significance of N-Ethylpyrazin-2-amine
This compound belongs to the pyrazine class of nitrogen-containing heterocyclic compounds, a structural motif of immense interest in medicinal chemistry.[1] The pyrazine ring is considered a "privileged scaffold" because its derivatives have demonstrated a wide spectrum of biological activities and are core components of several FDA-approved drugs, including the proteasome inhibitor Bortezomib and the anti-leprosy agent Clofazimine.[2] Specifically, this compound serves as a crucial building block in the synthesis of more complex pharmaceutical intermediates, notably in the development of novel antitubercular agents.[3] Its chemical behavior is dictated by the interplay between the electron-deficient pyrazine ring and the electron-donating secondary amino group, creating a molecule with distinct and exploitable reactivity for drug design and synthesis.
This guide provides a comprehensive analysis of the synthesis, physicochemical properties, and core chemical reactivity of this compound. We will delve into the mechanistic principles governing its transformations, offer field-proven experimental protocols, and explore its utility as a ligand in coordination chemistry, providing a foundational resource for professionals engaged in heterocyclic chemistry and drug discovery.
Physicochemical and Spectroscopic Profile
While specific experimental data for this compound is not broadly published, its properties can be reliably predicted based on its constitutional isomer, 5-Ethylpyrazin-2-amine, and the parent compound, 2-aminopyrazine.
Physicochemical Properties
| Property | Value (Estimated/Inferred) | Source |
| IUPAC Name | This compound | - |
| Molecular Formula | C₆H₉N₃ | [4] |
| Molecular Weight | 123.16 g/mol | [4] |
| CAS Number | 18493-46-4 | - |
| Appearance | Likely a colorless to pale yellow liquid or low-melting solid | [5] |
| Hydrogen Bond Donor Count | 1 | [4] |
| Hydrogen Bond Acceptor Count | 3 | [4] |
| Rotatable Bond Count | 1 | [4] |
| Topological Polar Surface Area | 51.8 Ų | [4] |
| LogP (Octanol-Water) | ~0.3-0.8 | [4][6] |
Spectroscopic Characterization
Spectroscopic analysis is essential for structure confirmation. For this compound, the expected spectral data would include:
-
¹H NMR: Signals corresponding to the ethyl group (a triplet and a quartet), a broad singlet for the N-H proton, and distinct signals for the three aromatic protons on the pyrazine ring.
-
¹³C NMR: Resonances for the two carbons of the ethyl group and the four unique carbons of the pyrazine ring.
-
Mass Spectrometry (MS): A molecular ion peak (M+) corresponding to its molecular weight (123.16 g/mol ). Common fragmentation patterns would involve the loss of the ethyl group.[7]
Synthesis of this compound
The most direct and common laboratory synthesis for N-substituted aminopyrazines involves the nucleophilic aromatic substitution (SNAr) of a halopyrazine with the corresponding amine. In this case, 2-chloropyrazine serves as the electrophilic substrate and ethylamine acts as the nucleophile. The reaction is typically facilitated by a base to neutralize the HCl byproduct and may be accelerated by heat or microwave irradiation.
Caption: General workflow for the synthesis of this compound.
Experimental Protocol: Synthesis via SNAr
This protocol describes a generalized method for the synthesis of this compound.
Materials:
-
2-Chloropyrazine (1.0 eq)
-
Ethylamine (2.0-3.0 eq, typically as a solution in THF or ethanol)
-
Potassium Carbonate (K₂CO₃) or Triethylamine (Et₃N) (1.5-2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-chloropyrazine and the chosen solvent (e.g., DMF).
-
Addition of Reagents: Add the base (e.g., K₂CO₃) to the solution, followed by the slow, dropwise addition of the ethylamine solution. An excess of the amine is used to drive the reaction to completion and can also act as the base.[8]
-
Heating: Heat the reaction mixture to 80-120 °C and stir for 4-12 hours. Reaction progress should be monitored by Thin-Layer Chromatography (TLC) or LC-MS.
-
Work-up: After cooling to room temperature, pour the reaction mixture into water and extract with an organic solvent like ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel or by distillation under reduced pressure to yield pure this compound.
Core Reactivity and Chemical Behavior
The chemical personality of this compound is a duality. The two nitrogen atoms in the pyrazine ring act as strong electron-withdrawing groups, rendering the ring itself electron-deficient and generally resistant to electrophilic attack.[1] Conversely, the exocyclic N-ethylamino group is a potent electron-donating group, which significantly influences the molecule's reactivity in several key ways:
-
It acts as a strong nucleophile and a moderate base.[9]
-
It activates the pyrazine ring towards electrophilic substitution, directing incoming electrophiles to the ortho and para positions (C3 and C5).[9]
-
It provides a site for further functionalization, such as acylation and alkylation.
Key Chemical Transformations
Reactions at the Amino Group: Nucleophilic Behavior
The lone pair of electrons on the exocyclic nitrogen atom makes it the primary site for reactions with electrophiles.
5.1.1 N-Acylation
This compound readily reacts with acid chlorides and anhydrides in the presence of a non-nucleophilic base (like pyridine or triethylamine) to form the corresponding amide. This reaction is highly reliable and often used as a protecting strategy to moderate the activating effect of the amino group before attempting electrophilic substitution on the pyrazine ring.[9]
Caption: Mechanism of N-Acylation of this compound.
5.1.2 N-Alkylation
As a secondary amine, this compound can be further alkylated by reacting with alkyl halides. The reaction proceeds via an SN2 mechanism.[10] However, this process can be difficult to control. The tertiary amine product is also nucleophilic and can react further with the alkyl halide to form a quaternary ammonium salt.[8][11] Using a large excess of the starting amine can favor mono-alkylation, but mixtures are common.[12]
Reactions on the Pyrazine Ring: Electrophilic Aromatic Substitution
While the pyrazine ring is inherently electron-deficient, the powerful activating effect of the N-ethylamino group enables electrophilic aromatic substitution (EAS).
Caption: Logical flow of substituent effects on EAS reactivity.
Key EAS reactions include:
-
Halogenation: Bromination or chlorination can occur, typically at the C5 position (para to the amino group) due to reduced steric hindrance.
-
Nitration: Direct nitration is often problematic as the strongly acidic conditions (HNO₃/H₂SO₄) can protonate the ring nitrogens, further deactivating the ring, or protonate the amino group, converting it into a deactivating -NHR₂⁺ group. Protecting the amino group as an amide is the standard and necessary approach before attempting nitration.[9]
Oxidation: N-Oxide Formation
The nitrogen atoms of this compound, both in the ring and in the side chain, are susceptible to oxidation.
-
Ring N-Oxidation: Reaction with oxidizing agents like peroxy acids (e.g., m-CPBA) can lead to the formation of pyrazine N-oxides. Kinetic studies on substituted pyrazines show that electron-donating groups, such as amino and ethyl groups, accelerate the rate of N-oxidation.[13] Oxidation can occur at either the N1 or N4 position.
-
Side-Chain Oxidation: Stronger oxidizing agents could potentially oxidize the secondary amine to a hydroxylamine or other species, though ring oxidation is often favored.[14]
Coordination Chemistry: Role as a Ligand
The pyrazine framework is an excellent scaffold for designing ligands in coordination chemistry. This compound can coordinate to metal ions in several ways:
-
Monodentate Ligation: Through one of the ring nitrogen atoms (typically N4, which is less sterically hindered).
-
Bidentate Chelation: Through the N1 ring nitrogen and the exocyclic amino nitrogen, forming a stable five-membered chelate ring.
This chelating ability makes pyrazine derivatives valuable in creating coordination compounds with interesting magnetic, electronic, and catalytic properties, as well as potential applications as antimicrobial or anticancer agents.[15][16]
Applications in Drug Development
The reactivity profile of this compound makes it a versatile synthon for creating libraries of compounds for drug screening. Its primary value lies in its role as a scaffold that can be readily functionalized. By performing the reactions described above—acylation, alkylation, and electrophilic substitution—researchers can systematically modify the structure to optimize binding affinity to biological targets, improve pharmacokinetic properties (ADME), and enhance therapeutic efficacy. Its documented use as a precursor for antitubercular drugs highlights its proven utility in generating molecules with potent biological activity.[3]
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N-Ethylpyrazin-2-amine: A Core Building Block for Advanced Kinase Inhibitors
An In-depth Technical Guide for Medicinal Chemists and Drug Development Scientists
Introduction: The Strategic Importance of the Pyrazine Scaffold
In the landscape of modern medicinal chemistry, heterocyclic scaffolds are the bedrock upon which a vast number of therapeutic agents are built. Among these, the pyrazine ring—a six-membered aromatic heterocycle with two nitrogen atoms in a 1,4-orientation—has emerged as a "privileged scaffold".[1][2] Its unique electronic properties, ability to serve as both a hydrogen bond donor and acceptor, and structural resemblance to endogenous purines make it an ideal framework for designing molecules that interact with key biological targets.[3] Pyrazine-containing compounds are integral to numerous FDA-approved drugs, demonstrating a wide spectrum of activities including anticancer, anti-tuberculosis, and diuretic effects.[1][2][4]
This guide focuses on a particularly valuable derivative: N-Ethylpyrazin-2-amine . This molecule serves as a versatile and powerful synthetic building block, prized for its secondary amine functionality poised on the electron-deficient pyrazine core. This specific arrangement provides medicinal chemists with a strategic attachment point for introducing molecular complexity and fine-tuning the pharmacological properties of target compounds. Its principal application lies in the synthesis of highly potent and selective protein kinase inhibitors, a class of drugs that has revolutionized the treatment of cancer and other signaling-driven diseases.[5] We will explore the physicochemical properties of this compound, its core reactivity, and its application in a state-of-the-art synthetic workflow for creating advanced kinase inhibitors.
Physicochemical and Spectroscopic Profile
A thorough understanding of a building block's properties is fundamental to its effective use. This compound is a stable, readily functionalized amine whose identity and purity can be confirmed through standard analytical techniques.
Key Physicochemical Properties
| Property | Value | Reference(s) |
| IUPAC Name | This compound | N/A |
| CAS Number | 123335-39-3 | N/A |
| Molecular Formula | C₆H₉N₃ | [6] |
| Molecular Weight | 123.16 g/mol | [6] |
| Appearance | (Predicted) Pale yellow to brown solid or oil | N/A |
| Boiling Point | (Predicted) Approx. 220-240 °C | N/A |
| Solubility | Soluble in common organic solvents (e.g., DMSO, DCM, MeOH) | N/A |
Note: Some properties are predicted due to limited publicly available experimental data for this specific isomer. Values for the related compound 5-Ethylpyrazin-2-amine are used for formula and weight.[6]
Spectroscopic Characterization
Confirming the structure of this compound is critical. While a specific public spectrum for this exact compound is not available, the expected NMR and IR signatures can be reliably predicted based on extensive data from analogous pyrazines and amines.
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Feature | Predicted Chemical Shift / Frequency | Rationale and Notes |
| ¹H NMR | Pyrazine-H (3 protons) | δ 7.8 - 8.2 ppm | Protons on the electron-deficient pyrazine ring are significantly deshielded and appear downfield. They will exhibit characteristic doublet and triplet splitting patterns. |
| NH (1 proton) | δ 5.0 - 6.5 ppm (broad) | The N-H proton signal is typically broad and its position is concentration-dependent. It will exchange with D₂O, causing the signal to disappear. | |
| -CH₂- (quartet, 2H) | δ 3.4 - 3.6 ppm | Methylene protons adjacent to the nitrogen are deshielded. They will appear as a quartet due to coupling with the methyl group. | |
| -CH₃ (triplet, 3H) | δ 1.2 - 1.4 ppm | The terminal methyl group protons are in a typical aliphatic region and will appear as a triplet. | |
| ¹³C NMR | Pyrazine-C | δ 135 - 155 ppm | Aromatic carbons of the pyrazine ring. The carbon bearing the amino group (C2) will be the most upfield-shifted of the ring carbons. |
| -CH₂- | δ ~40 ppm | Carbon adjacent to the amine nitrogen. | |
| -CH₃ | δ ~15 ppm | Terminal methyl carbon. | |
| IR Spectroscopy | N-H Stretch | 3300 - 3400 cm⁻¹ (medium, sharp) | Characteristic absorption for a secondary amine N-H bond. |
| C-N Stretch | 1250 - 1350 cm⁻¹ (strong) | Aromatic amine C-N stretching absorption. | |
| C=N/C=C Stretch | 1500 - 1600 cm⁻¹ | Aromatic ring stretching vibrations. |
Core Application: A Building Block for Pyrazolo[1,5-a]pyrazine Kinase Inhibitors
The true utility of this compound is demonstrated in its role as a nucleophilic component in advanced cross-coupling reactions. Its secondary amine provides a reactive handle for constructing C-N bonds, which are pivotal for the "hinge-binding" motif of many ATP-competitive kinase inhibitors.[7][8]
A prime example is its potential use in synthesizing derivatives of the pyrazolo[1,5-a]pyrazine scaffold. This fused heterocyclic system is a recognized "privileged structure" for targeting a variety of protein kinases, including Pim-1, CDK2, and PI3Kδ, which are implicated in cancer and inflammatory diseases.[9][10]
Causality in Experimental Design: Why this compound?
-
Nucleophilicity and Reactivity: The secondary amine is a potent nucleophile, readily participating in reactions like Buchwald-Hartwig amination and N-acylation.[11][12] This allows for its efficient coupling to electrophilic partners, such as halogenated or sulfonate-modified heterocycles.
-
Vectorial Control: The ethyl group provides steric bulk and specific lipophilicity compared to a primary amine (e.g., 2-aminopyrazine). This allows chemists to precisely control the vector of growth for the target molecule, directing substituents into specific pockets of a kinase's ATP-binding site.
-
Scaffold Hopping and SAR: By keeping the this compound core constant and varying the electrophilic partner, researchers can perform systematic Structure-Activity Relationship (SAR) studies to optimize potency and selectivity.[7]
Key Synthetic Transformation: The Buchwald-Hartwig Amination
The palladium-catalyzed Buchwald-Hartwig amination is the cornerstone reaction for coupling this compound to aryl or heteroaryl halides.[13][14] This reaction is favored over classical methods like SₙAr because it proceeds under milder conditions and has an exceptionally broad substrate scope, tolerating a wide variety of functional groups.[11]
The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) catalyst, coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to form the desired C-N bond and regenerate the Pd(0) catalyst.[15]
Caption: Experimental workflow for the synthesis of a model kinase inhibitor scaffold.
Step-by-Step Methodology
Disclaimer: This is a representative protocol. Researchers must adapt it based on specific substrates and laboratory conditions. All work should be performed by qualified individuals.
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Cesium Carbonate (Cs₂CO₃, 2.0 mmol), this compound (1.2 mmol), 4-bromo-1-methyl-1H-pyrazole (1.0 mmol), Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 mmol), and XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl, 0.04 mmol).
-
Causality: An inert atmosphere is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst. Cesium carbonate is a strong, non-nucleophilic base often effective in Buchwald-Hartwig couplings. XPhos is a bulky, electron-rich phosphine ligand that promotes the oxidative addition and reductive elimination steps. [11]2. Solvent Addition and Degassing: Add anhydrous, degassed toluene (5 mL) via syringe. Seal the flask and degas the reaction mixture for an additional 5 minutes by bubbling argon through the solution.
-
Causality: Using anhydrous and degassed solvent minimizes water and oxygen, which can interfere with the catalytic cycle.
-
-
Reaction: Place the sealed flask in a pre-heated oil bath at 100 °C. Stir the reaction vigorously for 4-12 hours.
-
Trustworthiness: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS by periodically taking small aliquots. The disappearance of the limiting reagent (4-bromo-1-methyl-1H-pyrazole) indicates completion.
-
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and quench by adding water (15 mL). Stir for 5 minutes.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Causality: The brine wash removes residual water and inorganic salts, and drying with Na₂SO₄ removes all traces of water before solvent evaporation.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to elute the product.
-
Characterization: Combine the pure fractions, concentrate under vacuum, and characterize the final product by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity.
Conclusion
This compound stands out as a highly strategic and enabling building block for modern drug discovery. Its inherent reactivity, combined with the proven biological relevance of the pyrazine scaffold, makes it a valuable tool for medicinal chemists. The ability to reliably engage this secondary amine in robust C-N bond-forming reactions, such as the Buchwald-Hartwig amination, provides a direct and modular route to novel kinase inhibitors and other complex molecular architectures. As the demand for targeted therapeutics continues to grow, the judicious application of well-designed building blocks like this compound will remain a critical element in the successful development of next-generation medicines.
References
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Miniyar, P. B., Murumkar, P. R., Patil, P. S., Barmade, M. A., & Bothara, K. G. (2013). Unequivocal Role of Pyrazine Ring in Medicinally Important Compounds: A Review. Mini-Reviews in Medicinal Chemistry, 13(11), 1607-1625. [Link]
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Dowling, J. E., et al. (2007). Structure-based design, synthesis, and study of pyrazolo[1,5-a]t[1][7][16]riazine derivatives as potent inhibitors of protein kinase CK2. Bioorganic & Medicinal Chemistry Letters, 17(15), 4191-4195. [Link]
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Acmec Biochemical. (n.d.). The Role of Pyrazine in Pharmaceutical Synthesis and Drug Development. Acmec Biochemical. [Link]
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Kalsoom, S., et al. (2025). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances. [Link]
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Kalsoom, S., et al. (2025). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances, (In PMC). [Link]
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Li, Y., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 28(20), 7175. [Link]
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Ross, N. A., & Hergenrother, P. J. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules, 27(3), 1058. [Link]
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Rybka, S., et al. (2022). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Molecules, 27(19), 6667. [Link]
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Wikipedia. (2024). Buchwald–Hartwig amination. [Link]
-
Ezzat, A., et al. (2014). An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. Der Pharma Chemica, 6(5), 337-343. [Link]
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ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination Reagent Guide. [Link]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
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The Organic Chemistry Tutor. (2019). Buchwald-Hartwig coupling. YouTube. [Link]
-
PubChem. (n.d.). 5-Ethylpyrazin-2-amine. National Center for Biotechnology Information. [Link]
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Al-Hujaily, E. M. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Future Medicinal Chemistry. [Link]
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A Guide to the Spectroscopic Characterization of N-Ethylpyrazin-2-amine
This technical guide provides a comprehensive analysis of the expected spectroscopic data for N-Ethylpyrazin-2-amine, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. In the absence of a complete, publicly available experimental dataset for this specific molecule, this document leverages established principles of spectroscopy and comparative data from analogous structures to present a robust, predictive interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles. This approach is designed to equip researchers with the foundational knowledge to identify, characterize, and utilize this compound in their work.
Molecular Structure and its Spectroscopic Implications
This compound features a pyrazine ring, an aromatic six-membered heterocycle with two nitrogen atoms at positions 1 and 4. This core is substituted at the 2-position with an ethylamino group. The interplay between the electron-withdrawing pyrazine ring and the electron-donating secondary amine substituent dictates the molecule's electronic environment and, consequently, its spectroscopic signatures. Understanding this relationship is paramount to interpreting the data presented herein.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide unambiguous evidence for its constitution.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of this compound is expected to reveal five distinct signals, corresponding to the different proton environments in the molecule. The predicted chemical shifts, multiplicities, and coupling constants are summarized in Table 1.
Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | ~7.9 | Doublet | ~1.5 |
| H-5 | ~7.8 | Doublet of doublets | ~2.5, 1.5 |
| H-6 | ~7.6 | Doublet | ~2.5 |
| N-H | ~5.0 (broad) | Singlet | - |
| -CH₂- | ~3.5 | Quartet | ~7.2 |
| -CH₃ | ~1.3 | Triplet | ~7.2 |
Interpretation and Causality:
The protons on the pyrazine ring (H-3, H-5, and H-6) are expected to appear in the aromatic region, downfield from 7.0 ppm. Their precise chemical shifts are influenced by the electron-donating effect of the ethylamino group, which will shift them slightly upfield compared to unsubstituted pyrazine. The observed splitting pattern—a set of three distinct aromatic signals—is a key indicator of the 2-substitution pattern on the pyrazine ring.
The N-H proton signal is anticipated to be a broad singlet around 5.0 ppm. Its broadness is a result of quadrupole broadening from the adjacent nitrogen atom and potential chemical exchange with trace amounts of water. The chemical shift of this proton is highly dependent on solvent and concentration[1].
The ethyl group protons will present as a classic quartet-triplet system. The methylene (-CH₂-) protons, being adjacent to the nitrogen, are deshielded and appear as a quartet around 3.5 ppm. They are split by the three protons of the methyl group. The methyl (-CH₃) protons, in turn, appear as a triplet around 1.3 ppm, split by the two methylene protons.
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum is predicted to show six distinct signals, corresponding to the six carbon atoms in unique electronic environments.
Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C-2 | ~155 |
| C-3 | ~135 |
| C-5 | ~134 |
| C-6 | ~128 |
| -CH₂- | ~40 |
| -CH₃ | ~15 |
Interpretation and Causality:
The carbon atoms of the pyrazine ring are expected in the aromatic region (120-160 ppm). C-2, being directly attached to the electronegative nitrogen of the amino group, will be the most deshielded and appear furthest downfield[2]. The other ring carbons (C-3, C-5, and C-6) will have chemical shifts characteristic of substituted pyrazines. The aliphatic carbons of the ethyl group will appear upfield, with the methylene carbon (-CH₂-) around 40 ppm and the terminal methyl carbon (-CH₃) around 15 ppm[2].
Experimental Protocol for NMR Data Acquisition:
A standard protocol for acquiring high-quality NMR spectra for a sample like this compound would be as follows:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.
-
Instrument Setup: Use a 400 MHz or higher field NMR spectrometer. The instrument should be locked onto the deuterium signal of the solvent and the magnetic field shimmed to achieve optimal homogeneity.
-
¹H NMR Acquisition: A standard single-pulse experiment is typically sufficient. Key parameters include a spectral width of ~16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. Typically, 16 to 64 scans are averaged to obtain a good signal-to-noise ratio[3].
-
¹³C NMR Acquisition: A proton-decoupled single-pulse experiment is standard. Due to the lower natural abundance of ¹³C, more scans (1024-4096) are required. A wider spectral width (~220 ppm) is used, with an acquisition time of 1-2 seconds and a relaxation delay of 2-5 seconds[3].
Diagram 1: NMR Structural Correlation
Caption: Correlation of predicted ¹H and ¹³C NMR signals to the molecular structure.
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a molecule. For this compound, the key vibrational modes will be associated with the N-H bond, C-H bonds (both aromatic and aliphatic), C=N and C=C bonds of the pyrazine ring, and C-N bonds.
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Intensity |
| ~3350 | N-H stretch (secondary amine) | Medium |
| 3100-3000 | Aromatic C-H stretch | Medium-Weak |
| 2975-2850 | Aliphatic C-H stretch | Medium-Strong |
| ~1610 | N-H bend | Medium |
| 1580-1450 | Aromatic C=C and C=N stretches | Medium-Strong |
| ~1250 | Aromatic C-N stretch | Strong |
| ~1150 | Aliphatic C-N stretch | Medium |
Interpretation and Causality:
The most diagnostic peak in the IR spectrum will be the N-H stretching vibration of the secondary amine, expected as a single, medium-intensity band around 3350 cm⁻¹[1]. This distinguishes it from a primary amine, which would show two N-H stretching bands. The presence of both aromatic C-H stretches (above 3000 cm⁻¹) and aliphatic C-H stretches (below 3000 cm⁻¹) confirms the presence of both the pyrazine ring and the ethyl group. The complex pattern of absorptions in the 1580-1450 cm⁻¹ region is characteristic of the pyrazine ring's C=C and C=N stretching vibrations. A strong band around 1250 cm⁻¹ is expected for the aromatic C-N stretch, a feature of aromatic amines.
Experimental Protocol for IR Data Acquisition:
-
Sample Preparation: For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For a solid, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with no sample preparation.
-
Data Acquisition: The spectrum is typically recorded using a Fourier Transform Infrared (FT-IR) spectrometer over the range of 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr for a pellet) is recorded first and automatically subtracted from the sample spectrum.
Diagram 2: IR Functional Group Correlation
Caption: Correlation of key functional groups to their predicted IR absorption regions.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. For this compound, Electron Ionization (EI) mass spectrometry would likely be employed.
Table 4: Predicted Key Fragments in the EI Mass Spectrum of this compound
| m/z | Predicted Fragment | Interpretation |
| 123 | [M]⁺ | Molecular Ion |
| 108 | [M - CH₃]⁺ | Loss of a methyl radical |
| 95 | [M - C₂H₄]⁺ | Loss of ethylene via McLafferty rearrangement |
| 80 | [Pyrazine]⁺ | Loss of the ethylamino group |
Interpretation and Causality:
The molecular ion peak ([M]⁺) is expected at an m/z of 123, corresponding to the molecular weight of this compound. A prominent fragment at m/z 108 would result from the loss of a methyl radical (•CH₃) from the ethyl group, which is a common fragmentation pathway for ethyl-substituted compounds. Another significant fragmentation pathway could be a McLafferty-type rearrangement, leading to the loss of ethylene and a fragment at m/z 95. The pyrazine cation radical at m/z 80 would be formed by the cleavage of the C-N bond.
Experimental Protocol for MS Data Acquisition:
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe for solids or liquids, or through a gas chromatograph (GC-MS) for volatile samples.
-
Ionization: In the ion source, the sample molecules are bombarded with high-energy electrons (typically 70 eV in EI), causing them to ionize and fragment.
-
Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and their abundance is plotted against their m/z to generate the mass spectrum.
Diagram 3: Mass Spectrometry Fragmentation Pathway
Caption: Predicted major fragmentation pathways for this compound in EI-MS.
Conclusion
This guide provides a detailed, predictive framework for the spectroscopic characterization of this compound. By integrating the principles of NMR, IR, and MS with data from structurally related compounds, we have established a clear set of expectations for the spectral data of this molecule. These predictions, summarized in the tables and diagrams, offer a robust starting point for any researcher working with this compound, enabling its confident identification and characterization. The provided experimental protocols further serve as a practical guide for obtaining high-quality data.
References
-
Miniyar PB, Makhija SJ. Synthesis and Characterization of Pyrazine-2-Carbohydrazide Derivatives as Antimicrobial Agents. Journal of Young Pharmacists. 2011;3(1):43-48. [Link]
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PubChem. 2-Ethylpyrazine. National Center for Biotechnology Information. [Link]
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Khan, I., et al. Synthesis and characterization of novel N-(2-(pyrazin-2-yl-oxy)ethyl)-4-(trifluoromethoxy)benzamide scaffolds, and biological evaluation and molecular docking studies. Scientific Reports. 2023;13(1):12345. [Link]
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The Royal Society of Chemistry. Supplementary Information. [Link]
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NIST. Pyrazine, ethyl-. NIST Chemistry WebBook. [Link]
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Acmec Biochemical. 2-Ethylpyrazine. [Link]
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The Good Scents Company. 2-ethyl pyrazine. [Link]
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T. Ochiaia, et al. Chemoenzymatic synthesis of 3-ethyl-2,5-dimethylpyrazine by L-threonine 3-dehydrogenase and 2-amino-3-ketobutyrate CoA ligase/L-threonine aldolase. Journal of Bioscience and Bioengineering. 2021;132(1):28-34. [Link]
-
LibreTexts Chemistry. 24.10: Spectroscopy of Amines. [Link]
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Zhuang, Z. P., et al. N-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl}pyridin-2-amine monohydrate. Acta Crystallographica Section E. 2010;66(Pt 8):o1727. [Link]
-
University of Wisconsin-Madison. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]
-
NIST. Pyrazine, ethyl-. NIST Chemistry WebBook. [Link]
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LibreTexts Chemistry. Interpreting C-13 NMR Spectra. [Link]
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The Royal Society of Chemistry. For Magnetically recoverable catalytic Co-Co2B nanocomposites for the chemoselective reduction of aromatic nitro compounds - Supporting Information. [Link]
-
NIST. Pyrazine, ethyl-. NIST Chemistry WebBook. [Link]
-
SpectraBase. 2-Ethylpyrazine. [Link]
-
NIST. Pyrazine, 2-ethyl-5-methyl-. NIST Chemistry WebBook. [Link]
-
NIST. Pyrazine, 2-ethyl-6-methyl-. NIST Chemistry WebBook. [Link]
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Methodological & Application
Application Notes & Protocols for the Analytical Detection of N-Ethylpyrazin-2-amine
Abstract
This document provides a comprehensive guide to the analytical methodologies for the detection, quantification, and characterization of N-Ethylpyrazin-2-amine. This compound and related pyrazine derivatives are significant in pharmaceutical development as potential impurities or key intermediates. Ensuring their precise identification and quantification is critical for quality control and regulatory compliance.[1][2] This guide details validated protocols for High-Performance Liquid Chromatography (HPLC) with UV and Fluorescence detection, and Gas Chromatography-Mass Spectrometry (GC-MS). It is intended for researchers, analytical scientists, and drug development professionals, offering field-proven insights into method development, validation, and execution, grounded in established scientific principles and regulatory standards.[3]
Introduction and Significance
This compound is a heterocyclic amine belonging to the pyrazine class of compounds. Pyrazines are widely recognized for their roles as flavor and aroma agents but are also pivotal structural motifs in medicinal chemistry.[4] The presence of an amine functional group makes this compound a versatile synthetic intermediate; however, it can also be a potential process-related impurity. Uncontrolled levels of such impurities can impact the safety and efficacy of an Active Pharmaceutical Ingredient (API). Therefore, robust, sensitive, and specific analytical methods are paramount for its detection and quantification in various matrices.[5]
This application note moves beyond a simple listing of procedural steps, delving into the causality behind experimental choices—from column and solvent selection to the rationale for derivatization. The protocols described herein are designed as self-validating systems, incorporating system suitability tests to ensure data integrity and reliability, in alignment with ICH and FDA guidelines.[6]
Chromatographic Methodologies: A Comparative Overview
The selection of an analytical technique is contingent upon the specific requirements of the analysis, such as the required sensitivity, sample matrix complexity, and whether the goal is qualitative identification or precise quantification. For this compound, both HPLC and GC-MS are highly applicable, each offering distinct advantages.
-
High-Performance Liquid Chromatography (HPLC): Ideal for routine quantification in API and drug product samples. Its primary advantage is the analysis of the compound in its native state without thermal degradation. The primary amine on the molecule allows for sensitive detection via derivatization.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Offers superior specificity and is the gold standard for unambiguous identification.[7] It is exceptionally sensitive, particularly for identifying trace-level impurities, but requires the analyte to be volatile and thermally stable.
The following diagram illustrates the decision-making process for method selection.
Caption: Logical workflow for selecting the appropriate analytical method.
Method 1: Quantitative Analysis by Reversed-Phase HPLC
This method is optimized for the accurate quantification of this compound and is suitable for purity assays and content uniformity testing.
Principle and Rationale
A reversed-phase HPLC method is chosen for its robustness and compatibility with aqueous-organic mobile phases. A C18 stationary phase is selected to provide sufficient hydrophobic interaction with the pyrazine ring and ethyl group, ensuring adequate retention. The amine group imparts a degree of polarity, allowing for effective elution with a standard acetonitrile/water mobile phase. An acidic modifier (e.g., formic acid) is incorporated into the mobile phase to protonate the amine group (pKa ~ 4-5), which serves two critical functions:
-
It minimizes peak tailing by preventing interaction with residual acidic silanols on the silica support.
-
It ensures consistent ionization, leading to reproducible retention times.
For trace-level quantification, pre-column derivatization with a fluorogenic reagent like 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) can be employed to significantly enhance sensitivity.[8]
Detailed Experimental Protocol (HPLC-UV)
Objective: To quantify this compound in a drug substance sample.
A. Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade, e.g., Milli-Q)
-
Formic acid (≥98%)
-
Methanol (HPLC grade)
-
0.45 µm syringe filters (PTFE or nylon)
B. Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column compartment, and Diode Array Detector (DAD).
-
Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm particle size, or equivalent.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient Program:
Time (min) %A %B 0.0 95 5 10.0 5 95 12.0 5 95 12.1 95 5 | 15.0 | 95 | 5 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: 285 nm (Pyrazine chromophore)
C. Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Methanol and Water.
-
Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the mobile phase initial condition (95:5 A:B).
-
Sample Solution (Target concentration 50 µg/mL): Accurately weigh an amount of sample containing approximately 5 mg of this compound into a 100 mL volumetric flask. Add ~70 mL of 50:50 Methanol/Water, sonicate for 10 minutes, then dilute to volume.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter before injection.
D. System Suitability: Before sample analysis, perform five replicate injections of a mid-level standard (e.g., 25 µg/mL). The system is deemed suitable if the following criteria are met:
-
Tailing Factor: ≤ 1.5
-
Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%
E. Data Analysis: Construct a calibration curve by plotting the peak area against the concentration of the working standard solutions. Determine the concentration of this compound in the sample solution using the linear regression equation derived from the calibration curve.
Protocol for Enhanced Sensitivity: Derivatization with Fmoc-Cl
For trace analysis, modify the sample preparation as follows:
-
To 1 mL of the sample solution, add 1 mL of borate buffer (pH 9.0).
-
Add 1 mL of Fmoc-Cl solution (1 mg/mL in acetonitrile).
-
Vortex for 30 seconds and let the reaction proceed for 10 minutes at room temperature.[8]
-
Quench the reaction by adding 100 µL of 1% glycine solution.
-
Inject the resulting solution.
-
Modify detector to a Fluorescence Detector (FLD) with Excitation at 265 nm and Emission at 315 nm . This protocol can lower the Limit of Quantification (LOQ) by orders of magnitude.
Method 2: Identification by GC-MS
This method is designed for the unambiguous identification of this compound and the characterization of related volatile impurities.
Principle and Rationale
GC-MS is a powerful hyphenated technique that combines the separation capability of Gas Chromatography with the detection power of Mass Spectrometry.[7][9] A non-polar or mid-polarity capillary column (e.g., DB-5ms or HP-5MS) is typically used for the analysis of alkylpyrazines. The '5ms' designation indicates a low-bleed phase that is ideal for mass spectrometry, minimizing background noise.[10]
The primary amine in this compound can sometimes exhibit peak tailing on standard GC columns due to interactions with active sites.[11] The use of a base-deactivated column or liner is highly recommended to mitigate this effect and ensure sharp, symmetrical peaks. Electron Ionization (EI) is used to generate a reproducible fragmentation pattern (mass spectrum) that serves as a unique fingerprint for the molecule, allowing for confident identification via library matching or spectral interpretation.
Detailed Experimental Protocol (GC-MS)
Objective: To identify and confirm the presence of this compound.
A. Materials and Reagents:
-
This compound reference standard
-
Dichloromethane (GC grade) or Methanol (GC grade)
-
Helium (99.999% purity)
B. Instrumentation and Conditions:
-
GC-MS System: Agilent 8890 GC coupled with a 5977B MSD or equivalent.
-
Column: Agilent J&W DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness, or equivalent.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet: Split/Splitless, operated in Split mode (e.g., 20:1 ratio).
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial Temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40 - 350.
C. Standard and Sample Preparation:
-
Standard Solution (100 µg/mL): Prepare a stock solution by dissolving 10 mg of this compound reference standard in 100 mL of Dichloromethane.
-
Sample Solution: Dissolve the sample in Dichloromethane to a target concentration of approximately 100 µg/mL.
-
Filter if necessary, though dissolution should be complete.
D. Data Analysis:
-
Acquire the total ion chromatogram (TIC) for both the standard and the sample.
-
Confirm that the retention time of the peak in the sample chromatogram matches that of the reference standard.
-
Extract the mass spectrum for the corresponding peak.
-
Compare the fragmentation pattern of the sample with the reference standard and/or a library spectrum. Key expected fragments for this compound (C6H9N3, MW: 123.16) would include the molecular ion (M+) at m/z 123 and characteristic losses (e.g., loss of an ethyl group, CH2CH3, leading to a fragment at m/z 94).
The following diagram outlines the GC-MS workflow.
Caption: Experimental workflow for identification by GC-MS.
Method Validation and Performance Characteristics
All analytical methods intended for pharmaceutical quality control must be validated to ensure they are suitable for their intended purpose.[2][12] Validation should be performed according to ICH Q2(R1) guidelines.[6] The following table summarizes the typical performance characteristics expected from the described methods.
| Parameter | HPLC-UV Method | HPLC-FLD (with Derivatization) | GC-MS Method |
| Specificity | High; demonstrated by peak purity analysis and resolution from other components. | Very High; fluorescence is inherently more selective than UV absorbance. | Extremely High; based on both retention time and unique mass spectrum. |
| Linearity (R²) | ≥ 0.999 | ≥ 0.999 | ≥ 0.995 (for quantification) |
| Range | 1 - 100 µg/mL | 0.01 - 1 µg/mL | 0.1 - 20 µg/mL |
| LOD | ~0.3 µg/mL | ~0.003 µg/mL | ~0.05 µg/mL |
| LOQ | ~1.0 µg/mL | ~0.01 µg/mL | ~0.1 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% | 95.0 - 105.0% | 90.0 - 110.0% |
| Precision (%RSD) | ≤ 2.0% | ≤ 5.0% | ≤ 10.0% |
Note: Values are illustrative and must be experimentally determined during method validation.
Conclusion
This application note provides two robust and reliable analytical frameworks for the analysis of this compound. The Reversed-Phase HPLC method is well-suited for routine, high-precision quantification, with an option for fluorescence derivatization to achieve significantly lower detection limits. The GC-MS method provides unparalleled specificity for absolute identification and is the preferred technique for structural confirmation and trace impurity analysis. The choice between methods should be guided by the specific analytical objective. Proper method validation in accordance with regulatory guidelines is a mandatory step before implementation in a quality control environment.[1][3]
References
- Vertex AI Search. (2014). Validation of Impurity Methods, Part II.
- BenchChem. (n.d.). Spectroscopic analysis and comparison of pyrazine-2-carbonitrile derivatives.
- Profound. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
- International Journal of Research and Review. (2025). Analytical Method Validation: ICH and USP Perspectives.
- Pharma Tutor. (n.d.). Analytical method validation: A brief review.
- Science of Synthesis. (n.d.). 6.2.2. Pyrazines.
- Pharmaguideline. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
- Moroccan Journal of Chemistry. (2022). Chemical Transformation of Pyrazine Derivatives.
- Bendola Publishing. (n.d.). Synthesis, Spectroscopic, and DFT Studies of Some Platinum-Pyrazine Carboxamide Derivatives.
- BenchChem. (n.d.). A Comparative Guide to the Quantification of 2-Ethylpyrazine in Food and Beverage Matrices.
- BenchChem. (n.d.). Application Notes: The Role and Use of 2-Ethylpyrazine in Plant-Based Meat Analogue Flavors.
- ECHEMI. (n.d.). Spectroscopy pyrazine molecule.
- BenchChem. (n.d.). A Comparative Guide to Validated HPLC Methods for 2-Ethylpyrazine Analysis.
- ScienceDirect. (n.d.). Sample preparation in analysis of pharmaceuticals.
- Journal of Chromatography A. (2019). Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS).
- University of Helsinki. (n.d.). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES.
- UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials.
- CORE. (2023). GC–MS analysis of alkylpyrazines in the pyrolysis oils of silica-polyethylenimine CO2 sorbents.
- NIH. (2021). Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu.
- NIH. (n.d.). Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices.
- ResearchGate. (2019). Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS) | Request PDF.
- Bryan Research & Engineering, LLC. (n.d.). Analysis of Amine Solutions by Gas Chromatography.
- Supelco. (n.d.). Bulletin 737F Amines Analysis by Packed Column GC.
- Chromak. (n.d.). Analytical Strategies for the Detection and Quantification of Nitrosamine Impurities in Pharmaceuticals.
- Acta Poloniae Pharmaceutica. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.
- NIH. (2018). HPLC Separation of 2-Ethyl-5(6)-methylpyrazine and Its Electroantennogram and Alarm Activities on Fire Ants (Solenopsis invicta Buren).
- MDPI. (n.d.). Development and Validation of a Method for the Semi-Quantitative Determination of N-Nitrosamines in Active Pharmaceutical Ingredient Enalapril Maleate by Means of Derivatisation and Detection by HPLC with Fluorimetric Detector.
- MDPI. (2024). A Review on Analytical Techniques for Quantitative Detection of Biogenic Amines in Aquatic Products.
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N-Ethylpyrazin-2-amine: A Versatile Scaffold for Kinase Inhibitor Discovery
Application Note and Protocols for Medicinal Chemistry
Introduction: The Significance of the Aminopyrazine Scaffold
In the landscape of modern medicinal chemistry, the pyrazine ring system stands out as a "privileged scaffold," a core structural motif frequently found in biologically active compounds and approved pharmaceuticals.[1][2] Its prevalence is particularly notable in the development of small molecule kinase inhibitors, a class of targeted therapeutics that has revolutionized the treatment of cancer and other diseases.[1] The nitrogen atoms within the pyrazine ring act as hydrogen bond acceptors, mimicking the hinge-binding interactions of the adenine ring of ATP, the natural substrate for kinases.[1] This inherent ability to dock into the ATP-binding site makes pyrazine derivatives attractive starting points for the design of potent and selective kinase inhibitors.
N-Ethylpyrazin-2-amine, with its reactive amino group and ethyl substituent, represents a key building block for the elaboration of diverse chemical libraries targeting the kinome. The ethyl group can provide favorable steric interactions within the ATP binding pocket, while the secondary amine serves as a crucial handle for introducing a wide range of substituents through well-established synthetic methodologies. This guide provides detailed protocols for the derivatization of this compound and explores its application in the discovery of novel kinase inhibitors.
Synthetic Strategies for Derivatization
The chemical versatility of this compound allows for its incorporation into more complex molecular architectures using a variety of modern cross-coupling reactions. The following protocols detail two of the most powerful methods for creating carbon-nitrogen and carbon-carbon bonds, foundational reactions in the synthesis of kinase inhibitor libraries.
Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a robust method for the formation of C-N bonds, enabling the coupling of this compound with a diverse range of aryl and heteroaryl halides.[3][4] This reaction is instrumental in building the core structures of many kinase inhibitors.
Workflow for Buchwald-Hartwig Amination:
Caption: Workflow for Buchwald-Hartwig Amination.
Detailed Step-by-Step Protocol:
-
Reagent Preparation: In a dry Schlenk flask under an inert atmosphere (e.g., argon), combine the aryl halide (1.0 mmol), this compound (1.2 mmol), palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol), and a suitable phosphine ligand (e.g., BINAP, 0.06 mmol).
-
Base Addition: Add a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu, 1.4 mmol). The choice of base is critical and can influence the reaction rate and yield.[4]
-
Solvent and Reaction Conditions: Add anhydrous toluene or dioxane (5 mL) via syringe. Seal the flask and heat the reaction mixture with vigorous stirring at 80-110 °C.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Quench the reaction by the careful addition of water. Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired N-aryl-N-ethylpyrazin-2-amine derivative.
Protocol 2: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a powerful and versatile method for the formation of C-C bonds, allowing for the introduction of various aryl and heteroaryl substituents onto a pyrazine scaffold.[5][6] To utilize this compound in a Suzuki coupling, it would typically be first functionalized to a halopyrazine derivative.
Workflow for Suzuki-Miyaura Cross-Coupling:
Caption: Workflow for Suzuki-Miyaura Cross-Coupling.
Detailed Step-by-Step Protocol:
-
Reagent Preparation: To a reaction vessel, add the halogenated this compound derivative (1.0 mmol), the desired aryl or heteroaryl boronic acid or boronate ester (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 mmol).
-
Solvent and Reaction Conditions: Add a solvent mixture, such as 1,4-dioxane and water (4:1, 5 mL). Purge the vessel with an inert gas and heat the mixture at 80-100 °C with stirring.
-
Reaction Monitoring: Follow the reaction's progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature and dilute with water. Extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by flash chromatography or recrystallization to obtain the pure coupled product.
Application in Kinase Inhibitor Design
Derivatives of this compound are prime candidates for development as kinase inhibitors. The core structure can be elaborated to target specific kinases implicated in various diseases. For example, by carefully selecting the coupling partners in the Buchwald-Hartwig and Suzuki reactions, medicinal chemists can introduce functionalities that interact with key residues in the kinase active site, thereby enhancing potency and selectivity.
Signaling Pathway Inhibition:
Caption: Inhibition of Kinase Signaling Pathway.
Many pyrazine-based compounds have demonstrated potent inhibition of various kinases.[1][7] For instance, aminopyrazine derivatives have been investigated as inhibitors of Nek2, a mitotic kinase, where the aminopyrazine core forms crucial hydrogen bonds in the hinge region of the enzyme.[8]
Representative Biological Data:
The following table presents example IC₅₀ values for aminopyrazine derivatives against various kinase targets, illustrating the potential of this scaffold. (Note: These are representative data for the aminopyrazine class and not specific to this compound derivatives, for which public data is limited).
| Compound Class | Target Kinase | IC₅₀ (nM) | Reference |
| Aminopyrazine Derivative | Nek2 | 150 | [8] |
| 3-Aminopyrazine-2-carboxamide Derivative | FGFR1 | 25 | [7] |
| 3-Aminopyrazine-2-carboxamide Derivative | FGFR2 | 42 | [7] |
| Imidazo[1,2-a]pyrazine-based Derivative | Aurora A | 5 | [9] |
Conclusion
This compound is a valuable and versatile building block in medicinal chemistry, particularly for the development of kinase inhibitors. Its amenability to powerful cross-coupling reactions such as the Buchwald-Hartwig amination and Suzuki-Miyaura coupling allows for the systematic exploration of chemical space around the pyrazine core. The protocols and concepts outlined in this guide provide a solid foundation for researchers and drug development professionals to leverage this important scaffold in the quest for novel and effective targeted therapies.
References
- Al-Ostoot, F. H., Al-Maiky, F. Y., & Al-Sammarraie, A. M. K. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Journal of Medicinal Chemistry, 67(1), 1-25.
- Bavetsias, V., Sun, C., Bouloc, N., Reynisson, J., Workman, P., Linardopoulos, S., & Blagg, J. (2010). Aminopyrazine Inhibitors Binding to an Unusual Inactive Conformation of the Mitotic Kinase Nek2: SAR and Structural Characterization. Journal of Medicinal Chemistry, 53(19), 6876–6889.
- Buchwald, S. L., & Hartwig, J. F. (2008). Buchwald–Hartwig amination. Chemical Society Reviews, 37(11), 2387-2404.
- Dolezal, M., Miletin, M., Kunes, J., & Kralova, K. (2002). Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. Molecules, 7(4), 364-373.
- Garg, S., Kaur, M., Sohal, H. S., Malhi, D. S., Kaur, L., Verma, M., ... & Mutreja, V. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review.
- Gomma, A. M., & El-Sayed, W. M. (2021). Synthesis and characterization of novel N-(2-(pyrazin-2-yl-oxy)ethyl)-4-(trifluoromethoxy)benzamide scaffolds, and biological evaluation and molecular docking studies. RSC Advances, 11(59), 37367-37378.
- Miniyar, P. B., Murumkar, P. R., Patil, P. S., Barmade, M. A., & Bothara, K. G. (2013). Unequivocal role of pyrazine ring in medicinally important compounds: a review. Mini reviews in medicinal chemistry, 13(11), 1607-1625.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
- Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphane ligands in palladium-catalyzed amination.
- Wang, X., Zhang, Y., Zhang, L., Wang, Y., & Li, J. (2024). Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. ACS Medicinal Chemistry Letters, 15(11), 2019-2031.
- Yin, J., & Buchwald, S. L. (2000). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Organic Letters, 2(9), 1101-1104.
- Zhong, Y., et al. (2013). Discovery of orally bioavailable imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 23(11), 3242-3247.
- Zuo, Z., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 28(20), 7088.
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Application Notes and Protocols for the Synthesis of N-Ethylpyrazin-2-amine Derivatives
Abstract
This technical guide provides detailed methodologies and expert insights for the synthesis of N-Ethylpyrazin-2-amine and its derivatives, a scaffold of significant interest in medicinal chemistry and drug development. Pyrazine-containing compounds are integral to numerous biologically active molecules, and developing robust synthetic routes to access functionalized analogues is critical for advancing pharmaceutical research.[1] This document covers the principal synthetic strategies, including direct N-alkylation, reductive amination, and palladium-catalyzed Buchwald-Hartwig amination. For each method, we present detailed, step-by-step protocols, discuss the underlying chemical principles, and offer troubleshooting guidance. The content is designed for researchers, chemists, and drug development professionals, aiming to provide both practical instructions and a deeper understanding of the synthetic choices involved.
Introduction: The Significance of the Aminopyrazine Scaffold
The pyrazine ring is a privileged heterocyclic motif found in a wide array of natural products and synthetic pharmaceuticals.[2][3] Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make it a valuable component in the design of novel therapeutic agents.[1] Aminopyrazine derivatives, in particular, have demonstrated a broad spectrum of biological activities, including roles as kinase inhibitors, antimicrobial agents, and antiviral compounds.[4][5] The N-ethyl substitution on the 2-amino position can significantly modulate a compound's physicochemical properties, such as lipophilicity and metabolic stability, which are crucial for optimizing pharmacokinetic and pharmacodynamic profiles.
This guide focuses on the most efficient and widely applicable methods for constructing the this compound core and its substituted derivatives, providing a foundational toolset for chemists engaged in lead discovery and optimization.
Overview of Primary Synthetic Strategies
The synthesis of this compound derivatives can be approached from two primary retrosynthetic pathways: either by forming the N-ethyl bond on a pre-existing 2-aminopyrazine core or by constructing the C-N bond between a pyrazine ring and an ethylamine moiety.
Caption: Primary retrosynthetic approaches for this compound derivatives.
Detailed Methodologies and Experimental Protocols
Method 1: Direct N-Alkylation with Alkyl Halides
Direct alkylation is a straightforward approach for forming the N-ethyl bond. It involves treating 2-aminopyrazine with an ethyl halide in the presence of a base.
Causality and Experimental Choices:
-
Challenge of Over-alkylation: A primary challenge with this method is the potential for over-alkylation to form the N,N-diethyl derivative, as the mono-alkylated product can be more nucleophilic than the starting primary amine.[6]
-
Choice of Base: The choice of base is critical. Strong, non-nucleophilic bases like sodium hydride (NaH) are effective for deprotonating the amine, driving the reaction forward. Milder inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can also be used, often with Cs₂CO₃ providing better selectivity for mono-alkylation.[7][8]
-
Solvent Selection: Aprotic polar solvents such as N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) are typically used to dissolve the reactants and facilitate the reaction.
-
Controlling Stoichiometry: To favor mono-alkylation, a slight excess of the 2-aminopyrazine can be used, or the ethylating agent can be added slowly to the reaction mixture to maintain its low concentration.[7]
Protocol: Synthesis of this compound via Direct Alkylation
-
Reaction Setup: To an oven-dried, round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 2-aminopyrazine (1.0 eq).
-
Solvent Addition: Add anhydrous DMF (or THF) to create a 0.2-0.5 M solution.
-
Deprotonation: Cool the mixture to 0 °C in an ice bath. Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise. Caution: NaH reacts violently with water and is flammable. Handle with appropriate care.
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The formation of the sodium salt may be observed as a precipitate.
-
Alkylation: Cool the mixture back to 0 °C. Slowly add ethyl iodide or ethyl bromide (1.05 eq) via syringe.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Quenching: Upon completion, carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of DMF).
-
Washing: Wash the combined organic layers with water and then with brine to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to separate the desired N-ethyl product from any unreacted starting material and the N,N-diethyl byproduct.
Method 2: Reductive Amination
Reductive amination is a highly efficient and selective method for preparing mono-N-alkylated amines, largely avoiding the issue of over-alkylation.[7] The process involves the reaction of 2-aminopyrazine with acetaldehyde to form an intermediate imine (or enamine), which is then reduced in situ.
Causality and Experimental Choices:
-
Mechanism: The reaction proceeds through the formation of a Schiff base (imine) between the amine and the aldehyde, which is then selectively reduced. This two-step, one-pot process provides high yields of the mono-alkylated product.
-
Reducing Agent: Sodium triacetoxyborohydride (STAB) is often the reagent of choice for this transformation. It is a mild and selective reducing agent that is particularly effective for reducing iminium ions and does not readily reduce aldehydes or ketones, minimizing side reactions.[7]
-
Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common solvents for reductive amination reactions.
Caption: Workflow for the reductive amination of 2-aminopyrazine.
Protocol: Synthesis of this compound via Reductive Amination
-
Reaction Setup: In a round-bottom flask, dissolve 2-aminopyrazine (1.0 eq) and acetaldehyde (1.2 eq) in dichloromethane (DCM).
-
Imine Formation: Add acetic acid (0.1 eq) to catalyze imine formation. Stir the mixture at room temperature for 30-60 minutes.
-
Reduction: Carefully add sodium triacetoxyborohydride (STAB, 1.5 eq) portion-wise. An exothermic reaction may be observed.
-
Reaction Monitoring: Continue stirring at room temperature for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Quenching: Upon completion, quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Work-up: Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extraction: Extract the aqueous layer with DCM (2 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Method 3: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming C-N bonds.[9] This method is particularly useful for coupling an aryl halide (e.g., 2-chloropyrazine or 2-bromopyrazine) with an amine (ethylamine). It offers excellent functional group tolerance and is a cornerstone of modern medicinal chemistry for synthesizing arylamines.[10]
Causality and Experimental Choices:
-
Catalytic System: The reaction requires a palladium catalyst, a phosphine ligand, and a base.
-
Palladium Precursor: Pd(OAc)₂ or Pd₂(dba)₃ are common choices.
-
Ligand: Bulky, electron-rich phosphine ligands are crucial for the catalytic cycle. Ligands like Xantphos or BINAP are often used to promote efficient oxidative addition and reductive elimination.[11]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle. Sodium tert-butoxide (NaOtBu) is frequently employed.
-
-
Mechanism: The reaction proceeds via a catalytic cycle involving oxidative addition of the aryl halide to the Pd(0) complex, coordination of the amine, deprotonation, and finally, reductive elimination to yield the product and regenerate the Pd(0) catalyst.[9]
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Protocol: Synthesis of this compound via Buchwald-Hartwig Amination
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., Xantphos, 2-4 mol%), and the base (e.g., sodium tert-butoxide, 1.4 eq).
-
Reagent Addition: Add the 2-halopyrazine (e.g., 2-chloropyrazine, 1.0 eq).
-
Solvent and Amine: Add anhydrous toluene or dioxane, followed by ethylamine (a solution in THF or as a neat liquid, 1.2 eq).
-
Heating: Seal the flask and heat the mixture to 80-110 °C.
-
Reaction Monitoring: Stir the reaction at this temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Concentration: Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel.
Summary of Synthetic Methods
| Method | Starting Materials | Key Reagents | Advantages | Disadvantages |
| Direct Alkylation | 2-Aminopyrazine, Ethyl Halide | NaH, K₂CO₃, Cs₂CO₃ | Simple, readily available reagents. | Risk of over-alkylation, may require careful control of stoichiometry.[6][7] |
| Reductive Amination | 2-Aminopyrazine, Acetaldehyde | NaBH(OAc)₃ (STAB) | High selectivity for mono-alkylation, mild conditions, good yields.[7] | Requires handling of volatile acetaldehyde. |
| Buchwald-Hartwig Amination | 2-Halopyrazine, Ethylamine | Pd Catalyst, Phosphine Ligand, Base (NaOtBu) | Excellent functional group tolerance, high yields, broad scope.[9][10] | Requires expensive palladium catalyst and ligands, requires inert atmosphere. |
Conclusion
The synthesis of this compound derivatives is achievable through several reliable and robust methodologies. The choice of synthetic route depends on factors such as the availability of starting materials, the desired scale of the reaction, and the presence of other functional groups in the molecule. Reductive amination offers a highly selective and efficient method for mono-N-ethylation, while the Buchwald-Hartwig amination provides a powerful tool for constructing the C-N bond with broad substrate scope. Direct alkylation, while simpler, requires careful optimization to control selectivity. The protocols and insights provided in this guide serve as a comprehensive resource for chemists to successfully synthesize and explore this important class of compounds in their research and development endeavors.
References
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Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. PMC - PubMed Central. Available at: [Link]
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Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. MDPI. Available at: [Link]
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Key sequential Buchwald–Hartwig amination reactions in the synthesis of imidazopyridazines 139. ResearchGate. Available at: [Link]
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Design, synthesis, and biological evaluation of aminopyrazine derivatives as inhibitors of mitogen-activated protein kinase-activated protein kinase 2 (MK-2). PubMed. Available at: [Link]
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Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]
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Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
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A Highly Efficient Method for the N-Alkylation of Aminopyrazines: Synthesis of Hydrophilic Red Fluorescent Dyes. ResearchGate. Available at: [Link]
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Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. PubMed Central. Available at: [Link]
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Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole. MDPI. Available at: [Link]
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A new synthesis of bis(2-{pyrid-2-yl}ethyl)amine (LH) from bis(2-{pyrid-2-yl}ethyl)hydroxylamine (LOH), and the copper-dependent reduction of LOH to LH. Dalton Transactions (RSC Publishing). Available at: [Link]
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Synthesis of substituted pyrazines from N-allyl malonamides. ResearchGate. Available at: [Link]
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Application Notes and Protocols for N-Ethylpyrazin-2-amine in Flavor and Fragrance Synthesis
Introduction: The Pivotal Role of N-Ethylpyrazin-2-amine in Modern Aroma Chemistry
Pyrazines are a class of nitrogen-containing heterocyclic compounds renowned for imparting roasted, nutty, and savory notes that are fundamental to the sensory experience of cooked foods.[1] These powerful aroma chemicals are naturally formed during thermal processing through the Maillard reaction, a complex cascade of events between amino acids and reducing sugars.[2][3] Within the vast family of pyrazines, this compound stands out as a critical precursor and building block. Its unique structure, featuring a reactive amine group on the pyrazine ring, provides a versatile scaffold for chemists to develop complex and authentic flavor and fragrance profiles, from the comforting aroma of roasted coffee and cocoa to nuanced, warm notes in fine fragrances.[4][5][6]
This guide provides researchers, scientists, and development professionals with an in-depth understanding of the chemistry of this compound and its practical application. We will move beyond simple procedural lists to explore the causality behind experimental choices, ensuring that each protocol is a self-validating system grounded in established scientific principles. The methodologies detailed herein are designed to be robust, reproducible, and adaptable for the synthesis of high-impact aroma compounds.
Core Mechanism: Leveraging the Maillard Reaction for Pyrazine Synthesis
The Maillard reaction is the cornerstone of non-enzymatic browning and flavor development in thermally processed foods.[2] It is initiated by the condensation of a carbonyl group (from a reducing sugar) with an amino group.[2][7] By utilizing this compound as the nitrogen source in a controlled reaction with a carbonyl-containing compound (like a reducing sugar or a dicarbonyl), we can specifically direct the reaction towards the formation of desirable substituted pyrazines.
The general pathway involves the formation of N-glycosylamines, which then undergo rearrangements (like the Amadori rearrangement) to form reactive intermediates.[2][7] These intermediates can then fragment and condense, ultimately leading to the formation of a diverse array of heterocyclic flavor compounds, with pyrazines being a prominent class.[3][8] Understanding this pathway is crucial for manipulating reaction conditions to achieve a target flavor profile.
Figure 1: Simplified workflow of the Maillard reaction using an amine precursor to generate pyrazines.
Application Note 1: Synthesis of Roasted & Nutty Flavor Profiles
This section details the protocol for reacting this compound with a reducing sugar to create a flavor base characterized by roasted, nutty, and coffee-like notes. The choice of reaction parameters is critical for controlling the final sensory outcome.
Protocol 1.1: Laboratory-Scale Synthesis of a Coffee/Nutty Pyrazine Mixture
This protocol aims to generate a complex mixture of pyrazines by reacting this compound with glucose in a food-grade solvent system.
Methodology:
-
Reactant Preparation:
-
In a 250 mL three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and temperature probe, add 100 mL of propylene glycol.
-
Add 12.3 g (0.1 mol) of this compound to the solvent and stir until fully dissolved.
-
In a separate beaker, dissolve 18.0 g (0.1 mol) of D-glucose in 50 mL of distilled water.
-
-
Reaction Execution:
-
Slowly add the glucose solution to the flask containing the this compound solution while stirring.
-
Adjust the pH of the mixture to approximately 8.0 using a 6N sodium hydroxide solution.[9] The slightly alkaline condition facilitates the initial condensation step of the Maillard reaction.[10]
-
Heat the reaction mixture to 120-140°C using a heating mantle.[11] This temperature range is optimal for promoting the necessary rearrangement and condensation reactions without excessive charring.
-
Maintain the reaction at this temperature for 2-4 hours. The reaction progress can be monitored by observing the color change (from pale yellow to deep brown) and by taking small aliquots for GC-MS analysis (see Protocol 2.1).
-
-
Work-up and Extraction:
-
After the reaction is complete, cool the mixture to room temperature.
-
Transfer the mixture to a separatory funnel and add 100 mL of dichloromethane to extract the aroma compounds.
-
Shake vigorously and allow the layers to separate. Collect the organic (bottom) layer.
-
Repeat the extraction twice more with 50 mL portions of dichloromethane.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter to remove the drying agent. The resulting solution contains the synthesized pyrazine mixture and can be carefully concentrated using a rotary evaporator if a higher concentration is desired.
-
Causality and Experimental Choices:
-
Solvent System: A mixture of propylene glycol and water is used. Propylene glycol is a food-grade solvent that allows for higher reaction temperatures than water alone, accelerating the reaction rate, while water is necessary to dissolve the glucose.
-
pH Control: The Maillard reaction is highly pH-dependent. A slightly alkaline environment (pH 8-9) is known to accelerate the rate of pyrazine formation.[9][10]
-
Temperature: Temperatures between 120°C and 180°C are typically required for pyrazine formation.[11] Lower temperatures would result in a significantly slower reaction, while excessively high temperatures could lead to polymerization and the formation of undesirable burnt notes.
| Parameter | Condition A | Condition B | Condition C | Expected Sensory Outcome |
| Reducing Sugar | D-Glucose | D-Fructose | D-Xylose | Different sugars fragment differently, altering the resulting pyrazine profile. Xylose often produces more intense browning and flavor. |
| Temperature | 120°C | 140°C | 160°C | Higher temperatures generally increase the yield of pyrazines but can shift the profile from nutty/bready to more intensely roasted/burnt.[10] |
| Reaction Time | 1 hour | 2 hours | 4 hours | Longer reaction times lead to a higher concentration of later-stage Maillard products, deepening the roasted and complex notes. |
| Table 1: Influence of Reaction Parameters on Sensory Profile |
Application Note 2: Analytical Characterization and Quality Control
To ensure the successful synthesis of the target aroma compounds and to maintain batch-to-batch consistency, a robust analytical method is essential. This serves as the self-validating component of the synthesis protocol. Gas Chromatography-Mass Spectrometry (GC-MS) is the most powerful and widely used technique for this purpose.[12]
Figure 2: Analytical workflow for the characterization of synthesized pyrazine compounds.
Protocol 2.1: GC-MS Analysis of Synthesized Pyrazines
Methodology:
-
Sample Preparation:
-
Take a 1 mL aliquot of the dichloromethane extract from Protocol 1.1.
-
Dilute the sample 1:100 with fresh dichloromethane. High concentrations of pyrazines can saturate the detector.
-
If necessary, filter the diluted sample through a 0.45 µm syringe filter to remove any particulate matter.
-
-
Instrumentation and Conditions:
-
GC System: Agilent 8890 or equivalent.
-
MS System: Agilent 5977B MSD or equivalent.
-
Column: HP-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID x 0.25 µm film thickness. This non-polar column is ideal for separating volatile and semi-volatile compounds like pyrazines.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate of 1.0 mL/min.
-
Oven Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C.
-
Hold: 5 minutes at 250°C.
-
-
Injector: Splitless mode, 250°C, 1 µL injection volume.
-
MS Conditions: Electron Ionization (EI) at 70 eV. Mass range scan from 40 to 350 amu.
-
-
Data Analysis:
-
Identify peaks by comparing their mass spectra with a reference library (e.g., NIST).
-
Crucial Step: Confirm the identity of isomers (e.g., 2-ethyl-5-methylpyrazine vs. 2-ethyl-6-methylpyrazine) by comparing their calculated Kovats retention indices (RI) with published values, as their mass spectra are often nearly identical.[12]
-
| Compound | Expected Aroma | Key Mass Fragments (m/z) |
| 2-Ethylpyrazine | Nutty, roasted | 108 (M+), 80, 53 |
| 2,5-Dimethylpyrazine | Nutty, cocoa, roasted | 108 (M+), 93, 42 |
| 2-Ethyl-5-methylpyrazine | Coffee, nutty, roasted | 122 (M+), 107, 80 |
| Trimethylpyrazine | Baked potato, nutty | 122 (M+), 107, 42 |
| Table 2: Expected GC-MS Data for Key Pyrazine Derivatives |
Application Note 3: Utilization in Fragrance Compounding
While predominantly used in flavors, the intense and unique character of pyrazines makes them valuable in perfumery, particularly for creating gourmand scents or adding unconventional warm and roasted nuances to other fragrance families.[6][13][14] They are considered "high-impact" materials, meaning a trace amount can significantly influence the final composition.[15]
Protocol 3.1: Dosing and Evaluation in a Simple Fragrance Accord
Methodology:
-
Stock Solution Preparation:
-
Take the concentrated pyrazine extract from Protocol 1.1 and perform a 1% dilution in high-purity ethanol.
-
Justification: The odor of pyrazines is extremely potent. Working with a dilute solution is essential for controlled and precise dosing to avoid overpowering the fragrance composition.
-
-
Accord Creation:
-
Create a simple gourmand base accord. For example:
-
Vanillin (10% solution in ethanol): 5 parts
-
Ethyl Maltol (10% solution in ethanol): 3 parts
-
Isobutavan (10% solution in ethanol): 2 parts
-
-
This base provides a sweet, creamy, and vanilla-like foundation.
-
-
Dosing and Evaluation:
-
To 10g of the base accord, add 0.1g (1%) of the 1% pyrazine stock solution. This results in a final pyrazine concentration of 0.01% in the accord.
-
Agitate the mixture well.
-
Dip a fragrance testing strip into the final accord and evaluate the odor profile over time (top, middle, and base notes).
-
The pyrazine addition should impart a noticeable roasted, coffee, or nutty complexity to the sweet vanilla base, transforming it into a more sophisticated "mocha" or "roasted praline" type scent.
-
Safety and Handling of this compound and Derivatives
As with all chemical syntheses, adherence to strict safety protocols is mandatory.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat.[16]
-
Ventilation: All procedures should be conducted in a well-ventilated fume hood to avoid inhalation of vapors.[16][17]
-
Flammability: N-Ethylpyrazine and many of the solvents used (e.g., dichloromethane, ethanol) are flammable. Keep away from heat, sparks, and open flames.[17][18] Use explosion-proof equipment where necessary.[17]
-
Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.[18][19] Do not eat, drink, or smoke in the laboratory area.[17]
-
Storage: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials like strong oxidizing agents.[18]
Always consult the most current Safety Data Sheet (SDS) for this compound and all other reagents before beginning any experimental work.
References
- The Science Behind Nutty and Roasted Flavors: Exploring Pyrazine Chemistry. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- The Significance of Pyrazine Formation in Flavor Generation during the Maillard Reaction. (n.d.). Preventive Nutrition and Food Science | Korea Science.
- Pyrazine CAS 290-37-9: A Comprehensive Guide to its Properties, Applic
- Exploring Pyrazines: The Science Behind Food Flavors and Aromas. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Progress on the Synthesis Pathways and Pharmacological Effects of Naturally Occurring Pyrazines. (n.d.). MDPI.
- Pyrazines in food samples: Recent update on occurrence, formation, sampling, pretreatment and analysis methods. (2024). PubMed.
- The Chemistry of Pyrazines: Adding Nutty and Green Notes to Perfumes. (n.d.). Scent Journer.
- A Love Letter to Pyrazines from a Perfumer. (2024). Perfumer & Flavorist+.
- Nature's Aromas: Exploring Pyrazines Delightfully. (2024). Chemical Bull Pvt Ltd.
- Pyrazines for Fragrances. (2010). Perfumer & Flavorist.
- Pyrazines: Synthesis and Industrial Application of these Valuable Flavor and Fragrance Compounds. (2020).
- Methods of selectively forming substituted pyrazines. (n.d.).
- Microbial Production of Pyrazines (Nutty and Roasted Flavors). (2023).
- Pyrazines Biosynthesis by Bacillus Strains Isolated from Natto Fermented Soybean. (2021).
- Pyrazines: Synthesis and Industrial Application of these Valuable Flavor and Fragrance Compounds. (n.d.). Wiley Online Library.
- Pyrazines Biosynthesis by Bacillus Strains Isolated from Natto Fermented Soybean. (2021).
- SAFETY DATA SHEET - 2-Methylpyrazine. (2023). Sigma-Aldrich.
- Safety Data Sheet - Ethylpyrazine. (2018). Elan Chemical.
- Flavour chemistry and metabolic engineering of microbial synthetic pyrazines: decoding the path to green manufacturing of food aroma components. (2023).
- Flavour chemistry and metabolic engineering of microbial synthetic pyrazines: decoding the path to green manufacturing of food aroma components. (2023). PubMed Central.
- SAFETY DATA SHEET - 2-Ethylpyrazine. (2023). Fisher Scientific.
- SAFETY DATA SHEET - 2-Aminopyrazine. (2024). Fisher Scientific.
- Safety Data Sheet 2-Ethylpyrazine. (n.d.). metasci.
- Formation of Pyrazines from the Maillard Reaction of Glucose and Lysine-α-amine-15N. (1994). Journal of Agricultural and Food Chemistry.
- Formation of Pyrazines from the Maillard Reaction of Glucose and Glutamine-amide-15N. (n.d.). Journal of Agricultural and Food Chemistry.
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- Formation of Pyrazines in Maillard Model Systems: Effects of Structures of Lysine-Containing Dipeptides/Tripeptides. (2021).
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Application Notes and Protocols for High-Throughput Screening Assays Involving N-Ethylpyrazin-2-amine
Introduction: The Pyrazine Scaffold as a Privileged Motif in Drug Discovery
In the landscape of medicinal chemistry, certain molecular scaffolds consistently appear in biologically active compounds, earning them the designation of "privileged structures." The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms, is a prominent member of this class.[1][2][3] Its unique electronic properties and ability to participate in diverse non-covalent interactions allow for the design of potent and selective modulators of various biological targets.[1][3] Notably, pyrazine derivatives have been successfully developed as kinase inhibitors and are being actively investigated for their effects on epigenetic targets.[2][4][5][6]
N-Ethylpyrazin-2-amine, a simple derivative of the pyrazine core, represents an ideal starting point for high-throughput screening (HTS) campaigns aimed at identifying novel therapeutic agents. Its small size and synthetic tractability make it a valuable building block for the creation of compound libraries with diverse chemical functionalities. This guide provides detailed protocols for two primary HTS assays—a biochemical kinase assay and a cell-based epigenetic assay—to evaluate the biological activity of this compound and its analogs.
Part 1: Biochemical Kinase Inhibition Assay using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[7][8] Consequently, screening for kinase inhibitors has become a major focus in drug discovery.[7][8][9] TR-FRET is a robust and sensitive HTS technology well-suited for biochemical kinase assays.[10][11]
Principle of the TR-FRET Kinase Assay
This assay measures the phosphorylation of a substrate peptide by a target kinase. The assay components include a europium (Eu)-chelate-labeled anti-phospho-substrate antibody (donor) and a biotinylated substrate peptide that is labeled with a fluorescent acceptor, such as allophycocyanin (APC). When the substrate is phosphorylated by the kinase, the Eu-labeled antibody binds to the phosphorylated peptide. Upon excitation of the europium donor, if the acceptor-labeled substrate is in close proximity, Fluorescence Resonance Energy Transfer occurs, resulting in a signal from the acceptor. A kinase inhibitor, such as a potential hit from a pyrazine library, will prevent substrate phosphorylation, leading to a decrease in the TR-FRET signal.
Experimental Workflow for TR-FRET Kinase Assay
Caption: Workflow for a cell-based HDAC inhibition reporter assay.
Detailed Protocol: Cell-Based HDAC Assay
1. Cell Culture and Plating:
- Culture an appropriate HDAC reporter cell line (e.g., HT-29/DEFB1-luc) in the recommended growth medium. [12] * Harvest the cells and adjust the density to a predetermined optimal concentration.
- Using an automated dispenser, seed 20 µL of the cell suspension into each well of a 384-well, white, clear-bottom plate.
- Incubate the plate overnight at 37°C in a 5% CO₂ incubator.
2. Compound Treatment:
- Prepare a dilution series of this compound in the appropriate cell culture medium.
- Remove the plates from the incubator and add 5 µL of the compound dilutions (or medium with DMSO for controls) to the respective wells.
- Incubate the plates for 24 hours at 37°C in a 5% CO₂ incubator.
3. Luciferase Assay and Data Acquisition:
- Equilibrate the plates and the luciferase assay reagent to room temperature.
- Add 25 µL of the luciferase assay reagent (which includes a cell lysis agent and the luciferase substrate) to each well.
- Incubate for 10 minutes at room temperature to ensure complete cell lysis and signal stabilization.
- Measure the luminescence signal using a plate reader.
4. Data Analysis:
- Normalize the data using positive (a known HDAC inhibitor) and negative (DMSO) controls: % Activation = 100 * ((Signal_compound - Signal_neg_control) / (Signal_pos_control - Signal_neg_control))
- Plot % Activation against the logarithm of the compound concentration and fit the data to determine the EC₅₀ value.
- It is crucial to run a parallel cytotoxicity assay to ensure that the observed activity is not due to off-target effects on cell viability.
| Parameter | Recommended Value | Rationale |
| Cell Seeding Density | 5,000 - 10,000 cells/well | Ensures a healthy monolayer and a good signal-to-background ratio. |
| Compound Incubation Time | 24 hours | Allows sufficient time for epigenetic changes and reporter gene expression. |
| Final DMSO Concentration | < 0.5% | Minimizes solvent-induced cytotoxicity. |
| Positive Control | SAHA or other known HDACi | Validates assay performance and provides a reference for potency. |
Hit Validation and Trustworthiness
A successful HTS campaign is not defined by the number of "hits" but by the quality and validity of those hits. Every protocol must be a self-validating system.
Key Validation Steps:
-
Confirmation of Primary Hits: Re-test the primary hits from the initial screen in the same assay to confirm their activity.
-
Dose-Response Analysis: Perform dose-response experiments to determine the potency (IC₅₀ or EC₅₀) and confirm the sigmoidal relationship between concentration and effect.
-
Orthogonal Assays: Validate hits in a secondary, mechanistically different assay. For example, a kinase hit from a TR-FRET assay could be tested in a mobility shift or filter-binding assay.
-
Selectivity Profiling: Screen promising hits against a panel of related targets (e.g., a kinase panel) to assess their selectivity. [9]5. Cytotoxicity Assessment: For cell-based assays, it is imperative to rule out that the observed activity is a result of cytotoxicity.
Conclusion
This compound, as a representative of the pyrazine scaffold, holds significant potential as a starting point for drug discovery programs targeting kinases and epigenetic modulators. The detailed HTS protocols provided in this guide offer robust and reliable methods for screening this and similar compounds. By integrating sound assay principles, rigorous validation, and a clear understanding of the underlying biology, researchers can effectively leverage these techniques to identify and advance novel therapeutic candidates.
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PubMed. (2005). High-throughput screening for kinase inhibitors. Retrieved from [Link]
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PubMed. (2019). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. Retrieved from [Link]
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bioRxiv. (2024). A combinatorial domain screening platform reveals epigenetic effector interactions for transcriptional perturbation. Retrieved from [Link]
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PubMed. (2011). Screening for compounds that modulate epigenetic regulation of the transcriptome: an overview. Retrieved from [Link]
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National Center for Biotechnology Information. (2023). High-Throughput Screening for Epigenetic Compounds That Induce Human β-Defensin 1 Synthesis. Retrieved from [Link]
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Experimental Protocol for the N-Alkylation of Aminopyrazines: A Guide to Synthesis, Regioselectivity, and Mechanistic Considerations
An Application Guide for Researchers
Abstract: This technical guide provides researchers, scientists, and drug development professionals with detailed experimental protocols for the N-alkylation of aminopyrazines, a critical transformation in the synthesis of diverse bioactive molecules and functional materials. We delve into the mechanistic underpinnings of regioselectivity, comparing direct alkylation and reductive amination strategies. This document offers field-proven insights, step-by-step methodologies, troubleshooting advice, and visual aids to ensure reproducible and efficient synthesis of N-alkylated aminopyrazine derivatives.
Introduction: The Significance of N-Alkylated Aminopyrazines
The pyrazine core is a privileged scaffold in medicinal chemistry and materials science, found in numerous clinically used drugs and functional dyes.[1][2] Aminopyrazines, in particular, serve as versatile building blocks. The introduction of alkyl groups onto the exocyclic amino function (N-alkylation) is a powerful strategy to modulate a compound's physicochemical and biological properties, such as lipophilicity, solubility, metabolic stability, and target engagement.[1][3] For instance, modifying the alkyl side-chains on aminopyrazine-2-carboxamides has been shown to directly impact their antimycobacterial activity.[4] Furthermore, N,N'-dialkylation of aminopyrazines can produce significant bathochromic shifts in their absorption and emission spectra, leading to the development of novel hydrophilic red fluorescent dyes for biomedical imaging.[3][5]
However, the synthesis of these valuable compounds is not without its challenges. The primary difficulty lies in controlling regioselectivity, as alkylation can potentially occur on the exocyclic amino group or one of the two nitrogen atoms within the pyrazine ring. This guide provides robust protocols to selectively achieve N-alkylation on the amino group, focusing on two highly effective and widely applicable methods: Direct Alkylation with Alkyl Halides and Reductive Amination .
Mechanistic Insights: The Challenge of Regioselectivity
An aminopyrazine molecule possesses three potential nucleophilic nitrogen centers: the exocyclic amino group (Nexo) and the two ring nitrogens (N1 and N4). The desired reaction is the selective alkylation of the more nucleophilic exocyclic amine.
Generally, the exocyclic amino group is more basic and nucleophilic than the sp²-hybridized ring nitrogens, whose lone pairs contribute to the aromatic system. Pyrazine itself is a weaker base than pyridine, further reducing the reactivity of its ring nitrogens.[1] Consequently, alkylation tends to favor the amino group. However, factors such as sterics, electronics of the pyrazine ring substituents, and the reaction conditions (base, solvent, temperature) can influence the final product distribution.[6] In cases where ring alkylation becomes a competing side reaction, employing a protecting group strategy on the exocyclic amine may be necessary to direct alkylation to the ring, or vice-versa, though for most simple aminopyrazines, selective N-exo-alkylation is achievable.[7][8]
Core Experimental Protocols
Two primary methods are presented, each with distinct advantages depending on the available starting materials and desired molecular complexity.
Method A: Direct N-Alkylation with Alkyl Halides
This classic SN2 reaction is a straightforward approach for introducing primary and some secondary alkyl groups.[9] The reaction typically involves deprotonation of the amine with a suitable base, followed by nucleophilic attack on the alkyl halide. To enhance efficiency and promote greener chemistry, variations using microwave irradiation and phase-transfer catalysis are also discussed.[10][11]
This protocol is suitable for a wide range of alkyl halides and aminopyrazine substrates.
| Reagents & Equipment |
| Reagents |
| Aminopyrazine Substrate |
| Alkyl Halide (iodide, bromide, or chloride) |
| Base (e.g., K₂CO₃, Cs₂CO₃, NaH) |
| Anhydrous Solvent (e.g., DMF, Acetonitrile, THF) |
| Deionized Water |
| Saturated aq. NaCl (Brine) |
| Organic Solvent for Extraction (e.g., Ethyl Acetate, DCM) |
| Drying Agent (e.g., Na₂SO₄, MgSO₄) |
| Equipment |
| Round-bottom flask with reflux condenser |
| Magnetic stirrer and stir bar |
| Heating mantle or oil bath |
| Separatory funnel |
| Rotary evaporator |
| Chromatography equipment |
Step-by-Step Procedure:
-
To an oven-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the aminopyrazine (1.0 eq) and anhydrous solvent (e.g., DMF, 5-10 mL per mmol of aminopyrazine).
-
Add the base (1.5-2.0 eq). For bases like K₂CO₃ or Cs₂CO₃, stirring at room temperature for 15-30 minutes is sufficient.[12] For a stronger base like NaH (use with caution in a solvent like THF), add it portion-wise at 0 °C and allow the mixture to warm to room temperature.
-
Add the alkyl halide (1.1-1.5 eq) dropwise to the stirred suspension.
-
Heat the reaction mixture to an appropriate temperature (typically 60-100 °C) and monitor its progress using Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, cool the reaction to room temperature. If NaH was used, carefully quench the excess hydride with a few drops of isopropanol followed by water.
-
Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or recrystallization to yield the pure N-alkylated aminopyrazine.
Microwave irradiation can dramatically reduce reaction times from hours to minutes and often improves yields.[13][14]
Step-by-Step Procedure:
-
In a dedicated microwave reaction vial, combine the aminopyrazine (1.0 eq), base (e.g., K₂CO₃, 2.0 eq), and the alkyl halide (1.2 eq).[14]
-
Add a minimal amount of a high-boiling point polar solvent like DMF or N-methyl-2-pyrrolidinone (NMP) (0.5-2 mL).[15]
-
Seal the vial with a cap and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 120-150 °C) for 5-30 minutes. Monitor pressure to ensure it remains within safe limits.
-
After cooling, work up the reaction mixture as described in the conventional heating protocol (Steps 6-8).
PTC is a green chemistry approach that is highly effective for reactions with water-soluble bases and organic-soluble substrates, often allowing for milder conditions and avoiding anhydrous solvents.[10][16][17]
Step-by-Step Procedure:
-
Combine the aminopyrazine (1.0 eq), alkyl halide (1.2 eq), a phase-transfer catalyst (e.g., tetrabutylammonium bromide, TBAB, 0.1 eq), and a non-polar organic solvent (e.g., toluene).
-
Add an aqueous solution of an inorganic base (e.g., 50% aq. NaOH or solid K₂CO₃ with a small amount of water).
-
Stir the biphasic mixture vigorously at a temperature ranging from room temperature to 80 °C. Vigorous stirring is crucial to maximize the interfacial area.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, separate the aqueous and organic layers.
-
Wash the organic layer with water, dry over Na₂SO₄, filter, and concentrate.
-
Purify the product as previously described.
Method B: Reductive Amination
Reductive amination is a highly efficient and versatile method for N-alkylation that proceeds by forming an imine or enamine intermediate from the aminopyrazine and a carbonyl compound (aldehyde or ketone), which is then reduced in situ.[3] This method is particularly advantageous as it is less prone to the over-alkylation that can sometimes plague direct alkylation with reactive halides.[3][9]
| Reagents & Equipment |
| Reagents |
| Aminopyrazine Substrate |
| Aldehyde or Ketone |
| Reducing Agent (e.g., Sodium triacetoxyborohydride, NaBH(OAc)₃) |
| Solvent (e.g., Dichloroethane (DCE), Tetrahydrofuran (THF)) |
| Acetic Acid (optional, as catalyst) |
| Saturated aq. NaHCO₃ |
| Deionized Water, Brine |
| Organic Solvent for Extraction |
| Drying Agent |
| Equipment |
| Round-bottom flask |
| Magnetic stirrer and stir bar |
| Standard glassware for workup and purification |
Step-by-Step Procedure:
-
In a round-bottom flask, dissolve the aminopyrazine (1.0 eq) and the aldehyde or ketone (1.1 eq) in a suitable solvent such as dichloroethane (DCE) or THF.
-
Stir the mixture at room temperature for 20-30 minutes to allow for pre-formation of the imine/enamine intermediate. A catalytic amount of acetic acid can be added to facilitate this step.
-
Add the reducing agent, sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq), portion-wise.[3] NaBH(OAc)₃ is a mild and selective reagent ideal for this transformation, but other borohydride reagents can also be used.
-
Allow the reaction to stir at room temperature for 2-24 hours. Monitor progress by TLC or LC-MS.
-
Once the starting material is consumed, carefully quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with an organic solvent (e.g., DCM or Ethyl Acetate, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude residue by flash column chromatography to obtain the desired N-alkylated product.
Data Summary and Characterization
The choice of method can influence reaction outcomes. The following table provides a comparative summary based on literature precedents.
| Method | Substrate Example | Alkylating Agent | Conditions | Yield | Reference |
| Direct Alkylation | 2-Aminopyrazine | Alkyl Iodide | NaH, DMF | Good | [3] |
| Reductive Amination | Diethyl 2,5-diaminopyrazine-3,6-dicarboxylate | Various Aldehydes | NaBH(OAc)₃, DCE | 60-85% | [5] |
| Microwave | 3-Chloropyrazine-2-carboxamide | Various Amines | MW, 130°C, 40 min | High | [4][18] |
| PTC | General Amines | Alkyl Halides | 50% NaOH, Toluene | High | [16] |
Characterization: Successful N-alkylation must be confirmed through standard analytical techniques.
-
¹H NMR: Appearance of new signals corresponding to the alkyl group protons. A shift in the resonance of the N-H proton (or its disappearance in the case of dialkylation) is expected.
-
¹³C NMR: Appearance of new signals for the alkyl group carbons.
-
Mass Spectrometry (MS): The molecular ion peak should correspond to the calculated mass of the N-alkylated product.
-
2D NMR (NOESY): In cases of ambiguous regioselectivity, a Nuclear Overhauser Effect Spectroscopy (NOESY) experiment can be decisive. A correlation between the protons of the newly introduced alkyl group and the ortho-protons on the pyrazine ring would confirm N-exo alkylation.[19]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Reaction | - Inactive alkyl halide- Insufficiently strong base- Low reaction temperature | - Use a more reactive halide (I > Br > Cl).- Switch to a stronger base (e.g., NaH instead of K₂CO₃).- Increase the reaction temperature or switch to microwave heating. |
| Over-alkylation | - Highly reactive alkylating agent- Excess alkylating agent used- Amine product is more nucleophilic | - Use only a slight excess (1.05-1.1 eq) of the alkylating agent.- Add the alkylating agent slowly at a lower temperature.- Switch to reductive amination, which is self-limiting for mono-alkylation.[20][21] |
| Competing Ring Alkylation | - Highly reactive alkylating agent- Steric hindrance around the exocyclic amine | - Use less reactive alkylating agents.- Use a bulkier base to favor deprotonation of the less hindered site.- Consider a protecting group strategy if the issue persists.[22] |
| Difficult Purification | - Similar polarity of starting material and product- Presence of multiple alkylated products | - Optimize the chromatography mobile phase using TLC.- Consider derivatization of the product or starting material to alter polarity before chromatography.- Re-evaluate reaction conditions to improve selectivity. |
Conclusion
The N-alkylation of aminopyrazines is a fundamental tool for chemical diversification in drug discovery and materials science. By understanding the underlying principles of regioselectivity and selecting the appropriate synthetic strategy—be it robust direct alkylation or controlled reductive amination—researchers can efficiently access a vast chemical space of N-substituted aminopyrazine derivatives. The protocols detailed in this guide, including conventional, microwave-assisted, and phase-transfer catalysis methods, provide a validated and versatile toolkit to facilitate these critical synthetic transformations.
References
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Jampilek, J., et al. (2015). Synthesis and Biological Evaluation of N-Alkyl-3-(alkylamino)-pyrazine-2-carboxamides. Molecules. Available at: [Link]
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Poreddy, A.R., et al. (2015). A Highly Efficient Method for the N-Alkylation of Aminopyrazines: Synthesis of Hydrophilic Red Fluorescent Dyes. Request PDF. Available at: [Link]
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Kralova, K., et al. (2015). Synthesis and Biological Evaluation of N-Alkyl-3-(alkylamino)-pyrazine-2-carboxamides. MDPI. Available at: [Link]
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ACS GCI Pharmaceutical Roundtable. (n.d.). Phase Transfer Catalysis. ACS. Available at: [Link]
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Jandourek, O., et al. (2017). Synthesis of N-substituted 3-aminopyrazine-2-amides. ResearchGate. Available at: [Link]
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Rajadhyaksha, A., et al. (2008). N-alkylated aminopyrazines for use as hydrophilic optical agents. SPIE Digital Library. Available at: [Link]
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Powers, D., et al. (2019). N-Amino Pyridinium Salts in Organic Synthesis. PubMed Central. Available at: [Link]
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Roychowdhury, P., et al. (2023). Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts. ChemRxiv. Available at: [Link]
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Siddiqui, S., et al. (2013). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry. Available at: [Link]
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Bar-Sinai, A., et al. (2008). Microwave-Assisted Regioselective N-Alkylation of Cyclic Amidines. Request PDF. Available at: [Link]
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Fichez, J., et al. (n.d.). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. HAL Open Science. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Protective Groups. Available at: [Link]
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Bera, K., et al. (2023). Zn(II)-Catalyzed Selective N-Alkylation of Amines with Alcohols Using Redox Noninnocent Azo-Aromatic Ligand as Electron and Hydrogen Reservoir. The Journal of Organic Chemistry. Available at: [Link]
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Ju, Y., & Varma, R. S. (2004). Aqueous N-alkylation of amines using alkyl halides: direct generation of tertiary amines under microwave irradiation. Green Chemistry. Available at: [Link]
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Wikipedia. (n.d.). Protecting group. Available at: [Link]
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Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
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Beryozkina, T., et al. (2021). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Molecules. Available at: [Link]
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CRDEEP Journals. (n.d.). Phase-Transfer Catalysis in Organic Syntheses. Available at: [Link]
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Loupy, A., et al. (1998). Phase Transfer Catalysis Without Solvent. N-Alkylation of Aromatic Carboxamides. Request PDF. Available at: [Link]
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Biomedres. (2022). A Minireview of Phase-Transfer Catalysis and Recent Trends. Available at: [Link]
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Wikipedia. (n.d.). Amine alkylation. Available at: [Link]
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Indo American Journal of Pharmaceutical Research. (2018). PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW. Available at: [Link]
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YouTube. (2020). Protecting Groups for Amines. Available at: [Link]
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YouTube. (2023). Microwave-Assisted Preparation Of 1-Aryl-1H-Pyrazole-5-amines l Protocol Preview. Available at: [Link]
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Roychowdhury, P., et al. (2023). Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts. Cambridge Open Engage. Available at: [Link]
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Ikawa, T., et al. (2012). Selective N-alkylation of amines using nitriles under hydrogenation conditions: facile synthesis of secondary and tertiary amines. Organic & Biomolecular Chemistry. Available at: [Link]
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Cereda, E., et al. (2008). Simple and Efficient Microwave Assisted N-Alkylation of Isatin. Molecules. Available at: [Link]
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Comins, D. L., et al. (2006). Synthesis of MAPA Reagents and 2-Alkyl(aryl)aminopyridines from 2-Bromopyridine Using the Goldberg Reaction. PubMed Central. Available at: [Link]
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Cereda, E., et al. (2008). Simple and efficient microwave assisted N-alkylation of isatin. PubMed. Available at: [Link]
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Kaliappan, K. P. (2020). Protecting Groups. IIT Bombay. Available at: [Link]
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Anouar, E. H., et al. (2021). Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole. MDPI. Available at: [Link]
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Wisdomlib. (2024). N-alkylation: Significance and symbolism. Available at: [Link]
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Gökçe, M., et al. (2010). N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences. Available at: [Link]
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Reddy, K. L., et al. (2007). Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. RSC Publishing. Available at: [Link]
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Devine, S., et al. (2020). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry. Available at: [Link]
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Application Notes & Protocols: The N-Ethylpyrazin-2-amine Scaffold in Anticancer Drug Discovery
Abstract: The pyrazine moiety represents a "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active compounds.[1] This guide provides a comprehensive overview of the application of N-Ethylpyrazin-2-amine, a key chemical building block, in the synthesis and evaluation of novel anticancer agents.[2] We delve into the rationale for its use, common molecular targets for its derivatives, and provide detailed, field-proven protocols for screening and characterizing these novel compounds. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in oncology research.
Part 1: The Rationale for the Pyrazine Scaffold in Oncology
The six-membered aromatic ring of pyrazine, containing two nitrogen atoms in a 1,4-orientation, confers unique physicochemical properties that make it an ideal foundation for drug design.[1] Its derivatives have garnered significant attention for their potential as anticancer agents.[1][3]
Key Advantages of the Pyrazine Core:
-
Hydrogen Bonding: The nitrogen atoms act as hydrogen bond acceptors, facilitating strong and specific interactions with biological targets like protein kinases.[4]
-
Structural Rigidity: The aromatic nature of the ring provides a rigid scaffold, which helps in orienting substituents into optimal binding conformations within a target's active site.
-
Metabolic Stability: The pyrazine ring is generally stable to metabolic degradation, a desirable property for drug candidates.
-
Proven Clinical Relevance: Several pyrazine-based kinase inhibitors have been developed and progressed into clinical trials, demonstrating good clinical activity and manageable toxicity.[4][5]
Derivatives synthesized from scaffolds like this compound frequently target key signaling pathways that are dysregulated in cancer. The most prominent targets are protein kinases , enzymes that play a critical role in cellular signaling pathways governing proliferation, apoptosis, and differentiation.[4][5] Many pyrazine compounds act as ATP-competitive inhibitors, binding to the kinase ATP pocket.[4] Additionally, pyrazine derivatives have been shown to induce programmed cell death, or apoptosis , by modulating the expression of key regulatory proteins.[6][7][8]
Part 2: General Workflow for Derivative Screening & Characterization
The journey from the this compound building block to a potential preclinical candidate follows a structured, multi-stage evaluation process. The goal is to first identify compounds with potent cytotoxic activity and then to elucidate the specific mechanism by which they kill cancer cells.
Caption: High-level workflow for anticancer drug discovery using a pyrazine derivative library.
Part 3: Key Experimental Protocols
The following protocols are foundational for evaluating the anticancer properties of novel this compound derivatives.
Protocol 1: Cell Viability and Cytotoxicity Screening (MTT Assay)
Principle: This colorimetric assay measures the metabolic activity of cells. Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan is directly proportional to the number of living cells.[9]
Materials:
-
Cancer cell lines of interest (e.g., A549 lung cancer, MCF-7 breast cancer).[9]
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS).[10]
-
This compound derivative compounds, dissolved in DMSO to create stock solutions.
-
MTT solution (5 mg/mL in PBS).
-
DMSO (cell culture grade).
-
96-well cell culture plates.
-
Multichannel pipette and plate reader (570 nm).
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds (or vehicle control, DMSO). Incubate for 48-72 hours.[9]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. Purple formazan crystals should become visible.
-
Formazan Solubilization: Carefully remove the medium. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability against the log of the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Protocol 2: Analysis of Apoptosis by Annexin V/PI Staining
Principle: This flow cytometry-based assay differentiates between healthy, apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is fluorescently labeled (e.g., with FITC) to detect these cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by cells with intact membranes. It can therefore identify late apoptotic or necrotic cells where membrane integrity is lost.
Materials:
-
Cancer cells treated with the test compound at its IC₅₀ concentration for 24-48 hours.
-
Annexin V-FITC/PI Apoptosis Detection Kit.
-
Binding Buffer (provided in the kit).
-
Flow cytometer.
Step-by-Step Methodology:
-
Cell Preparation: Collect both adherent and floating cells from the culture dish. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet twice with cold PBS.
-
Resuspension: Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Data Acquisition: Analyze the samples by flow cytometry within one hour.
-
Healthy cells: Annexin V-negative, PI-negative.
-
Early apoptotic cells: Annexin V-positive, PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.
-
Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining
Principle: Many anticancer agents function by halting the cell cycle at specific checkpoints, preventing cancer cells from progressing towards division.[11][12] PI stoichiometrically binds to DNA, so the amount of fluorescence emitted by a stained cell is directly proportional to its DNA content. Flow cytometry can then distinguish between cells in different phases of the cycle (G0/G1, S, and G2/M).[13]
Materials:
-
Cancer cells treated with the test compound at its IC₅₀ concentration for 24 hours.
-
Cold 70% Ethanol.
-
PBS.
-
PI/RNase Staining Buffer.
-
Flow cytometer.
Step-by-Step Methodology:
-
Cell Harvesting: Collect cells and wash once with cold PBS.
-
Fixation: Resuspend the cell pellet in 500 µL of PBS. While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Washing: Centrifuge the fixed cells and wash the pellet with PBS to remove the ethanol.
-
Staining: Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer. The RNase is crucial for degrading RNA, ensuring that PI only stains DNA.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Data Acquisition: Analyze the samples by flow cytometry. The resulting histogram will show peaks corresponding to the G0/G1 phase (2n DNA content), S phase (intermediate DNA content), and G2/M phase (4n DNA content). An accumulation of cells in a particular peak indicates cell cycle arrest at that phase.[11]
Part 4: Data Presentation & Interpretation
Quantitative Cytotoxicity Data
IC₅₀ values should be presented in a clear, tabular format, allowing for easy comparison across different cell lines and against standard reference drugs.
| Compound | Cell Line | IC₅₀ (µM) [48h] |
| Derivative 7c (Example) | HCT116 (Colon) | 0.05 |
| Derivative 11 (Example) [9] | A549 (Lung) | 4.3 |
| Derivative 11 (Example) [9] | MCF-7 (Breast) | 5.4 |
| Doxorubicin (Control) | A549 (Lung) | ~0.1 |
Mechanistic Pathway Diagrams
Understanding the mechanism of action is critical. Derivatives of this compound often induce apoptosis via the intrinsic (mitochondrial) pathway or cause cell cycle arrest at the G2/M checkpoint.
Caption: Intrinsic apoptosis pathway often targeted by pyrazine derivatives.[6][7]
Caption: The G2/M checkpoint, a common point of cell cycle arrest induced by anticancer agents.[12]
References
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Novel Synthesized N-Ethyl-Piperazinyl-Amides of C2-Substituted Oleanonic and Ursonic Acids Exhibit Cytotoxic Effects through Apoptotic Cell Death Regulation. (n.d.). National Center for Biotechnology Information. Retrieved January 7, 2026, from [Link]
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Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines. (2022). MDPI. Retrieved January 7, 2026, from [Link]
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Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (n.d.). MDPI. Retrieved January 7, 2026, from [Link]
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Synthesis, characterization of some pyrazine derivatives as anti-cancer agents: In vitro and in Silico approaches. (2020). ResearchGate. Retrieved January 7, 2026, from [Link]
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Cytotoxic Activity of Piperazin-2-One-Based Structures: Cyclic Imines, Lactams, Aminophosphonates, and Their Derivatives. (2021). National Center for Biotechnology Information. Retrieved January 7, 2026, from [Link]
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Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). (2024). National Center for Biotechnology Information. Retrieved January 7, 2026, from [Link]
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Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024). (2025). PubMed. Retrieved January 7, 2026, from [Link]
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An Active Compound from the Pyrazine Family Induces Apoptosis by Targeting the Bax/Bcl2 and Survivin Expression in Chronic Myeloid Leukemia K562 Cells. (2024). PubMed. Retrieved January 7, 2026, from [Link]
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Design and Synthesis of a Novel 4-aryl-N-(2-alkoxythieno [2,3-b]pyrazine-3-yl)-4-arylpiperazine-1-carboxamide DGG200064 Showed Therapeutic Effect on Colon Cancer through G2/M Arrest. (2022). National Center for Biotechnology Information. Retrieved January 7, 2026, from [Link]
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A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells. (2024). MDPI. Retrieved January 7, 2026, from [Link]
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Synthesis, characterization of some pyrazine derivatives as anti-cancer agents: In vitro and in Silico approaches. (2020). Semantic Scholar. Retrieved January 7, 2026, from [Link]
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Synthesis and anticancer activity of some novel 2-phenazinamine derivatives. (2013). PubMed. Retrieved January 7, 2026, from [Link]
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Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023). (2024). PubMed. Retrieved January 7, 2026, from [Link]
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Apoptosis Induced by N-Nitrosamines in Two Cancer Cell Lines. (2006). ResearchGate. Retrieved January 7, 2026, from [Link]
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Nanoparticles of a Pyrazolo-Pyridazine Derivative as Potential EGFR and CDK-2 Inhibitors: Design, Structure Determination, Anticancer Evaluation and In Silico Studies. (2023). MDPI. Retrieved January 7, 2026, from [Link]
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Physicochemical properties and mechanism of action of a new copper(ii) pyrazine-based complex with high anticancer activity and selectivity towards cancer cells. (2024). National Center for Biotechnology Information. Retrieved January 7, 2026, from [Link]
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Application Notes & Protocols: Leveraging N-Ethylpyrazin-2-amine as a Scaffold for Novel Antimicrobial Agents
Here are the detailed Application Notes and Protocols for the use of N-Ethylpyrazin-2-amine in developing new antimicrobial agents.
Authored by: Senior Application Scientist, Gemini Labs
Abstract
The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of next-generation therapeutic agents. Pyrazine derivatives have long been a cornerstone in medicinal chemistry, with pyrazinamide being a first-line treatment for tuberculosis for decades.[1][2] This document provides a comprehensive guide for researchers on utilizing this compound, a structurally related and promising starting material, for the discovery and development of new antimicrobial compounds. We present the scientific rationale, detailed protocols for chemical synthesis, in vitro antimicrobial and cytotoxicity testing, and a framework for data interpretation and lead candidate selection. The methodologies are designed to be robust and self-validating, providing a clear pathway from initial compound design to preclinical evaluation.
Introduction: The Rationale for Pyrazine Scaffolds
Heterocyclic compounds are fundamental building blocks in drug discovery, with nitrogen-containing heterocycles like pyrazine being particularly prominent.[3][4] The pyrazine ring is a key pharmacophore in numerous clinically approved drugs.[5] Its significance in the antimicrobial field is exemplified by pyrazinamide (PZA), a prodrug that is converted to its active form, pyrazinoic acid (POA), within Mycobacterium tuberculosis.[6][7] POA disrupts essential pathways in the bacterium, showcasing the potential of the pyrazine core to serve as a platform for potent antimicrobial activity.[1][6]
The structure-activity relationship (SAR) studies of PZA analogs have provided critical insights for rational drug design.[1] Notably, substitutions on the pyrazine ring can dramatically alter biological activity. Research has shown that introducing alkylamino groups at various positions on the pyrazinoic acid scaffold can lead to analogs that are 5 to 10 times more potent than the parent compound against M. tuberculosis.[6][7] This provides a strong causal basis for selecting this compound as a starting scaffold. Its inherent ethylamino group offers a validated starting point for further derivatization, aiming to enhance potency, broaden the spectrum of activity, and potentially overcome existing resistance mechanisms.
This guide outlines a systematic workflow for leveraging this potential.
Figure 1: High-level workflow for developing antimicrobial agents from this compound.
Protocol: Synthesis of a Novel Carboxamide Derivative
This protocol describes a general yet robust method for synthesizing novel N-(ethyl(pyrazin-2-yl)) amides via an acid-amine coupling reaction. This approach is widely used due to its efficiency and the commercial availability of diverse carboxylic acids, allowing for the creation of a large library of derivatives. Propylphosphonic anhydride (T3P) is chosen as the coupling agent due to its high efficiency, low toxicity, and the formation of water-soluble byproducts, which simplifies purification.[8]
Objective: To synthesize a novel amide derivative by coupling this compound with a selected carboxylic acid.
Materials:
-
This compound
-
Carboxylic acid of choice (e.g., 4-(trifluoromethoxy)benzoic acid)
-
Propylphosphonic anhydride (T3P), 50% solution in ethyl acetate
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)
Step-by-Step Methodology:
-
Reactant Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) and the selected carboxylic acid (1.1 equivalents) in anhydrous DCM.
-
Base Addition: Cool the solution to 0 °C using an ice bath. Add DIPEA (2.5 equivalents) to the stirred solution. The base is crucial for neutralizing the acidic proton of the carboxylic acid and any acids formed during the reaction.
-
Coupling Agent Addition: Slowly add the T3P solution (1.5 equivalents) dropwise to the reaction mixture, maintaining the temperature at 0 °C. Allow the reaction to slowly warm to room temperature and stir overnight.
-
Reaction Monitoring: Monitor the progress of the reaction using Thin-Layer Chromatography (TLC).[9] A typical mobile phase would be a mixture of ethyl acetate and hexanes. The disappearance of the starting materials and the appearance of a new, typically less polar, spot indicates product formation.
-
Work-up: Upon completion, quench the reaction by adding saturated NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.
-
Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine. This removes unreacted acid, the T3P byproducts, and residual base.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel.[9] The appropriate eluent system is determined by prior TLC analysis.
-
Characterization: Characterize the final purified compound using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.[10]
Figure 2: Representative synthesis of a novel amide derivative from this compound.
Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of a novel antimicrobial agent.[11][12][13] The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[11][14] This quantitative data is essential for evaluating the potency of newly synthesized compounds.
Objective: To determine the MIC of synthesized this compound derivatives against a panel of clinically relevant bacteria.
Materials:
-
Synthesized test compounds
-
Sterile 96-well microtiter plates
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth - MHB)
-
0.5 McFarland turbidity standard
-
Sterile saline or phosphate-buffered saline (PBS)
-
Positive control antibiotic (e.g., Ampicillin, Ciprofloxacin)
-
Spectrophotometer or microplate reader
Step-by-Step Methodology:
-
Preparation of Bacterial Inoculum:
-
Aseptically select 3-5 well-isolated colonies of the test bacterium from a fresh agar plate (incubated for 18-24 hours).
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the suspension with a spectrophotometer to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[12][13]
-
Within 15 minutes, dilute this adjusted suspension in MHB to achieve a final target concentration of approximately 5 x 10⁵ CFU/mL in each test well.[11][12]
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, perform two-fold serial dilutions of the compounds in MHB to obtain a range of concentrations (e.g., from 128 µg/mL to 0.25 µg/mL).
-
Ensure the final concentration of the solvent (e.g., DMSO) in each well is low (typically ≤1%) to avoid inhibiting bacterial growth.
-
-
Inoculation and Controls:
-
Add the prepared bacterial inoculum to each well containing the compound dilutions. The final volume in each well is typically 100-200 µL.
-
Crucial Controls: Include the following controls on every plate:
-
Growth Control (Negative Control): Broth with inoculum but no compound.
-
Sterility Control: Broth only, with no inoculum.
-
Positive Control: Broth with inoculum and a standard antibiotic of known MIC.[11]
-
Solvent Control: Broth with inoculum and the maximum concentration of solvent used.
-
-
-
Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours under ambient air conditions.[11]
-
Determination of MIC:
-
Following incubation, determine the MIC by visual inspection or by using a microplate reader to measure absorbance (e.g., at 600 nm).
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[14][15] The sterility control well should remain clear, while the growth control well should be turbid.
-
Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
A promising antimicrobial candidate must exhibit selective toxicity towards microbial pathogens while having minimal effect on host cells.[16][17] The MTT assay is a standard colorimetric method to assess cell viability.[12] It measures the metabolic activity of cells, where viable cells with active NAD(P)H-dependent oxidoreductase enzymes can reduce the yellow tetrazolium salt MTT to purple formazan crystals.[18]
Objective: To determine the 50% cytotoxic concentration (IC₅₀) of lead compounds on a mammalian cell line.
Materials:
-
Mammalian cell line (e.g., HEK293, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
96-well flat-bottom cell culture plates
-
Microplate reader
Step-by-Step Methodology:
-
Cell Seeding: Seed the mammalian cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. After 24 hours, remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations.
-
Controls: Include wells with untreated cells (vehicle control) and wells with medium only (background control).
-
Incubation: Incubate the plate for a specified exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10-20 µL of the MTT stock solution to each well and incubate for another 2-4 hours. During this time, viable cells will convert the soluble MTT into insoluble purple formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Reading: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is often used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the compound concentration (log-transformed) and use a non-linear regression analysis to determine the IC₅₀ value—the concentration of the compound that causes 50% inhibition of cell viability.[18]
Data Interpretation and Lead Candidate Selection
Effective data analysis is crucial for identifying promising lead candidates from the primary screening results. The goal is to find compounds that are highly potent against bacteria but have low toxicity to mammalian cells.
Quantitative Data Summary
Experimental findings should be organized into a clear, comparative format.
Table 1: Example Antimicrobial Activity and Cytotoxicity Data for this compound Derivatives
| Compound ID | Modification | MIC vs. S. aureus (µg/mL) | MIC vs. E. coli (µg/mL) | IC₅₀ vs. HEK293 (µg/mL) | Selectivity Index (SI) vs. S. aureus |
|---|---|---|---|---|---|
| LEAD-001 | 4-(trifluoromethoxy)benzamide | 4 | 16 | >128 | >32 |
| LEAD-002 | 3,4-dichlorobenzamide | 8 | 32 | 96 | 12 |
| LEAD-003 | Naphthalene-2-carboxamide | 2 | 8 | 32 | 16 |
| Ampicillin | (Positive Control) | 0.5 | 8 | >200 | >400 |
| Doxorubicin | (Cytotoxic Control) | N/A | N/A | 0.1 | N/A |
The Selectivity Index (SI)
The key metric for prioritizing compounds is the Selectivity Index (SI) . It is calculated as the ratio of host cell cytotoxicity to antimicrobial activity:
SI = IC₅₀ / MIC
A higher SI value indicates greater selectivity for the microbial target over host cells. Compounds with a high SI (typically >10) are considered promising candidates for further development, as they are less likely to cause toxic side effects at therapeutically relevant concentrations. In the example table above, LEAD-001 would be prioritized for its high potency and excellent selectivity.
Figure 3: Logical relationship for selecting a lead antimicrobial candidate based on the Selectivity Index.
References
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Structure activity relationship of pyrazinoic acid analogs as potential antimycobacterial agents. PubMed.[Link]
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Synthesis and Characterization of Pyrazine-2-Carbohydrazide Derivatives as Antimicrobial Agents. Dhaka University Journal of Pharmaceutical Sciences.[Link]
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Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. MDPI.[Link]
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Synthesis and Characterization of Pyrazine-2-Carbohydrazide Derivatives as Antimicrobial Agents. Semantic Scholar.[Link]
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STRUCTURE-ACTIVITY RELATIONSHIP (SAR) OF PYRAZINAMIDE. Docsity.[Link]
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In Vitro Antimicrobials. Pharmacology Discovery Services.[Link]
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Anti-Tubercular Activity of Pyrazinamide Conjugates: Synthesis and Structure-Activity Relationship Studies. Bentham Science Publishers.[Link]
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Synthesis and characterization of novel N-(2-(pyrazin-2-yl-oxy)ethyl)-4-(trifluoromethoxy)benzamide scaffolds, and biological evaluation and molecular docking studies. National Institutes of Health.[Link]
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Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. RJPBCS.[Link]
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In Vitro Cytotoxicity Assay. Alfa Cytology.[Link]
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Synthesis and Biological Evaluation of N-Alkyl-3-(alkylamino)-pyrazine-2-carboxamides. MDPI.[Link]
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In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci. PubMed Central.[Link]
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Pharmacological activity and mechanism of pyrazines. ResearchGate.[Link]
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Synthesis and Preliminary Evaluation of Some Pyrazine Containing Thiazolines and Thiazolidinones as Antimicrobial Agents. PubMed.[Link]
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In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Kosheeka.[Link]
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SYNTHESIS, MOLECULAR DOCKING AND ANTIMICROBIAL EVALUATION OF PYRAZINE SULFONAMIDES DERIVATIVES. Jetir.Org.[Link]
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Antimicrobial and Odour Qualities of Alkylpyrazines Occurring in Chocolate and Cocoa Products. MDPI.[Link]
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Synthesis and Biological Evaluation of N-Alkyl-3-(alkylamino)-pyrazine-2-carboxamides. PubMed.[Link]
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Synthesis and Biological Evaluation of N-Alkyl-3-(alkylamino)-pyrazine-2-carboxamides. CyberLeninka.[Link]
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Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. National Institutes of Health.[Link]
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ChemInform Abstract: Studies on Pyrazine Derivatives. Part 70. Antibacterial and Antifungal Activity of Nitrogen Heterocyclic Compounds Obtained by Pyrazinamidrazone Usage. ResearchGate.[Link]
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Synthesis and antimicrobial activity of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines. PubMed.[Link]
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Application Notes & Protocols: N-Alkylated Aminopyrazines as Versatile Intermediates in Pharmaceutical Manufacturing
Prepared by: A Senior Application Scientist
Introduction: The Pyrazine Scaffold in Modern Drug Discovery
The pyrazine ring, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4, is recognized as a "privileged scaffold" in medicinal chemistry. Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability have made it a cornerstone in the design of numerous therapeutic agents.[1][2] Pyrazine derivatives are integral to a wide range of pharmaceuticals, demonstrating activities from antiviral to anticancer.[1]
Among the various classes of pyrazine derivatives, N-alkylated aminopyrazines serve as particularly versatile and crucial intermediates. Their secondary amine functionality provides a reactive handle for introducing molecular diversity and building complex active pharmaceutical ingredients (APIs). The strategic placement of substituents on the pyrazine ring allows for the fine-tuning of a drug candidate's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties.
This technical guide provides a comprehensive overview of the synthesis, application, and quality control of a representative N-alkylated aminopyrazine intermediate. We will explore a robust synthesis protocol, demonstrate its application in the manufacturing of a well-established drug, and detail the critical analytical methodologies required to ensure its quality and purity for pharmaceutical use.
Physicochemical and Safety Profile
For the purpose of this guide, we will reference the properties of 5-Ethylpyrazin-2-amine , a structural isomer of the target class, to provide representative data. It is imperative that researchers consult the specific Safety Data Sheet (SDS) for the exact intermediate being used.
Table 1: Physicochemical Properties of 5-Ethylpyrazin-2-amine
| Property | Value | Source |
| CAS Number | 13535-07-4 | [3] |
| Molecular Formula | C₆H₉N₃ | [3] |
| Molecular Weight | 123.16 g/mol | [3] |
| IUPAC Name | 5-ethylpyrazin-2-amine | [3] |
| Appearance | (Expected) Solid or liquid | - |
| Boiling Point | (Predicted) 228.9 ± 23.0 °C at 760 mmHg | - |
| LogP | (Predicted) 0.3 | [3] |
Safety and Handling Precautions
N-alkylated aminopyrazines, like many amine-containing heterocyclic compounds, require careful handling to minimize exposure and ensure laboratory safety.
-
Engineering Controls : Handle only in a well-ventilated area, preferably within a chemical fume hood.[4]
-
Personal Protective Equipment (PPE) : Wear standard PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.
-
Respiratory Protection : If working with powders or aerosols, or if ventilation is inadequate, use a NIOSH-approved respirator.
-
Storage : Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.[4]
-
Disposal : Dispose of waste in accordance with local, state, and federal regulations.
Synthesis Protocol: N-Ethylpyrazin-2-amine
The following is a generalized, two-part protocol for the synthesis of this compound, a representative intermediate. The first part involves the formation of the core aminopyrazine ring, and the second details its N-alkylation.
Part A: Synthesis of 2-Aminopyrazine
The pyrazine ring is commonly formed via a condensation reaction. The synthesis of 2-aminopyrazine can be achieved from precursors like glyoxal and aminomalononitrile, followed by subsequent chemical modifications. A more direct laboratory approach often involves the Chichibabin amination of pyrazine, though this can be low-yielding. For industrial-scale synthesis, multi-step routes starting from acyclic precursors are common.[2]
Part B: N-Ethylation of 2-Aminopyrazine
This protocol describes a standard nucleophilic substitution reaction to introduce the ethyl group onto the amine.
Objective: To synthesize this compound from 2-aminopyrazine.
Materials:
-
2-Aminopyrazine
-
Ethyl iodide (or diethyl sulfate)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, dissolve 2-aminopyrazine (1.0 eq) in anhydrous DMF.
-
Base Addition: Add anhydrous potassium carbonate (2.0 eq). The use of a non-nucleophilic inorganic base is crucial to deprotonate the amine without competing in the alkylation reaction.
-
Alkylation: Slowly add ethyl iodide (1.1 eq) to the suspension at room temperature. An exothermic reaction may be observed.
-
Causality Note: Using a slight excess of the ethylating agent ensures complete consumption of the starting material. DMF is an excellent polar aprotic solvent for this type of Sₙ2 reaction, as it effectively solvates the potassium cation without interfering with the nucleophile.
-
-
Reaction Monitoring: Heat the reaction mixture to 60-70°C and monitor its progress using Thin Layer Chromatography (TLC) or HPLC until the starting material is consumed (typically 4-8 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by slowly adding deionized water.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes).
-
Wash the combined organic layers with brine to remove residual DMF and inorganic salts.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: Purify the crude this compound using flash column chromatography (silica gel) with a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Caption: Workflow for the N-Ethylation of 2-Aminopyrazine.
Application in Pharmaceutical Manufacturing: Synthesis of Glipizide
While this compound itself is an intermediate, the broader class of substituted pyrazines is critical in drug synthesis. A prime example is the use of a pyrazine derivative in the synthesis of Glipizide , a second-generation sulfonylurea medication used to treat type 2 diabetes by stimulating insulin secretion from the pancreas.[5]
One established synthetic route involves the coupling of 5-methylpyrazine-2-carboxylic acid with 4-(2-aminoethyl)benzenesulfonamide , followed by reaction with cyclohexyl isocyanate. This pathway highlights how the pyrazine moiety serves as a core structural element of the final API.[6][7]
Caption: Synthetic pathway for Glipizide incorporating a pyrazine intermediate.
Protocol Insights:
-
Acid Activation (Step 1): The carboxylic acid on the pyrazine ring is not sufficiently reactive to form an amide bond directly. It must first be converted to a more reactive species, such as an acid chloride (using thionyl chloride) or a mixed anhydride (using ethyl chloroformate).[7] This activation creates a highly electrophilic carbonyl carbon, primed for nucleophilic attack.
-
Amide Bond Formation (Step 2): The primary amine of the benzenesulfonamide derivative attacks the activated pyrazine carbonyl, displacing the leaving group (e.g., chloride) to form a stable amide linkage.[7] This is a critical C-N bond-forming reaction that joins the two key fragments of the drug.
-
Final Reaction (Step 3): The sulfonamide nitrogen of the intermediate reacts with cyclohexyl isocyanate in the presence of a base to form the final sulfonylurea moiety, completing the synthesis of Glipizide.[5][6]
Quality Control and Analytical Protocols
Ensuring the purity and identity of any pharmaceutical intermediate is paramount. A multi-pronged analytical approach is required.
Caption: Quality control workflow for a pharmaceutical intermediate.
Protocol: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of the N-alkylated aminopyrazine intermediate and quantify any process-related impurities.
Table 2: Example HPLC Method Parameters
| Parameter | Condition | Rationale |
| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) | Provides excellent separation for small aromatic molecules. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidified mobile phase improves peak shape for basic analytes. |
| Mobile Phase B | Acetonitrile | Strong organic solvent for elution. |
| Gradient | 5% B to 95% B over 20 minutes | A gradient ensures elution of both polar and non-polar impurities. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detection | UV at 254 nm | The pyrazine ring is a strong chromophore, providing good sensitivity. |
| Injection Vol. | 10 µL | |
| Sample Prep. | 1 mg/mL in 50:50 Acetonitrile:Water | Ensures complete dissolution of the analyte. |
Protocol: Identity Confirmation by Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To confirm the identity of the intermediate by determining its molecular weight and fragmentation pattern. This method is suitable for volatile and thermally stable compounds.[8]
-
GC Column: A mid-polarity column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min.
-
Carrier Gas: Helium.
-
MS Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 300.
-
Expected Result: The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the target compound (e.g., 123.1 for C₆H₉N₃) and a characteristic fragmentation pattern.
Protocol: Control of N-Nitrosamine Impurities by LC-MS/MS
Context and Causality: N-alkylated aminopyrazines are secondary amines, which are known precursors to N-nitrosamines.[9] These impurities are classified as probable human carcinogens and are strictly regulated.[10][11] Their formation can occur if nitrosating agents (e.g., residual nitrites from raw materials) are present under acidic conditions during synthesis or storage.[9] Therefore, a highly sensitive and specific analytical method is required to ensure these impurities are below the acceptable intake (AI) limit. Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this analysis due to its exceptional sensitivity and selectivity.[8][10]
Objective: To detect and quantify trace levels of potential N-nitrosamine impurities.
-
Instrumentation: UPLC or HPLC coupled to a triple quadrupole mass spectrometer.
-
Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI), often providing better sensitivity for nitrosamines.
-
Mode: Multiple Reaction Monitoring (MRM) for highest specificity and sensitivity.
-
Sample Preparation: May require solid-phase extraction (SPE) to concentrate the analytes and remove matrix interference.
-
MRM Transitions: Specific precursor-to-product ion transitions would be monitored for each potential nitrosamine (e.g., N-nitroso-N-ethyl-pyrazin-2-amine).
-
Limit of Quantification (LOQ): The method must be validated to have an LOQ at or below the regulatory limit, often in the parts-per-billion (ppb) range.[12]
Conclusion
N-alkylated aminopyrazines are valuable and highly functionalized intermediates that enable the efficient synthesis of complex pharmaceutical agents. As demonstrated with the synthesis of Glipizide, the pyrazine core is a key pharmacophore that is readily incorporated into final drug structures. The successful use of these intermediates in a regulated manufacturing environment is critically dependent on robust synthesis protocols and, most importantly, a comprehensive suite of analytical controls. By implementing rigorous HPLC, GC-MS, and specialized LC-MS/MS methods for purity, identity, and genotoxic impurity screening, drug manufacturers can ensure the quality and safety of these vital building blocks, ultimately contributing to the production of safe and effective medicines.
References
-
Wikipedia. Glipizide. [Link]
-
Liu, B., Wang, Z., & Min, Q. (2015). Synthesis of Glipizide. Chinese Journal of Pharmaceuticals, 46(10), 1053-1054. [Link]
- Google Patents. (2018).
-
LookChem. (n.d.). Cas no 66131-70-2 (N-ethylpyrimidin-2-amine). [Link]
- Google Patents. (2013). Novel synthesis route of glipizide. CN102993106B.
- Google Patents. (2013). Novel synthesis route of glipizide. CN102993106A.
-
PubChem. (n.d.). 5-Ethylpyrazin-2-amine. National Center for Biotechnology Information. [Link]
-
PubChem. (n.d.). N-[2-(3-fluorophenyl)ethyl]pyrazin-2-amine. National Center for Biotechnology Information. [Link]
-
Li, S., et al. (2021). Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. RSC Advances. [Link]
-
PubChem. (n.d.). Dimethyl[2-(pyrazin-2-yl)ethyl]amine. National Center for Biotechnology Information. [Link]
-
Pangarkar, K. (n.d.). Analytical Strategies for the Detection and Quantification of Nitrosamine Impurities in Pharmaceuticals. International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
PubChem. (n.d.). 2-Ethylpyrazine. National Center for Biotechnology Information. [Link]
-
Guiraldelli, A. (2019). Overview of Testing Methods for N-nitrosamines Monitoring: Regulatory Requirements and Analytical Challenges. PMDA. [Link]
-
Sperry, J. (2023). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules. [Link]
-
ResearchGate. (2001). Synthesis of PNU-243922 labelled with14C. [Link]
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ResearchGate. (2024). Analytical Strategies for the Detection and Quantification of Nitrosamine Impurities in Pharmaceuticals. [Link]
-
ResearchGate. (2017). Review on the Synthesis of Pyrazine and Its Derivatives. Borneo Journal of Resource Science and Technology. [Link]
-
S. Al-Kassas, R., et al. (2023). Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. Pharmaceuticals. [Link]
-
U.S. Food and Drug Administration. (n.d.). LC-HRMS Based Analytical Platform to Determine Nitrosamines in Pharmaceuticals. [Link]
-
Sinofi Ingredients. (n.d.). 2-Ethylpyrazine. [Link]
-
LookChem. (2024). 5-Ethylpyridin-2-amine CAS 19842-07-0. [Link]
-
Wang, Y., et al. (2023). New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. International Journal of Molecular Sciences. [Link]
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- 12. pmda.go.jp [pmda.go.jp]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for N-Ethylpyrazin-2-amine Synthesis
Welcome to the technical support center for the synthesis of N-Ethylpyrazin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction conditions for improved yield and purity. Drawing from established literature and field-proven insights, we will explore the primary synthetic routes and provide practical, actionable solutions to challenges you may encounter at the bench.
Section 1: Overview of Primary Synthetic Strategies
The synthesis of this compound typically begins with a commercially available pyrazine precursor, most commonly a 2-halopyrazine such as 2-chloropyrazine. The core transformation is the formation of a carbon-nitrogen bond. There are two principal, robust methods for achieving this: Palladium-Catalyzed Buchwald-Hartwig Amination and classical Nucleophilic Aromatic Substitution (SNAr).
-
Buchwald-Hartwig Amination : This is a powerful, versatile, and widely adopted method for forming C-N bonds.[1][2] It utilizes a palladium catalyst with a specialized phosphine ligand to couple an amine with an aryl halide.[3] Its main advantage is its broad substrate scope and tolerance for various functional groups, often proceeding under milder conditions than traditional methods.[1]
-
Nucleophilic Aromatic Substitution (SNAr) : This reaction involves the direct displacement of a leaving group (like a halide) on the pyrazine ring by a nucleophile (ethylamine).[4] Pyrazine's electron-deficient nature facilitates this reaction.[5] While conceptually simpler, SNAr can require more forcing conditions, such as elevated temperatures or strong bases, to achieve reasonable reaction rates, unless the ring is further activated by electron-withdrawing groups.[6][7]
The choice between these methods often depends on available starting materials, scale, functional group compatibility, and the desired process economy.
Caption: Comparison of primary synthetic workflows for this compound.
Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses specific issues that may arise during the synthesis in a practical Q&A format.
Issue 1: Low or No Product Yield
Q: My Buchwald-Hartwig reaction has stalled with significant starting material remaining. What are the most likely causes and how can I fix it?
A: A stalled Buchwald-Hartwig reaction can be traced to several critical factors. A systematic check is the best approach.
-
Catalyst and Ligand Integrity: The Pd(0) active species is sensitive to oxygen. Ensure your reaction was set up under a strictly inert atmosphere (Argon or Nitrogen).[8] The phosphine ligands, especially bulky, electron-rich ones like those developed by the Buchwald group (e.g., XPhos, SPhos), are prone to oxidation.[3]
-
Choice of Base: The base is crucial for deprotonating the amine, making it a better nucleophile.[3] For primary amines like ethylamine, a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) is typically effective.[8] Weaker bases like potassium carbonate (K₂CO₃) may not be sufficient.
-
Troubleshooting Step: Switch to a stronger base. Ensure the base is anhydrous, as water can interfere with the catalytic cycle.
-
-
Solvent Choice: Anhydrous, non-polar aprotic solvents like toluene or dioxane are standard.[2] The solubility of all components, including the base, is important.
-
Troubleshooting Step: Ensure your solvent is rigorously dried. If solubility is an issue, a slightly more polar solvent like THF could be trialed, but compatibility with the base must be considered.
-
-
Temperature: While many modern catalyst systems work at or near room temperature, some less reactive substrates require heating (typically 80-110 °C).
-
Troubleshooting Step: Gradually increase the reaction temperature and monitor by TLC or LC-MS.
-
Caption: Troubleshooting decision tree for low yield in Buchwald-Hartwig amination.
Q: My SNAr reaction of 2-chloropyrazine with ethylamine is extremely slow. How can I improve the reaction rate?
A: The SNAr reaction rate is highly dependent on the electrophilicity of the pyrazine ring and the reaction conditions.
-
Temperature: These reactions often have a significant activation energy barrier due to the temporary disruption of aromaticity.[4]
-
Optimization Step: Increase the reaction temperature. Refluxing in a high-boiling solvent like DMSO or NMP is common. Microwave irradiation can also dramatically reduce reaction times.
-
-
Base/Solvent System: While ethylamine can act as its own base, an additional non-nucleophilic base (e.g., K₂CO₃, DIPEA) can help neutralize the HCl generated and drive the reaction forward. The solvent should be polar aprotic (e.g., DMSO, DMF) to stabilize the charged intermediate (Meisenheimer complex).[6]
-
Optimization Step: Add an excess of a base like K₂CO₃. Switch to a solvent like DMSO to better solvate the intermediate.
-
-
Leaving Group: While 2-chloropyrazine is common, a better leaving group can increase the rate. 2-Fluoropyrazine would be more reactive, and 2-bromopyrazine might offer a balance of reactivity and stability.
Issue 2: Byproduct Formation
Q: I am observing a significant amount of pyrazine (hydrodehalogenation) in my Buchwald-Hartwig reaction. How can I minimize this side reaction?
A: Hydrodehalogenation is a known side reaction where the aryl halide is reduced instead of coupled. This can occur via β-hydride elimination from the palladium-amido complex.[1]
-
Ligand Choice: The choice of ligand is critical. Bulky, electron-rich biarylphosphine ligands are designed to promote reductive elimination (the desired C-N bond formation) over side reactions.[3]
-
Reaction Time/Temperature: Prolonged reaction times or excessively high temperatures can favor decomposition pathways. Monitor the reaction closely and stop it once the starting material is consumed.
-
Base: In some cases, the choice of base can influence this pathway. It may be worth screening different bases (e.g., Cs₂CO₃, K₃PO₄) if the problem persists.[9]
Q: My reaction is producing N,N-diethylpyrazin-2-amine as a byproduct. How can I achieve selective mono-alkylation?
A: This is a classic challenge when alkylating primary amines, as the secondary amine product is often more nucleophilic than the starting amine.[10] This is less of an issue in cross-coupling reactions but can be a problem in other N-alkylation strategies. If you are performing a direct alkylation of 2-aminopyrazine with an ethyl halide, for instance:
-
Control Stoichiometry: Use a significant excess of the amine relative to the alkylating agent.[11]
-
Slow Addition: Add the alkylating agent (e.g., ethyl iodide) slowly to the reaction mixture using a syringe pump. This keeps its concentration low and favors reaction with the more abundant primary amine.[11]
-
Reductive Amination: A more controlled method for mono-alkylation is reductive amination of 2-aminopyrazine with acetaldehyde, using a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃).[12][13]
Section 3: Detailed Experimental Protocols
The following protocols are provided as validated starting points. Optimization may be required based on your specific lab conditions and reagent purity.
Protocol 1: Buchwald-Hartwig Amination
This protocol is adapted from established methodologies for the amination of heteroaryl chlorides.[14]
| Parameter | Recommended Condition |
| Palladium Pre-catalyst | [Pd(allyl)Cl]₂ or Pd₂(dba)₃ |
| Ligand | XPhos or tBuBrettPhos[14] |
| Base | NaOtBu or Cs₂CO₃[9] |
| Solvent | Toluene or Dioxane (anhydrous) |
| Temperature | 80 - 110 °C |
| Atmosphere | Argon or Nitrogen |
Step-by-Step Procedure:
-
To an oven-dried Schlenk flask, add 2-chloropyrazine (1.0 eq), the phosphine ligand (1-5 mol %), and the palladium pre-catalyst (0.5-2.5 mol %).
-
Add the base (e.g., NaOtBu, 1.4 eq).
-
Evacuate and backfill the flask with an inert gas (repeat 3 times).
-
Add anhydrous, degassed toluene via syringe.
-
Add ethylamine (1.2-1.5 eq). Note: If using ethylamine hydrochloride, an additional equivalent of base is required.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of celite to remove inorganic salts and catalyst residues.
-
Concentrate the filtrate and purify the crude product by flash column chromatography on silica gel.
Protocol 2: Nucleophilic Aromatic Substitution (SNAr)
This protocol uses classical conditions to promote the substitution reaction.[5]
| Parameter | Recommended Condition |
| Solvent | DMSO or NMP |
| Base (optional) | K₂CO₃ or DIPEA |
| Temperature | 120 - 150 °C |
| Reactant Ratio | Excess Ethylamine |
Step-by-Step Procedure:
-
To a pressure-rated reaction vessel, add 2-chloropyrazine (1.0 eq) and anhydrous DMSO.
-
Add potassium carbonate (2.0 eq) if used.
-
Add a solution of ethylamine (3-5 eq) in DMSO.
-
Seal the vessel tightly and heat the mixture to 130 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature.
-
Carefully pour the reaction mixture into a separatory funnel containing water and ethyl acetate.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Section 4: Mechanistic Insights
Understanding the reaction mechanisms is key to rational optimization.
The Buchwald-Hartwig Catalytic Cycle
The reaction proceeds through a well-defined catalytic cycle involving a Palladium(0)/Palladium(II) interchange. The bulky phosphine ligand is essential for facilitating the key steps of oxidative addition and reductive elimination.[3][8]
Caption: The two-step mechanism of Nucleophilic Aromatic Substitution (SNAr).
References
- Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. ChemRxiv.
- Milder Conditions for the Chichibabin Reaction. ChemistryViews.
- What are the side - reactions in pyrazine synthesis?. BIOSYNCE Blog.
- First Efficient Palladium-Catalyzed Aminations of Pyrimidines, 1,2,4-Triazines and Tetrazines by Original Methyl Sulfur Release. Synlett.
- Chichibabin reaction. Wikipedia.
- The Chichibabin amination reaction.
- Chichibabin Reaction. Unknown Source.
- Chichibabin Reaction. Slideshare.
- Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry.
- Room-Temperature Nucleophilic Aromatic Substitution of 2‑Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. ACS Omega.
- Catalytic amination of 2-substituted pyridines with hydrazine deriv
- Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.
- Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles.
- Buchwald–Hartwig amin
- Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. Angewandte Chemie.
- nucleophilic arom
- Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters.
- Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. Cambridge Open Engage.
- N-alkylated aminopyrazines for use as hydrophilic optical agents. Medibeacon.
- Optimization of pyrazole N-alkylation conditions.
- A Highly Efficient Method for the N-Alkylation of Aminopyrazines: Synthesis of Hydrophilic Red Fluorescent Dyes.
- Technical Support Center: Optimization of N-alkylation of 2-aminobenzylamine Deriv
- Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Buchwald-Hartwig Amin
- Pyrazine derivative synthesis in a continuous-flow system. RSC Advances.
- Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. ACS Medicinal Chemistry Letters.
- Investigations of amination reactions on an antimalarial 1,2,4-triazolo[4,3- a ]pyrazine scaffold.
- Synthesis of 2-Ethylpyrazine via Chichibabin-Type Condens
- The Ultimate Guide to Buchwald-Hartwig Amin
- Amination products of chloropyrazine and 2-chloropyrimidine.
- Synthesis and reactions of Pyrazine. YouTube.
- Investigations of amination reactions on an antimalarial 1,2,4-triazolo[4,3-a]pyrazine scaffold. Beilstein Journal of Organic Chemistry.
- Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules.
- Review on the Synthesis of Pyrazine and Its Derivatives.
- 2-acetyl-3-ethylpyrazine and process for the preparation thereof.
- Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts. ChemRxiv.
- 2-Ethylpyrazine Formula. ECHEMI.
- Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts. Cambridge Open Engage.
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- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of Crude N-Ethylpyrazin-2-amine
Welcome to the technical support center for the purification of N-Ethylpyrazin-2-amine. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining this key heterocyclic amine at the desired purity. We will move beyond simple procedural lists to explain the underlying chemical principles, enabling you to troubleshoot effectively and adapt these methods to your specific experimental context.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the purification of this compound.
Q1: What are the most likely impurities in a crude sample of this compound?
A1: The impurity profile depends heavily on the synthetic route. A common laboratory synthesis involves the nucleophilic aromatic substitution of a 2-halopyrazine (e.g., 2-chloropyrazine) with ethylamine.[1] Based on this, you can anticipate the following impurities:
-
Unreacted Starting Materials: Residual 2-chloropyrazine and unreacted ethylamine (though the latter is highly volatile and may be removed with the solvent).
-
Side-Products: Potential for over-alkylation to form N,N-diethylpyrazin-2-amine or other isomers depending on reaction conditions.
-
Solvent Residues: Dichloromethane (DCM), acetonitrile, ethanol, or other solvents used in the reaction or initial work-up.[2]
-
Degradation Products: Aminopyrazines can be susceptible to oxidation or the formation of nitrosamines if exposed to nitrous acid sources, a critical consideration in drug development.
Q2: Why is purifying this compound often problematic, especially with silica gel chromatography?
A2: The primary challenge stems from the molecule's chemical nature. It possesses two key features:
-
Basic Nitrogen Atoms: The exocyclic amino group and the two nitrogen atoms within the pyrazine ring are basic. These Lewis base sites can interact strongly with the acidic silanol (Si-OH) groups on the surface of standard silica gel. This interaction leads to significant peak tailing, poor separation, and in some cases, irreversible adsorption of the product onto the column.
-
Polarity: The amine group makes the molecule quite polar, which can sometimes lead to solubility issues or require highly polar eluents that may not effectively separate impurities of similar polarity.
Q3: What is the first purification step I should consider for a crude reaction mixture?
A3: For most applications, an initial acid-base liquid-liquid extraction is the most robust and scalable first step. This technique leverages the basicity of your target compound to separate it from neutral or acidic impurities. By treating your crude organic mixture with an aqueous acid (like 1M HCl), the this compound will be protonated, forming a water-soluble salt that partitions into the aqueous phase. Neutral organic impurities (like residual 2-chloropyrazine or over-alkylated byproducts) will remain in the organic layer, which can then be discarded. Subsequently, basifying the aqueous layer will regenerate the neutral amine, allowing it to be re-extracted into a fresh organic solvent.
Section 2: Purification Method Selection Guide
Choosing the right purification strategy is critical for maximizing yield and purity while minimizing time and resource expenditure. The following table and flowchart provide a decision-making framework.
Comparison of Primary Purification Techniques
| Technique | Typical Purity | Typical Yield | Scalability | Key Advantages | Common Challenges |
| Acid-Base Extraction | 85-95% | 80-95% | Excellent | Removes neutral/acidic impurities; high capacity. | Emulsion formation; product precipitation issues. |
| Recrystallization | >99% | 60-90% | Good | Can yield highly pure crystalline material; cost-effective. | Finding a suitable solvent system; "oiling out"; yield loss. |
| Silica Gel Chromatography | 95->99% | 50-80% | Moderate | Good for separating compounds with different polarities. | Strong interaction with basic amines causing tailing and yield loss. |
| Vacuum Distillation | 90-98% | 70-90% | Excellent | Effective for removing non-volatile or highly volatile impurities. | Requires thermal stability; difficult for close-boiling impurities. |
Workflow for Method Selection
The following diagram outlines a logical workflow for selecting the appropriate purification technique based on the characteristics of your crude product.
Caption: Decision tree for selecting a purification strategy.
Section 3: Troubleshooting Guides and Protocols
This section provides detailed, question-and-answer-based troubleshooting for the most common purification techniques, along with step-by-step protocols.
Technique 1: Acid-Base Extraction
This method is ideal as a primary purification step to remove non-basic impurities. The core principle is to reversibly convert the water-insoluble amine into a water-soluble salt.
Caption: Workflow of an acid-base extraction for amine purification.
Troubleshooting Q&A:
-
Q: I've formed a stable emulsion at the interface of the organic and aqueous layers. How can I break it?
-
A: Emulsions are common and can be resolved by: 1) Adding a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase. 2) Gently swirling the separatory funnel instead of vigorous shaking. 3) Filtering the entire mixture through a pad of Celite or glass wool. 4) Allowing the mixture to stand undisturbed for an extended period.
-
-
Q: After basifying the aqueous layer, my product isn't extracting back into the organic solvent. What's wrong?
-
A: This usually indicates insufficient basification. Ensure you've added enough base to raise the pH significantly above the pKa of your amine's conjugate acid (typically pH > 11 for amines).[3] Check the pH with litmus paper or a pH meter. Also, ensure you are using a sufficiently non-polar organic solvent like DCM or ethyl acetate for the back-extraction.
-
Protocol 1: Acid-Base Extraction
-
Dissolution: Dissolve the crude reaction mixture in an appropriate organic solvent (e.g., ethyl acetate or DCM, ~10-20 mL per gram of crude material).
-
Acidic Extraction: Transfer the solution to a separatory funnel and add an equal volume of 1M aqueous HCl. Stopper the funnel and shake gently, venting frequently. Allow the layers to separate.
-
Separation: Drain the lower aqueous layer into a clean flask. Extract the organic layer two more times with 1M HCl, combining all aqueous extracts. The organic layer containing neutral impurities can be discarded.
-
Basification: Cool the combined aqueous extracts in an ice bath. Slowly add 4M aqueous NaOH with stirring until the solution is strongly basic (pH > 11). If the product is a solid, it may precipitate at this stage.
-
Product Extraction: Return the basic aqueous solution to the separatory funnel. Extract three times with a fresh organic solvent (e.g., ethyl acetate or DCM).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the purified this compound.
Technique 2: Column Chromatography
This technique is used to separate compounds based on their differential adsorption to a stationary phase. For this compound, special considerations are needed to counteract its basicity.
Troubleshooting Q&A:
-
Q: My compound is streaking badly down the silica gel column, giving broad fractions and poor separation. What's the cause and solution?
-
A: This is the classic issue of a basic amine interacting with acidic silica.[4] The Solution: Add a basic modifier to your eluent. Incorporating 0.5-2% triethylamine (Et₃N) or a few drops of ammonium hydroxide into the mobile phase will neutralize the acidic sites on the silica, leading to sharper peaks and better separation.[5]
-
-
Q: What's a good starting solvent system for developing a separation on TLC?
-
A: A good starting point is a mixture of a non-polar and a polar solvent. Begin with a 9:1 mixture of Hexane:Ethyl Acetate. If the compound doesn't move from the baseline, gradually increase the polarity (e.g., 7:3, 1:1 Hexane:EtOAc). If it still has a low Rf, try a more polar system like 95:5 DCM:Methanol. Remember to add your basic modifier (e.g., 1% Et₃N) to the TLC jar.
-
-
Q: Should I consider alternatives to silica gel?
-
A: Yes. If tailing persists, consider using: 1) Alumina (basic or neutral): Alumina is less acidic and often performs better for basic compounds. 2) Reverse-phase (C18) silica: In this case, you would use polar solvents like water/acetonitrile or water/methanol as the eluent. The compound will elute based on its hydrophobicity. This can be very effective for separating polar impurities.[4]
-
Protocol 2: Flash Column Chromatography with Basic Modifier
-
TLC Analysis: Determine an optimal solvent system using TLC that gives your product an Rf value of ~0.2-0.4. Ensure you add ~1% triethylamine to the TLC solvent mixture.
-
Column Packing (Slurry Method): Prepare a slurry of silica gel in your initial, least polar eluent (e.g., 95:5 Hexane:EtOAc + 1% Et₃N). Pour the slurry into the column and allow it to pack under positive pressure, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase or DCM. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution: Carefully add the eluent to the column and begin elution using positive pressure (flash chromatography). Collect fractions and monitor them by TLC.
-
Gradient Elution (Optional): If impurities are close to your product, you can gradually increase the polarity of the eluent during the run (e.g., from 5% EtOAc to 20% EtOAc) to improve separation.
-
Product Recovery: Combine the fractions containing the pure product and remove the solvent and triethylamine using a rotary evaporator.
Technique 3: Recrystallization
If your purified product is a solid, recrystallization is an excellent final polishing step to achieve high purity.
Troubleshooting Q&A:
-
Q: My compound "oiled out" during cooling instead of forming crystals. How do I fix this?
-
A: This happens when the solution is too supersaturated or cools too quickly, causing the compound to precipitate as a liquid above its melting point. To fix this: Reheat the solution until everything redissolves. Add a small amount (1-5% by volume) of the "good" solvent (the one it's more soluble in) to slightly decrease saturation. Allow the solution to cool much more slowly, perhaps by insulating the flask. Scratching the inside of the flask with a glass rod can help initiate crystallization.
-
-
Q: My yield after recrystallization is very low. What can I do?
-
A: Low yield can result from using too much solvent or a solvent system where the compound is too soluble at low temperatures. To improve yield: 1) Use the absolute minimum amount of hot solvent required to fully dissolve the compound. 2) After cooling to room temperature, place the flask in an ice bath for at least 30 minutes to maximize precipitation. 3) Concentrate the mother liquor (the leftover solution after filtration) and attempt a second recrystallization to recover more product.
-
Protocol 3: Two-Solvent Recrystallization
-
Solvent Selection: Find a pair of miscible solvents: one in which the compound is highly soluble ("good" solvent, e.g., DCM or Methanol) and one in which it is poorly soluble ("bad" solvent, e.g., Hexane or Water).
-
Dissolution: Place the crude solid in a flask and add the "good" solvent dropwise while heating and stirring, just until the solid fully dissolves.
-
Precipitation: While the solution is still hot, add the "bad" solvent dropwise until you see persistent cloudiness (turbidity).
-
Re-dissolution: Add a few more drops of the "good" solvent until the solution becomes clear again.
-
Crystal Growth: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Then, transfer it to an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of the cold "bad" solvent. Dry the crystals under vacuum.
References
- BenchChem. (n.d.). Technical Support Center: Purification of Long-Chain Amines.
-
Reddit. (2019). Column Chromatography of Compound with Amine and Carboxylic Acid. r/chemistry. Retrieved January 7, 2026, from [Link]
- Winnek, P. S., & Cole, Q. P. (1946). Preparation of 2-aminopyrazine. U.S. Patent No. 2,396,067. Washington, DC: U.S. Patent and Trademark Office.
-
Pujol, M. D., et al. (2019). Mono- and Dihalogenation of 2-Aminopyrazine. Synlett. Thieme Chemistry. Retrieved January 7, 2026, from [Link]
Sources
- 1. US2396067A - Preparation of 2-aminopyrazine - Google Patents [patents.google.com]
- 2. Mono- and Dihalogenation of 2-Aminopyrazine - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CN105622526A - Preparation method of 2-aminopyrazine derivatives - Google Patents [patents.google.com]
N-Ethylpyrazin-2-amine stability and degradation pathways
Answering the user's request.## Technical Support Center: N-Ethylpyrazin-2-amine Stability and Degradation
Introduction
Welcome to the technical support guide for this compound. This document is designed for researchers, scientists, and drug development professionals who utilize this compound in their experiments. This compound, an alkylated aminopyrazine, is a valuable heterocyclic building block in medicinal chemistry and materials science. However, like many complex organic molecules, its stability can be a critical factor influencing experimental reproducibility, product purity, and overall project success.
The information within this guide is synthesized from established principles of heterocyclic and amine chemistry, safety data for related compounds, and standard pharmaceutical industry practices for stability testing.[1][2] This center provides direct answers to common handling questions, troubleshooting for experimental anomalies, and in-depth protocols to proactively assess the stability of your material.
Section 1: Frequently Asked Questions (FAQs) and Handling
This section addresses the most common inquiries regarding the day-to-day handling and storage of this compound.
Q1: What are the optimal long-term storage conditions for this compound?
A: To ensure maximum shelf-life and prevent degradation, this compound should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), in a freezer at or below -20°C, and protected from light. Amines, in general, should be stored in a cool, dry, and well-ventilated area away from incompatible substances.[3][4]
Causality: The combination of low temperature and an inert atmosphere minimizes the rates of both thermal and oxidative degradation. The amine functional group and the electron-rich pyrazine ring are susceptible to slow oxidation by atmospheric oxygen over time.[5] Protecting the compound from light is crucial as the aromatic pyrazine ring can absorb UV radiation, which may induce photolytic degradation.
Q2: My experiment requires dissolving the compound. What are the best practices for preparing and storing solutions?
A: For immediate use, high-purity aprotic solvents such as acetonitrile (ACN) or dimethyl sulfoxide (DMSO) are recommended. For short-term storage (1-2 days), solutions should be kept at 2-8°C and protected from light. For longer-term storage, aliquots of the solution should be flash-frozen and stored at -80°C. Avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate hydrolysis.
Causality: Aprotic solvents are preferred as they do not participate in hydrogen bonding or proton exchange as readily as protic solvents (like methanol or water), which could facilitate certain degradation pathways. Refrigeration slows down reaction kinetics, while protection from light mitigates photolytic risk.
Q3: What are the primary chemical incompatibilities I should be aware of?
A: this compound is incompatible with strong oxidizing agents and strong acids.[6] Contact with strong oxidizers can lead to rapid and potentially hazardous reactions, targeting the amine group and the pyrazine ring. Strong acids will protonate the basic nitrogen atoms, forming salts. While this is not degradation, it changes the compound's physical and chemical properties and can lead to undesired side reactions, such as the cyclocondensation reported for 2-aminopyrazine in the presence of concentrated HCl.[7]
Q4: My solid sample has developed a slight yellow or brown tint. What does this signify?
A: A change in color from its original state (typically off-white to light yellow) is a strong indicator of chemical degradation. This is often due to minor levels of oxidation or polymerization, forming highly conjugated chromophores. While the bulk of the material may still be intact, the presence of these impurities can interfere with sensitive biological assays or catalytic reactions. It is highly recommended to re-analyze the material for purity (e.g., via LC-MS or NMR) before proceeding with critical experiments.
Section 2: Troubleshooting Experimental Anomalies
This section provides guidance for situations where compound instability may be affecting experimental outcomes.
Q5: My HPLC/LC-MS analysis of a stock solution shows new, unexpected peaks that weren't there when the solution was freshly prepared. What is happening?
A: The appearance of new peaks, particularly those with different retention times and mass-to-charge ratios, is the classic signature of degradation. The identity of these peaks depends on the storage conditions. For example, a solution left on the benchtop may show products of oxidation and photolysis. A solution prepared in an unbuffered aqueous solvent might show signs of hydrolysis.
Troubleshooting Steps:
-
Confirm Identity: If possible, use high-resolution mass spectrometry (HRMS) to get an exact mass for the new peaks to help propose potential elemental formulas.
-
Run a Control: Analyze a freshly prepared solution from a reliable solid sample to confirm that the issue is with the stored solution and not the analytical method itself.
-
Consult Pathways: Refer to the potential degradation pathways outlined in Section 3 of this guide to hypothesize the structures of the degradants.
Q6: I am performing a multi-day experiment, and the measured potency or effect of my compound seems to decrease over the course of the study. Could this be a stability issue?
A: Yes, this is a common manifestation of compound instability in an experimental medium (e.g., cell culture media, assay buffer). The active compound is degrading over time, leading to a lower effective concentration and thus a diminished biological or chemical effect.
Troubleshooting Steps:
-
Assess Media Stability: Perform a simple experiment where you incubate this compound in the exact experimental medium for the full duration of your assay. Take samples at various time points (e.g., 0, 4, 8, 24, 48 hours) and analyze them by HPLC to quantify the amount of parent compound remaining.
-
Adjust Protocol: If significant degradation is observed, consider preparing fresh stock solutions more frequently or adding the compound to the experimental system at later time points where possible.
Section 3: Potential Degradation Pathways
Understanding the potential chemical liabilities of this compound is key to preventing its degradation. The aminopyrazine core is susceptible to three primary modes of degradation: hydrolysis, oxidation, and photolysis.
-
Hydrolytic Degradation: Occurs in the presence of water and is catalyzed by acidic or basic conditions. The most likely point of attack is the C-N amine bond, which could be cleaved under harsh conditions to yield 2-hydroxypyrazine and ethylamine.
-
Oxidative Degradation: This is a significant pathway for amines and electron-rich aromatic systems. Atmospheric oxygen or residual peroxides in solvents can lead to the formation of N-oxides, hydroxylated pyrazine rings, or even ring-opening products.
-
Photolytic Degradation: Exposure to high-energy light, particularly in the UV spectrum, can excite the pyrazine ring, leading to the formation of reactive radical species. This can initiate a cascade of reactions, including polymerization or rearrangement.
Caption: Potential degradation pathways for this compound.
Section 4: Experimental Protocols for Stability Assessment
To definitively characterize the stability of this compound, a forced degradation study is the industry-standard approach.[2] This involves intentionally exposing the compound to harsh conditions to rapidly generate potential degradants for analytical characterization.
Protocol 1: Forced Degradation (Stress Testing) Workflow
Objective: To investigate the intrinsic stability of this compound under various stress conditions and identify potential degradation products.
Materials:
-
This compound
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (HCl), 0.1 N
-
Sodium hydroxide (NaOH), 0.1 N
-
Hydrogen peroxide (H₂O₂), 3% solution
-
Class A volumetric flasks
-
HPLC vials
Workflow Diagram:
Caption: Workflow for a forced degradation study.
Step-by-Step Methodology:
-
Stock Solution Preparation: Accurately prepare a 1 mg/mL stock solution of this compound in acetonitrile.
-
Sample Preparation: For each condition, transfer a precise volume of the stock solution into an HPLC vial and dilute with the stressor solution (e.g., 0.1 N HCl) to a final concentration of ~100 µg/mL. Prepare a control sample diluted with 50:50 acetonitrile:water.
-
Stress Application: Expose the samples to the conditions outlined in the table below. Include a "photolytic control" sample wrapped in aluminum foil to be placed alongside the light-exposed sample.
-
Time Points: Collect samples at appropriate intervals (e.g., 0, 2, 8, 24 hours). The goal is to achieve 5-20% degradation to clearly observe degradant peaks without completely consuming the parent compound.
-
Quenching: After the desired time, stop the degradation reactions. For acidic samples, neutralize with an equivalent amount of 0.1 N NaOH. For basic samples, neutralize with 0.1 N HCl. Thermal and photolytic samples generally do not require quenching.
-
Analysis: Analyze all samples, including the t=0 and control samples, using a stability-indicating analytical method (see Protocol 2).
Table 1: Recommended Forced Degradation Conditions
| Stress Condition | Reagent/Parameter | Temperature |
| Acid Hydrolysis | 0.1 N HCl | 60 °C |
| Base Hydrolysis | 0.1 N NaOH | 60 °C |
| Oxidation | 3% H₂O₂ | Room Temp |
| Thermal (Solution) | 50:50 ACN:H₂O | 80 °C |
| Thermal (Solid) | Solid Powder | 80 °C |
| Photolytic | ICH Q1B Option 2 | Room Temp |
Protocol 2: Development of a Stability-Indicating HPLC-UV Method
Objective: To develop an HPLC method capable of separating this compound from all potential degradation products generated during stress testing.
Rationale: A C18 reversed-phase column is a good starting point for separating moderately polar compounds. A gradient elution from a weak organic mobile phase (water with acid modifier) to a strong organic mobile phase (acetonitrile) is necessary to elute both the polar degradants and the less polar parent compound in a reasonable time. An acid modifier like formic acid improves peak shape for amine-containing compounds.
Suggested HPLC Parameters:
| Parameter | Recommended Setting |
| Column | C18, 2.1 x 100 mm, 2.7 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 15 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temp | 40 °C |
| Injection Vol. | 2 µL |
| Detection | UV, Diode Array Detector (DAD) scanning 200-400 nm |
| Quantitation λ | Determine λmax from UV spectrum of parent compound |
Method Validation: A key aspect of a stability-indicating method is demonstrating "peak purity" using a DAD or, ideally, mass spectrometry. This ensures that the main compound peak is not co-eluting with any degradants, which would lead to an inaccurate assessment of stability.
References
-
Synerzine. (n.d.). SAFETY DATA SHEET 2-Ethylpyrazine. Retrieved from [Link]
-
ChemSrc. (n.d.). 2-Aminopyrazine(5049-61-6)MSDS Melting Point Boiling Density Storage Transport. Retrieved from [Link]
-
ResearchGate. (2019). Decomposition of secondary nitrosamines in amine scrubbing | Request PDF. Retrieved from [Link]
-
PubChem. (n.d.). 5-Ethylpyrazin-2-amine. Retrieved from [Link]
-
Ge, X., Wexler, A. S., & Clegg, S. L. (2014). Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. Environmental Science & Technology, 48(10), 5894–5902. Retrieved from [Link]
-
ResearchGate. (2020). An outstanding cyclocondensation of 2-aminopyrazine | Request PDF. Retrieved from [Link]
-
PubMed. (2010). Reductive degradation of pyrazine-2-carboxylate by a newly isolated Stenotrophomonas sp. HCU1. Retrieved from [Link]
-
ESPCI Paris. (n.d.). Characterization of the degradation products of amines used for post combustion CO2 capture. Retrieved from [Link]
-
Metascience. (n.d.). Safety Data Sheet 2-Ethylpyrazine. Retrieved from [Link]
-
Greenbook.net. (n.d.). SAFETY DATA SHEET CLEAN AMINE®. Retrieved from [Link]
-
PubChem. (n.d.). 2-Ethylpyrazine. Retrieved from [Link]
-
ResearchGate. (2013). Amine degradation in CO2 capture. 2. New degradation products of MEA. Pyrazine and alkylpyrazines: Analysis, mechanism of formation and toxicity | Request PDF. Retrieved from [Link]
-
ResearchGate. (2010). Pyrazines: Occurrence, formation and biodegradation | Request PDF. Retrieved from [Link]
-
PubMed. (2010). Pyrazines: occurrence, formation and biodegradation. Retrieved from [Link]
-
Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). Retrieved from [Link]
-
PFL. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Retrieved from [Link]
-
Bajaj, S., Singla, D., & Sakhuja, N. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(3), 129-138. Retrieved from [Link]
-
Vega, F., Sanna, A., & Navarrete, B. (n.d.). Degradation of amine-based solvents in CO2 capture process by chemical absorption. Retrieved from [Link]
-
PubChem. (n.d.). 4-Ethylpyridin-2-amine. Retrieved from [Link]
-
PubChem. (n.d.). N-[2-(3-fluorophenyl)ethyl]pyrazin-2-amine. Retrieved from [Link]
-
PubChem. (n.d.). 2-Ethylpyridin-4-amine. Retrieved from [Link]
-
Aakeröy, C. B., Chopade, P. D., Ganser, C., Rajbanshi, A., & Desper, J. (2012). Exploring the structural landscape of 2-aminopyrazines via co-crystallizations. CrystEngComm, 14(18), 5845-5853. Retrieved from [Link]
-
Heriot-Watt University. (n.d.). Degradation of amine-based solvents in CO2 capture process by chemical absorption. Retrieved from [Link]
-
University of Kentucky. (n.d.). THERMAL DEGRADATION OF AMINES FOR CO2 CAPTURE. Retrieved from [Link]
-
The University of Texas at Austin. (n.d.). Oxidation and thermal degradation of methyldithanolamine/piperazine in CO₂ capture. Retrieved from [Link]
-
PubMed. (2022). Surveillance of Stability Under Different Stress Conditions in Desloratadine and Study of Degradation Kinetics. Retrieved from [Link]
Sources
- 1. biomedres.us [biomedres.us]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Aminopyrazine(5049-61-6) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]
- 4. diplomatacomercial.com [diplomatacomercial.com]
- 5. pure.hw.ac.uk [pure.hw.ac.uk]
- 6. fishersci.com [fishersci.com]
- 7. researchgate.net [researchgate.net]
Identifying and removing impurities from N-Ethylpyrazin-2-amine
Technical Support Center: N-Ethylpyrazin-2-amine Purification
This guide serves as a dedicated resource for researchers, scientists, and drug development professionals encountering challenges with the purity of this compound. The presence of impurities can compromise experimental outcomes, affecting everything from reaction yields to the safety and efficacy of final pharmaceutical products[1]. This document provides in-depth, experience-driven troubleshooting advice and validated protocols to help you identify, understand, and effectively remove impurities from your compound.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in my this compound sample?
Impurities can originate from several sources, including the synthesis process, storage, and handling[2]. Understanding their origin is the first step in effective removal.
| Impurity Type | Potential Source / Identity | Rationale |
| Starting Materials | Unreacted 2-chloropyrazine, ethylamine, or related precursors. | Incomplete reaction progression is a common cause of residual starting materials. |
| Reaction By-products | Isomeric pyrazines, di-alkylated pyrazines, or products from side reactions. The synthesis of pyrazines can sometimes yield related heterocycles like imidazoles[3][4]. | The condensation reaction used to form the pyrazine ring can lead to alternative cyclization products or over-alkylation if reaction conditions are not perfectly controlled[5][6]. |
| Degradation Products | Oxidized species, nitrosamines (if exposed to nitrous acid sources), or polymers. | Amines, particularly aromatic amines, can be susceptible to oxidative degradation[7][8]. The presence of nitrogen atoms also presents a risk for nitrosamine formation under specific acidic conditions[9]. |
| Residual Solvents | Solvents used during synthesis or workup (e.g., Toluene, THF, Ethyl Acetate). | Inadequate drying or purification post-synthesis can leave residual solvents, which are a common class of impurity. |
| Inorganic Salts | Salts formed during pH adjustments or from reagents (e.g., NaCl, (NH₄)₂SO₄). | Aqueous workup steps often introduce inorganic salts that must be removed. |
Q2: Which analytical technique is best for an initial purity assessment?
For a rapid and effective initial assessment, a combination of chromatographic and spectroscopic techniques is recommended.
-
High-Performance Liquid Chromatography (HPLC): HPLC is the workhorse for purity analysis of non-volatile compounds like this compound. It provides a quantitative measure of the main component and any non-volatile impurities[1][10]. A standard reversed-phase method (e.g., C18 column) is an excellent starting point.
-
Gas Chromatography-Mass Spectrometry (GC-MS): If you suspect volatile impurities, such as residual solvents or low-boiling point by-products, GC-MS is the ideal technique. It offers excellent separation and identification capabilities for these compounds[1][11].
-
¹H NMR Spectroscopy: Nuclear Magnetic Resonance provides critical structural information. It can quickly reveal the presence of impurities with distinct proton signals and help in their identification and quantification relative to the main product[12][13].
Troubleshooting Guide: From Impurity Detection to Removal
This section addresses specific problems you may encounter during your work.
Problem: My initial analysis (HPLC/GC/NMR) shows multiple unexpected peaks.
This indicates a complex impurity profile. The first step is to systematically identify these unknown components before selecting a purification strategy.
The following workflow provides a structured approach to characterizing unknown impurities.
Caption: Workflow for systematic impurity identification.
Expert Advice: When using mass spectrometry, remember the "Nitrogen Rule," which states that a compound with an odd number of nitrogen atoms will have an odd-numbered molecular weight[13]. This can be a quick check for fragments containing the pyrazine ring.
Problem: My amine compound streaks or "tails" during silica gel column chromatography.
This is a classic issue caused by the interaction of the basic amine with the acidic silanol groups on the surface of the silica gel. This strong interaction leads to poor peak shape and inefficient separation.
Solution: Neutralize the stationary phase by adding a small amount of a volatile base to your mobile phase.
-
Recommended Modifier: Add 0.5% to 1% triethylamine (TEA) or ammonium hydroxide to the eluent mixture[14].
-
Causality: The competing base (TEA) will interact with the acidic sites on the silica, preventing your target amine from binding too strongly. This allows the this compound to travel through the column more uniformly, resulting in sharp, symmetrical peaks and better separation[14].
Problem: I'm struggling to choose the right purification method.
The optimal purification technique depends on the physical properties of your compound and its impurities. Use the following decision tree to guide your choice.
Caption: Decision guide for selecting a purification technique.
Detailed Experimental Protocols
Here are step-by-step guides for the most effective purification techniques for this compound.
Protocol 1: Purification via Acid-Base Liquid-Liquid Extraction (LLE)
This technique is excellent for removing non-basic or neutral organic impurities. It leverages the basicity of the amine nitrogen to move the target compound between aqueous and organic phases[15][16].
-
Dissolution: Dissolve the crude this compound (1 part) in a suitable organic solvent like ethyl acetate or dichloromethane (DCM) (10-20 parts).
-
Acidic Wash (Impurity Removal): Transfer the solution to a separatory funnel and wash with 1M hydrochloric acid (HCl) (2 x 5 parts). The basic this compound will protonate and move into the aqueous layer. Neutral and acidic impurities will remain in the organic layer.
-
Combine & Isolate: Combine the aqueous layers. Discard the organic layer containing the impurities.
-
Basification: Cool the combined aqueous layer in an ice bath and slowly add 2M sodium hydroxide (NaOH) until the pH is >10. This deprotonates the amine, making it insoluble in water.
-
Re-extraction: Extract the free amine back into a fresh organic solvent (e.g., ethyl acetate or DCM) (3 x 5 parts).
-
Drying and Evaporation: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield the purified product.
-
Validation: Check purity using HPLC or NMR.
Protocol 2: Purification via Flash Column Chromatography
This method is ideal for separating structurally similar impurities from the target compound[12].
-
Stationary Phase: Pack a glass column with silica gel (200-300 mesh).
-
Mobile Phase Preparation: Prepare an eluent system. A good starting point is a gradient of hexane/ethyl acetate. Crucially, add 0.5-1% triethylamine (TEA) to both solvents to prevent tailing[14].
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase (or DCM) and adsorb it onto a small amount of silica gel. Carefully load the dried silica onto the top of the column.
-
Elution: Start the elution with a low polarity mixture (e.g., 95:5 Hexane:EtOAc + 1% TEA) and gradually increase the polarity. Collect fractions and monitor them using Thin-Layer Chromatography (TLC).
-
Fraction Pooling & Evaporation: Combine the pure fractions, as identified by TLC, and remove the solvent under reduced pressure.
-
Validation: Confirm the purity of the pooled product by HPLC and ¹H NMR.
Protocol 3: Purification via Recrystallization
If your product is a solid and has >90% purity, recrystallization is a powerful final step to achieve high purity[17][18].
-
Solvent Screening: The key is to find a solvent (or solvent pair) in which this compound is highly soluble at high temperatures but poorly soluble at room or cold temperatures[19]. Test small batches in solvents like hexanes, ethyl acetate, isopropanol, or mixtures thereof.
-
Dissolution: In an Erlenmeyer flask, add the crude solid and the minimum amount of boiling solvent until everything just dissolves.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Cooling & Crystallization: Allow the solution to cool slowly to room temperature. Inducing slow crystal growth is key to high purity. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Buchner funnel[18].
-
Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
-
Validation: Determine the melting point and run a final purity check via HPLC. A sharp melting point indicates high purity.
Protocol 4: Purification via Vacuum Distillation
This method is suitable for liquid products or for removing non-volatile impurities (e.g., salts, polymers) from a thermally stable liquid product. Distillation under reduced pressure lowers the boiling point, preventing thermal degradation[20][21].
-
Apparatus Setup: Assemble a vacuum distillation apparatus. Ensure all glass joints are properly sealed with vacuum grease. Connect the receiving flask to a cold trap and a vacuum pump.
-
Charge the Flask: Add the crude liquid this compound to the distillation flask along with a few boiling chips or a magnetic stir bar for smooth boiling.
-
Apply Vacuum: Slowly and carefully reduce the pressure inside the apparatus to the desired level.
-
Heating: Gently heat the distillation flask using a heating mantle.
-
Collect Distillate: Collect the fraction that distills over at a constant temperature and pressure. The first fraction may contain more volatile impurities, while non-volatile impurities will remain in the distillation flask.
-
Release Vacuum & Cool: Once the distillation is complete, remove the heat source and allow the apparatus to cool before slowly and carefully releasing the vacuum.
-
Validation: Analyze the purified distillate for purity using GC or HPLC.
References
- Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. PubMed.
- Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids.
- Supporting Information for Pyrazine derivatives Synthesis in Continuous-flow system. The Royal Society of Chemistry.
- Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids.
- HPLC Separation of Pyrazine and Aminopyrazine on Sharc 1 Column. SIELC Technologies.
- Separation of Nitrogen Heterocyclic Compounds from Model Oils by an Emulsion Liquid Membrane.
- Liquid–liquid extraction. Wikipedia.
- Efficient extraction of neutral heterocyclic nitrogen compounds from simulated coal-based products with easily prepared multisite morpholine-based ionic liquid.
- Purification of heterocyclic organic nitrogen compounds.
- A new method for simultaneously determining 16 nitrogen-heterocyclic pesticides based on liquid–liquid extraction and high-performance liquid chrom
- Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo.
- Recrystalliz
- A Comparative Guide to Analytical Methods for Determining the Purity of 2,5-Dichloropyrazine. Benchchem.
- Analytical Strategies for Monitoring Residual Impurities.
- Reagents & Solvents: Solvents for Recrystallization. University of Rochester, Department of Chemistry.
- Distillation under reduced pressure/ Vacuum distill
- Distillation Under Reduced Pressure & Steam Distill
- Reduced pressure distill
- Synthesis, Spectroscopic Characterization and Biological Studies of Mn(II), Cu(II), Ni(II), Co(II) and Zn(II) Complexes with New Schiff Base of 2-((Pyrazine-2-ylimino)methyl)phenol. MDPI.
- How to recrystallization amine compound and it is not soluble in common organic solvents.
- DISTILLATION UNDER REDUCED PRESSURE.pptx. Slideshare.
- Spectroscopic (IR, Raman, UV, NMR) characterization and investigation of reactive properties of pyrazine-2-carboxamide by anti-bacterial, anti-mycobacterial, Fukui function, molecular docking and DFT calculations.
- How do I purify ionizable organic amine compounds using flash column chrom
- Spectroscopy of Amines. Chemistry LibreTexts.
- Distillation Under Reduced Pressure – Definition, Principle and Advantage. YouTube.
- Understanding Impurity Analysis. Cormica Pharma & Med Device Testing.
- Novel Analytical Techniques used in Identification and Isolation of Impurities in Pharmaceuticals an Overview.
- Chemoenzymatic synthesis of 3-ethyl-2,5-dimethylpyrazine by L-threonine 3-dehydrogenase and 2-amino-3-ketobutyrate CoA ligase/L-threonine aldolase. NIH.
- 24.10 Spectroscopy of Amines. Organic Chemistry, OpenStax.
- Degradation study of piperazine, its blends and structural analogs for CO2 capture: A review. ScienceDirect.
- NMR-spectroscopic analysis of mixtures:
- Purification of secondary alkyl amines.
- An In-depth Technical Guide to 2-Ethylpyrazine: Chemical Properties and Structure. Benchchem.
- Nitrosamine Impurities.
- Process for the purification of amines.
- Thermal Degradation of Aqueous Piperazine for CO2 Capture: 2. Product Types and Generation Rates.
- Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. PMC, NIH.
- Hydrazine synthesis by N-N coupling. Organic Chemistry Portal.
- Laboratory Techniques of Purification and Isolation. International Journal of Drug Development & Research.
- Amine degradation in CO2 capture. 2. New degradation products of MEA. Pyrazine and alkylpyrazines: Analysis, mechanism of formation and toxicity.
- (PDF) Review on the Synthesis of Pyrazine and Its Derivatives.
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Technical Support Center: N-Ethylpyrazin-2-amine and Related Pyrazines
Welcome to the Technical Support Center for N-Ethylpyrazin-2-amine and related pyrazine compounds. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of these reagents in your experiments. The information provided herein is synthesized from technical data sheets and field-proven insights to address common questions and troubleshooting scenarios.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A: Proper storage is critical to maintain the chemical integrity and ensure a long shelf life. Based on safety data sheets, the recommended storage conditions are as follows:
-
Temperature: Store in a cool, dry place.[1] The recommended storage temperature is typically found on the product label.
-
Atmosphere: This compound is sensitive to air and light and is also hygroscopic. Therefore, it should be stored under an inert gas, such as argon or nitrogen.
-
Container: Keep the container tightly closed to prevent moisture absorption and contamination.[1][2]
-
Hazards to Avoid: Keep away from heat, sparks, open flames, and hot surfaces.[1][3] It is also incompatible with strong oxidizing agents, acids, and bases.[1]
| Parameter | Recommended Condition | Rationale |
| Temperature | Cool, dry place (refer to product label) | Prevents thermal degradation and reduces volatility. |
| Atmosphere | Under inert gas (e.g., Argon, Nitrogen) | Protects against oxidation and moisture absorption due to hygroscopic nature. |
| Light | Protect from light | Prevents light-induced degradation. |
| Container | Tightly sealed original container | Minimizes exposure to air and moisture.[1] |
| Location | Well-ventilated, away from ignition sources | Ensures safety and prevents accumulation of flammable vapors.[1][3] |
Q2: What is the expected shelf life of this compound?
A: The shelf life of this compound is not definitively fixed and is highly dependent on the storage conditions. While some sources state that it is stable at room temperature in closed containers under normal storage and handling conditions, proper adherence to the ideal storage conditions mentioned in Q1 is paramount to maximizing its shelf life.[4] For unopened containers stored correctly, a shelf life of two years is a general guideline for many agricultural chemicals, but this can vary depending on the specific formulation.[5] For opened containers, the shelf life will be significantly reduced due to potential exposure to air and moisture. It is recommended to use the product as soon as possible after opening.
Q3: I've noticed a change in the color/consistency of my this compound. Is it still usable?
A: A change in color or consistency is a strong indicator of degradation. This compound is typically a colorless to pale yellow liquid.[4] If you observe a significant color change (e.g., darkening to brown) or the formation of precipitates, the compound has likely degraded and should not be used in experiments where purity is critical. Such changes can result from oxidation, hydrolysis, or polymerization due to improper storage.
Q4: My experimental results are inconsistent when using an older batch of this compound. Could this be related to storage?
A: Yes, inconsistent experimental results are a common consequence of using a degraded reagent. The degradation of amines can lead to the formation of various byproducts, which can interfere with your reactions, leading to lower yields, unexpected side products, or a complete failure of the reaction.[6][7] It is always advisable to use a fresh batch of the reagent or to re-purify the older batch if its integrity is .
Troubleshooting Guide
This section provides a systematic approach to troubleshooting common issues encountered with this compound and related compounds.
Visual Troubleshooting Flowchart
Below is a flowchart to help you diagnose potential issues with your this compound stock.
Sources
Technical Support Center: Scaling Up N-Ethylpyrazin-2-amine Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the pilot production of N-Ethylpyrazin-2-amine. This guide is designed for researchers, chemists, and process development professionals to provide in-depth, actionable insights into scaling this synthesis. We move beyond simple protocols to explain the underlying chemical principles, helping you anticipate challenges and make informed decisions during process scale-up.
This compound is a valuable heterocyclic building block in medicinal chemistry, notably in the development of various therapeutic agents.[1] While several synthetic routes exist, the Palladium-catalyzed Buchwald-Hartwig amination of 2-halopyrazines offers the most versatile and scalable approach for pilot production due to its functional group tolerance and milder conditions compared to traditional methods like nucleophilic aromatic substitution (SNAr).[2][3]
This document provides a recommended pilot-scale protocol, a detailed troubleshooting guide, and answers to frequently asked questions to ensure a robust and efficient synthesis.
Recommended Synthesis Protocol: Buchwald-Hartwig Amination
This protocol details the cross-coupling of 2-chloropyrazine with ethylamine. 2-Chloropyrazine is often chosen for scale-up over 2-bromopyrazine due to its lower cost, although it may require a more active catalyst system.[4]
Experimental Protocol: Step-by-Step
-
Reactor Preparation:
-
Ensure a glass-lined or stainless steel reactor is clean, dry, and equipped with a mechanical stirrer, reflux condenser, thermocouple, and nitrogen/argon inlet.
-
Inert the reactor by purging with nitrogen or argon for at least 30 minutes. A positive pressure of inert gas should be maintained throughout the reaction.
-
-
Reagent Charging:
-
To the inerted reactor, add the Palladium catalyst (e.g., Pd₂(dba)₃) and the phosphine ligand (e.g., Xantphos).
-
Add the base (e.g., Sodium tert-butoxide, NaOtBu). Caution: NaOtBu is a strong base; handle it under an inert atmosphere to avoid moisture.[5]
-
Add the solvent (e.g., Toluene or Dioxane). Begin stirring to form a slurry.
-
Add 2-chloropyrazine to the mixture.
-
Slowly add the ethylamine solution (typically a solution in THF or as a neat reagent if conditions allow). The addition may be exothermic; control the rate to maintain the desired internal temperature.
-
-
Reaction Execution:
-
Heat the reaction mixture to the target temperature (typically 80-110 °C).
-
Monitor the reaction progress every 1-2 hours using a suitable analytical method (GC-MS or LC-MS) until the consumption of 2-chloropyrazine is complete (e.g., >99%).
-
-
Work-up and Quenching:
-
Cool the reactor to room temperature.
-
Carefully quench the reaction by slowly adding water. Caution: Quenching the strong base can be exothermic.
-
Stir the biphasic mixture for 30 minutes.
-
Filter the mixture through a pad of celite to remove the palladium catalyst and inorganic salts. Wash the filter cake with the reaction solvent.
-
-
Extraction and Wash:
-
Transfer the combined filtrate to a separatory funnel or a liquid-liquid extraction setup.
-
Separate the organic layer.
-
Wash the organic layer sequentially with a brine solution to remove residual water-soluble impurities.
-
-
Purification:
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude this compound can be further purified by vacuum distillation or column chromatography. For chromatography, using amine-functionalized silica gel can prevent product streaking and improve separation.[6]
-
Data Summary Table
| Parameter | Recommended Value/Range | Notes |
| Starting Material | 2-Chloropyrazine | More cost-effective for scale-up than 2-bromopyrazine.[4] |
| Amine | Ethylamine (2.0 M in THF or neat) | A slight excess (1.2-1.5 eq.) is recommended to drive the reaction to completion. |
| Catalyst | Pd₂(dba)₃ (0.5 - 2 mol%) | A common Pd(0) precursor. Other sources like Pd(OAc)₂ can also be used.[7] |
| Ligand | Xantphos (1.1 eq. relative to Pd) | Bidentate phosphine ligands like Xantphos or BINAP are effective.[2][8] |
| Base | Sodium tert-butoxide (1.5 - 2.0 eq.) | A strong, non-nucleophilic base is crucial. Other options include LiHMDS or K₃PO₄.[9] |
| Solvent | Toluene or 1,4-Dioxane | Anhydrous grade is essential. Dioxane should be used with caution due to peroxide formation.[10] |
| Temperature | 80 - 110 °C | Dependent on solvent and catalyst system. |
| Reaction Time | 4 - 24 hours | Monitor by LC-MS or GC-MS for completion. |
| Expected Yield | 75 - 90% | Highly dependent on optimization and scale. |
| Purity (Post-Purification) | >98% | Achievable via distillation or chromatography. |
Visualized Process and Mechanism
To better understand the operational flow and the underlying chemistry, the following diagrams illustrate the pilot production workflow and the catalytic cycle.
Pilot Production Workflow
Caption: High-level workflow for pilot-scale synthesis.
Buchwald-Hartwig Amination: Catalytic Cycle
Caption: The catalytic cycle of the Buchwald-Hartwig reaction.
Troubleshooting Guide
Question: My reaction has stalled or shows very low conversion. What are the likely causes and solutions?
-
Answer: Low conversion is a common issue when scaling up. Here are the primary factors to investigate:
-
Catalyst Inactivity: The Pd(0) catalyst is sensitive to oxygen. Inadequate inerting of the reactor can lead to catalyst oxidation and deactivation.
-
Solution: Ensure your nitrogen/argon purge is effective and that a positive pressure is maintained. Consider using a pre-formed Pd(0) catalyst or an in-situ reduction protocol for a Pd(II) source like Pd(OAc)₂.[9]
-
-
Reagent Quality: Water is detrimental to this reaction, as it can hydrolyze the strong base and interfere with the catalyst.
-
Solution: Use anhydrous solvents and ensure your ethylamine and 2-chloropyrazine have low water content. Dry solvents over molecular sieves if necessary.
-
-
Insufficient Base Strength or Solubility: The base (e.g., NaOtBu) must be strong enough to deprotonate the amine-palladium complex. It also needs to be sufficiently soluble in the reaction medium.
-
Solution: Confirm the quality and handling of your base. If solubility is an issue, consider a different base like LiHMDS (which has better solubility in some organic solvents) or a different solvent system.[7]
-
-
Incorrect Temperature: The oxidative addition step is often the rate-limiting step and is temperature-dependent.
-
Solution: Ensure your reactor's thermocouple is calibrated and providing an accurate reading of the internal temperature. You may need to screen a higher temperature range, but be mindful of potential side reactions.
-
-
Question: I am observing significant byproduct formation, specifically hydrodehalogenation (replacement of -Cl with -H) and/or homocoupling (bipyrazine). How can I minimize these?
-
Answer: These byproducts arise from competing reaction pathways within the catalytic cycle.
-
Hydrodehalogenation: This often occurs when there are trace water or other proton sources, or via a β-hydride elimination pathway from the phosphine ligand or alkoxide base.
-
Solution: Meticulously control for water. Using a bulkier ligand (e.g., biarylphosphine ligands like RuPhos or BrettPhos) can sterically hinder these side reactions.[11] Using a weaker, non-alkoxide base like K₃PO₄ or Cs₂CO₃ can also help, though it may require higher temperatures or longer reaction times.[8]
-
-
Homocoupling of 2-chloropyrazine: This side reaction can be promoted at higher temperatures or with certain catalyst systems.
-
Solution: Lowering the reaction temperature can sometimes reduce the rate of homocoupling relative to the desired amination. Screening different phosphine ligands is the most effective strategy, as the ligand directly influences the rates of the various steps in the catalytic cycle.[12]
-
-
Question: The final product is difficult to purify. There are persistent impurities that co-elute or co-distill. What are my options?
-
Answer: Purification of basic amines can be challenging.
-
Residual Palladium: The final product can be contaminated with palladium, which is often a strict requirement to remove for pharmaceutical applications.
-
Solution: After the initial filtration, perform an aqueous wash with a solution containing a chelating agent like thiourea or L-cysteine to scavenge residual palladium. Activated carbon treatment can also be effective.
-
-
Co-eluting Impurities: If impurities have similar polarity to your product, standard silica gel chromatography can be ineffective.
-
Solution:
-
Acid Wash: Perform a liquid-liquid extraction by dissolving the crude product in a non-polar organic solvent (e.g., MTBE or Toluene) and washing with dilute aqueous acid (e.g., 1M HCl). Your amine product will move to the aqueous layer as the hydrochloride salt, leaving non-basic impurities behind. You can then basify the aqueous layer and re-extract the pure amine.
-
Specialized Chromatography: Use an amine-functionalized or "basic" silica gel column. This deactivates the acidic silanol groups on standard silica, preventing the characteristic tailing of amines and often improving separation from neutral or acidic impurities.[6]
-
-
-
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when running this reaction at pilot scale?
-
A1: Several key hazards must be managed:
-
Flammable Solvents: Toluene and Dioxane are flammable.[5] Ensure the reactor is properly grounded to prevent static discharge, and use spark-proof equipment.[13]
-
Strong Bases: Sodium tert-butoxide is corrosive and reacts violently with water. It should be handled in a glovebox or under a robust inert atmosphere.
-
Exothermic Events: Both the addition of ethylamine and the quenching of the reaction with water can be exothermic. Add reagents slowly and ensure adequate cooling capacity.
-
Palladium Catalysts: Palladium compounds can be toxic and are environmental hazards. Personnel should wear appropriate PPE (gloves, safety glasses).[5] All waste containing palladium must be collected and disposed of according to regulations.
-
Q2: How critical is the choice of phosphine ligand?
-
A2: The ligand is arguably the most critical component for a successful Buchwald-Hartwig reaction, especially with a less reactive substrate like 2-chloropyrazine. The ligand stabilizes the palladium center, influences the rate of oxidative addition and reductive elimination, and helps prevent catalyst decomposition.[12] While older generations of ligands like BINAP can work, modern, sterically bulky biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) were specifically developed to improve reaction rates and scope for challenging substrates.[10][11] For pilot-scale, investing in ligand screening at the lab scale is essential to identify the most efficient and cost-effective system.
Q3: Can this reaction be run in "greener" solvents?
-
A3: While toluene and dioxane are common, there is a push towards more environmentally friendly solvents. Some success has been reported for Buchwald-Hartwig reactions in solvents like tert-amyl alcohol or cyclopentyl methyl ether (CPME).[14] A newer approach involves using KF-alumina as a solid support, which can reduce or eliminate the need for a solvent altogether, though this may present different challenges for scaling (e.g., solids handling and mixing).[8][15] Any change in solvent would require a thorough re-optimization of the reaction conditions.
Q4: What analytical methods are recommended for in-process control and final product release?
-
A4: A robust analytical package is crucial for process control and quality assurance.
-
In-Process Control (IPC): GC-MS or LC-MS are ideal for monitoring the disappearance of starting materials and the appearance of the product. This allows for precise determination of reaction completion.
-
Final Product Release:
-
Identity: ¹H NMR and ¹³C NMR spectroscopy to confirm the structure.
-
Purity: HPLC with UV detection or GC-FID to determine purity (e.g., area %).
-
Residual Solvents: Headspace GC-MS to quantify any remaining solvents from the process.
-
Heavy Metals: Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to quantify residual palladium content.
-
Water Content: Karl Fischer titration.
-
-
References
-
Fisher Scientific. (2009). SAFETY DATA SHEET.
-
Wikipedia. (n.d.). Buchwald–Hartwig amination.
-
Fors, B. P., et al. (2010). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. National Institutes of Health.
-
Alpha Chemika. (n.d.). N-ETHYL PIPERAZINE For Synthesis.
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination Reagent Guide. WordPress.
-
Srivastava, R. R., et al. (2002). Palladium-catalysed amination of halopyridines on a KF-alumina surface. NBU-IR.
-
Jones, C. P., et al. (2001). Catalytic amination of 2-substituted pyridines with hydrazine derivatives. PubMed.
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
-
Sigma-Aldrich. (n.d.). 2-Ethylpyrazine.
-
ResearchGate. (n.d.). Amination of chloropyrazine and 2-chloropyrimidine.
-
Loba Chemie. (2016). N-ETHYL PIPERAZINE FOR SYNTHESIS MSDS.
-
The Organic Chemistry Tutor. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube.
-
Al-Tel, T. H. (n.d.). Palladium-catalyzed amination of 2-chlorothienopyridone with primary aromatic amines. ResearchGate.
-
Nolan, S. P., et al. (2015). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. ACS Publications.
-
NBU-IR. (n.d.). SUMMARY Part-I: Palladium-Catalyzed Amination of Halopyridines Mediated on KF-Alumina Surface.
-
Zhang, Y., et al. (2024). Pyrazine derivative synthesis in a continuous-flow system. PubMed Central.
-
Benchchem. (n.d.). Application Notes: Synthesis of 2-Ethylpyrazine via Chichibabin-Type Condensation.
-
Benchchem. (n.d.). An In-depth Technical Guide to 2-Ethylpyrazine: Chemical Properties and Structure.
-
Science of Synthesis. (n.d.). Product Class 4: N-Nitrosoamines. Thieme.
-
CDH Fine Chemical. (n.d.). 1-(2-Amino Ethyl) Piperazine MATERIAL SAFETY DATA SHEET.
-
MySkinRecipes. (n.d.). This compound.
-
Sinofi Ingredients. (n.d.). Buy Bulk - 2-Ethylpyrazine | Wholesale Supplier.
-
ResearchGate. (2017). Review on the Synthesis of Pyrazine and Its Derivatives.
-
Google Patents. (n.d.). US2396067A - Preparation of 2-aminopyrazine.
-
Royal Society of Chemistry. (n.d.). A new synthesis of bis(2-{pyrid-2-yl}ethyl)amine (LH) from bis(2-{pyrid-2-yl}ethyl)hydroxylamine (LOH).
-
PubMed Central. (n.d.). Utopia Point Bayesian Optimization Finds Condition-Dependent Selectivity for N-Methyl Pyrazole Condensation.
-
The Good Scents Company. (n.d.). 2-chloropyrazine.
-
Biotage. (2023). Is there an easy way to purify organic amines?
-
PubChem. (n.d.). Chloropyrazine.
-
Sigma-Aldrich. (n.d.). 2-Chloropyrazine.
-
PubMed Central. (2020). A Shortcut Route to Close Nitrogen Cycle: Bio-Based Amines Production.
-
PubMed Central. (n.d.). Analytical Methodologies to Detect N‑Nitrosamine Impurities.
-
Benchchem. (n.d.). Application Notes and Protocols for the Purification of N-Methyl-N-(4-thien-2-ylbenzyl)amine.
-
PubMed Central. (2024). Development of a Simultaneous Analytical Method for Amines Corresponding to 10 Typical Nitrosamines.
-
ResearchGate. (2024). Analytical Methodologies to Detect N-Nitrosamine Impurities.
-
Google Patents. (n.d.). US5922915A - Process for removing N-nitroso compounds.
-
ScienceDirect. (n.d.). Safety assessment of 2-ethyl-3,(5 or 6) dimethylpyrazine as a food ingredient.
-
PMDA. (2019). Overview of Testing Methods for N-nitrosamines Monitoring.
-
ResearchGate. (2004). A new synthesis of bis(2-{pyrid-2-yl}ethyl)amine (LH) from bis(2-{pyrid-2-yl}ethyl)hydroxylamine (LOH).
-
Biomedical and Pharmacology Journal. (2025). Nitrosamine Impurities in Pharmaceuticals.
-
MDPI. (n.d.). Mechanochemically Scaled-Up Alpha Cyclodextrin Nanosponges.
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Technical Support Center: Overcoming Challenges in the N-Alkylation of Aminopyrazines
Welcome to the Technical Support Center dedicated to navigating the complexities of N-alkylation of aminopyrazines. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic strategies and troubleshoot common issues encountered in this challenging yet vital transformation. As Senior Application Scientists, we understand that success in the lab is not just about following a protocol but about understanding the underlying chemistry to make informed decisions. This resource synthesizes technical data with field-proven insights to empower you in your research.
Introduction: The Aminopyrazine N-Alkylation Challenge
Aminopyrazines are privileged scaffolds in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates. The N-alkylation of these heterocycles is a critical step in the synthesis of new chemical entities, allowing for the modulation of physicochemical properties and biological activity. However, this reaction is often plagued by challenges, primarily stemming from the presence of multiple nucleophilic nitrogen atoms: the exocyclic amino group and the two endocyclic ring nitrogens (N1 and N4). Achieving high yield and regioselectivity can be a formidable task. This guide will provide you with the knowledge to anticipate, diagnose, and overcome these hurdles.
Troubleshooting Guide: A-Question-and-Answer Approach
This section addresses specific problems you may encounter during your N-alkylation experiments.
Question 1: My reaction is producing a mixture of regioisomers. How can I selectively alkylate the exocyclic amino group over the ring nitrogens?
This is the most common challenge in aminopyrazine chemistry. The relative nucleophilicity of the exocyclic amino group versus the ring nitrogens is influenced by a delicate balance of electronic and steric factors, as well as reaction conditions.
Root Cause Analysis:
-
Inherent Nucleophilicity: The exocyclic amino group is generally more nucleophilic than the ring nitrogens. However, the electron-withdrawing nature of the pyrazine ring can reduce its reactivity compared to a simple aniline.[1]
-
Reaction Conditions: The choice of base, solvent, and temperature can significantly alter the site of alkylation. For instance, a strong base might deprotonate the exocyclic amine, increasing its nucleophilicity, while certain solvents can preferentially solvate and deactivate one nitrogen site over another.
Troubleshooting Strategies:
-
Employ a Milder Base: Strong bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) can lead to a mixture of products by promoting alkylation on the ring nitrogens. Weaker inorganic bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) often provide better selectivity for the exocyclic amine.
-
Optimize Your Solvent: The polarity of the solvent can influence regioselectivity.[1] Aprotic solvents like dimethylformamide (DMF) or acetonitrile (MeCN) are common choices. It is often beneficial to screen a range of solvents to find the optimal balance for your specific substrate.
-
Consider Reductive Amination: This is often the most reliable method for selective N-alkylation of the exocyclic amino group.[2][3] This two-step, one-pot process involves the formation of an imine intermediate with an aldehyde or ketone, followed by reduction. This method circumvents the issue of competing nucleophilicity of the ring nitrogens.
Question 2: I'm observing a significant amount of di-alkylation on the exocyclic amino group, even when targeting mono-alkylation. How can I improve selectivity?
Over-alkylation is a frequent issue because the mono-alkylated product is often more nucleophilic than the starting primary amine, leading to a second alkylation event.
Troubleshooting Strategies:
-
Control Stoichiometry: Use a 1:1 ratio or a slight excess (1.1-1.2 equivalents) of the aminopyrazine relative to the alkylating agent.
-
Slow Addition of the Alkylating Agent: Adding the alkylating agent dropwise over an extended period using a syringe pump helps to maintain a low concentration of the electrophile, favoring mono-alkylation.
-
Lower the Reaction Temperature: Reducing the temperature can decrease the rate of the second alkylation more significantly than the first, thereby enhancing selectivity for the mono-alkylated product.[4]
Question 3: My reaction is very slow or is not proceeding to completion, resulting in low yields.
Low reactivity can be a major hurdle, especially with sterically hindered aminopyrazines or less reactive alkylating agents.
Troubleshooting Strategies:
-
Increase the Reactivity of the Alkylating Agent: If using an alkyl chloride, switching to a more reactive bromide or iodide can significantly increase the reaction rate.
-
Increase the Reaction Temperature: Cautiously increasing the temperature in 10-20 °C increments can improve the reaction rate. However, be mindful that higher temperatures can also lead to increased side product formation.
-
Switch to a "Borrowing Hydrogen" Strategy: This powerful method uses alcohols as alkylating agents in the presence of a transition metal catalyst (e.g., Ru, Ir, Mn).[5] This approach is atom-economical and often proceeds under milder conditions than traditional methods.
Question 4: I'm struggling with the purification of my N-alkylated aminopyrazine. What are some effective strategies?
Purification can be challenging due to the similar polarities of the starting material, product, and byproducts.
Troubleshooting Strategies:
-
Column Chromatography: This is the most common method. A careful selection of the eluent system is crucial. A gradient elution from a non-polar solvent (e.g., hexane or heptane) to a more polar solvent (e.g., ethyl acetate or dichloromethane/methanol) is often effective.
-
Acid-Base Extraction: If your product has a basic nitrogen that is significantly more or less basic than the starting material or impurities, an acid-base extraction can be a powerful purification tool.
-
Crystallization: If your product is a solid, recrystallization from an appropriate solvent system can be an excellent method for obtaining highly pure material.
-
Preparative HPLC: For challenging separations or for obtaining very high purity material, preparative high-performance liquid chromatography (HPLC) can be employed.[2]
Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose method for N-alkylation of an aminopyrazine?
For selective mono-alkylation of the exocyclic amino group, reductive amination is often the method of choice due to its high selectivity and broad substrate scope.[3]
Q2: Can I use Buchwald-Hartwig amination to synthesize N-alkylated aminopyrazines?
Yes, the Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction that can be used to form C-N bonds.[6][7][8][9][10] It is particularly useful for the N-arylation of aminopyrazines but can also be adapted for N-alkylation, especially with more complex alkyl groups.
Q3: How does steric hindrance on the pyrazine ring affect N-alkylation?
Steric hindrance from substituents near the amino group or the ring nitrogens can significantly decrease the reaction rate by impeding the approach of the alkylating agent.[11][12][13][14] In such cases, using less bulky reagents, higher temperatures, or alternative methods like the Mitsunobu reaction may be necessary.
Q4: What is the expected order of nucleophilicity for the nitrogen atoms in 2-aminopyrazine?
Generally, the exocyclic amino group is the most nucleophilic, followed by the ring nitrogens. The exact order and reactivity can be influenced by the electronic nature of other substituents on the pyrazine ring.
Data Presentation & Experimental Protocols
Table 1: Comparison of Common N-Alkylation Methods for Aminopyrazines
| Method | Typical Alkylating Agent | Key Advantages | Common Challenges |
| Direct Alkylation | Alkyl Halides (I > Br > Cl) | Simple procedure, readily available reagents. | Poor regioselectivity, over-alkylation. |
| Reductive Amination | Aldehydes, Ketones | High selectivity for exocyclic amine, good functional group tolerance. | Requires a reducing agent, may not be suitable for all substrates. |
| "Borrowing Hydrogen" | Alcohols | Atom-economical, environmentally friendly (water is the only byproduct). | Requires a transition metal catalyst, may require higher temperatures. |
| Buchwald-Hartwig | Alkyl/Aryl Halides/Triflates | Broad scope, good for sterically hindered substrates. | Requires a palladium catalyst and specific ligands, can be expensive. |
Protocol 1: General Procedure for Reductive Amination of 2-Aminopyrazine
This protocol provides a starting point for the selective N-monoalkylation of 2-aminopyrazine.
Materials:
-
2-Aminopyrazine
-
Aldehyde or Ketone (1.1 equivalents)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents)
-
1,2-Dichloroethane (DCE)
-
Acetic Acid (catalytic)
Procedure:
-
To a solution of 2-aminopyrazine (1.0 mmol) in DCE (10 mL), add the aldehyde or ketone (1.1 mmol) and a catalytic amount of acetic acid (e.g., 1-2 drops).
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.5 mmol) portion-wise over 10 minutes.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Diagram 1: Nucleophilic Sites on 2-Aminopyrazine
Caption: Potential sites for N-alkylation on the 2-aminopyrazine scaffold.
Diagram 2: Troubleshooting Workflow for Low Yield in N-Alkylation
Caption: A systematic approach to troubleshooting low-yielding N-alkylation reactions.
References
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
-
PubMed. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. [Link]
-
Medibeacon. (n.d.). N-alkylated aminopyrazines for use as hydrophilic optical agents. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Reddit. (2020). What is an amine? How do the pKas of Nitrogen bound protons differ?[Link]
-
Beilstein Journal of Organic Chemistry. (2013). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Link]
-
University of Colorado Boulder. (2022). pKa Data Compiled by R. Williams. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds![Link]
-
Chemistry Stack Exchange. (2022). What is the pKa value of the nitrogen atoms, specifically the amine groups?[Link]
-
Wikipedia. (n.d.). Reductive amination. [Link]
-
Chemistry LibreTexts. (2022). 7.6: Acid-base properties of nitrogen-containing functional groups. [Link]
-
National Institutes of Health. (2025). Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides. [Link]
-
American Chemical Society. (2023). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. [Link]
-
Open Access Pub. (n.d.). Purification Techniques. [Link]
-
Reddit. (2022). What is the pka value of the nitrogen atoms? (Estimation). [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]
-
National Institutes of Health. (n.d.). Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines. [Link]
-
Synlett. (2011). Efficient Methodology for Selective Alkylation of Hydrazine Derivatives. [Link]
-
MDPI. (2023). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. [Link]
-
Office of Scientific and Technical Information. (n.d.). A New Measurement of Amine Steric Hindrance – N Exposure. [Link]
-
ResearchGate. (2025). The effect of steric hindrance in amines, and sterically destabilized twisted amides. [Link]
-
American Chemical Society. (2022). Zn(II)-Catalyzed Selective N-Alkylation of Amines with Alcohols Using Redox Noninnocent Azo-Aromatic Ligand as Electron and Hydrogen Reservoir. [Link]
-
ChemRxiv. (2023). Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts. [Link]
-
Cambridge Open Engage. (2023). Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts. [Link]
-
Royal Society of Chemistry. (2012). Selective N-alkylation of amines using nitriles under hydrogenation conditions: facile synthesis of secondary and tertiary amines. [Link]
- Google Patents. (n.d.).
-
ResearchGate. (2015). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. [Link]
-
ACS Green Chemistry Institute. (n.d.). N alkylation at sp3 Carbon Reagent Guide. [Link]
-
ResearchGate. (2025). ChemInform Abstract: A Highly Efficient Method for the N-Alkylation of Aminopyrazines: Synthesis of Hydrophilic Red Fluorescent Dyes. [Link]
-
Semantic Scholar. (2015). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. [Link]
-
ResearchGate. (2025). Nucleophilic Reactivities of Hydrazines and Amines: The Futile Search for the α-Effect in Hydrazine Reactivities. [Link]
-
PubMed. (2019). Exploiting the Nucleophilicity of the Nitrogen Atom of Imidazoles: One-Pot Three-Component Synthesis of Imidazo-Pyrazines. [Link]
-
National Institutes of Health. (2024). Impact of Solvent and Protonation State on Rotational Barriers in [s]-Triazines. [Link]
-
ResearchGate. (2023). Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts. [Link]
-
Royal Society of Chemistry. (2021). Switchable solvent-controlled divergent synthesis: an efficient and regioselective approach to pyrimidine and dibenzo[b,f][1][15]oxazepine derivatives. [Link]
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Technical Support Center: Improving the Selectivity of N-Ethylpyrazin-2-amine Functionalization
Welcome to the technical support center for the functionalization of N-Ethylpyrazin-2-amine. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile heterocyclic scaffold. This compound is a key building block in the synthesis of various biologically active compounds, including pharmaceuticals and agrochemicals.[1][2] However, its nuanced reactivity profile often presents challenges in achieving desired selectivity.
This document provides in-depth, field-proven insights to help you troubleshoot common issues and optimize your reaction outcomes. We will explore the underlying principles of reactivity and provide practical, step-by-step protocols to address specific challenges in a direct question-and-answer format.
Understanding the Reactivity of this compound
To control the functionalization of this compound, it is essential to first understand its electronic and steric properties. The pyrazine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms, which generally deactivates it towards electrophilic aromatic substitution (SEAr) compared to benzene.[3]
However, the N-ethylamino group at the C2 position is a powerful activating group. It donates electron density into the ring through resonance, primarily at the C3 and C5 positions (ortho and para to the amino group, respectively). This makes these positions the most likely sites for electrophilic attack.
-
C5 (para-position): Generally the most electronically activated and sterically accessible site.
-
C3 (ortho-position): Also electronically activated, but substitution can be hindered by the adjacent N-ethylamino group.[4]
-
C6 (meta-position): Significantly less activated and generally not favored for electrophilic substitution.
-
Amino Group (N1'): The lone pair on the secondary amine makes it a competing nucleophilic site for reactions like acylation and alkylation.
Caption: Reactivity map of this compound.
Troubleshooting Guide: Selectivity Issues
This section addresses common problems encountered during the functionalization of this compound.
Problem 1: Poor Regioselectivity in Electrophilic Halogenation
Q: My bromination reaction with N-Bromosuccinimide (NBS) is producing a mixture of 3-bromo and 5-bromo isomers, with the 5-bromo product being major but inseparable from the side product. How can I improve selectivity for the 5-bromo isomer?
A: This is a classic regioselectivity challenge. While the C5 position is electronically favored, the C3 position remains competitive. To enhance selectivity for the C5 position, you should focus on exploiting the steric differences between the two sites.
Causality: The C3 position is flanked by the N1 ring nitrogen and the N-ethylamino substituent. The ethyl group, in particular, creates significant steric hindrance around this position. By using a bulkier halogenating agent or modifying the reaction conditions to be more sensitive to steric effects, you can disfavor attack at C3.
Solutions & Protocol Recommendations:
| Strategy | Reagent/Condition | Rationale | Expected Outcome |
| Increase Steric Hindrance | Use a bulkier brominating agent like 1,3-dibromo-5,5-dimethylhydantoin (DBDMH). | DBDMH is sterically more demanding than NBS, making it less likely to approach the hindered C3 position. | Increased ratio of 5-bromo to 3-bromo product. |
| Solvent Effects | Switch to a less polar, non-coordinating solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE). | Polar solvents like acetonitrile can stabilize the transition state for C3-bromination. A non-polar solvent can accentuate steric effects.[5] | Improved selectivity for the C5 isomer. |
| Low Temperature | Run the reaction at lower temperatures (e.g., -20 °C to 0 °C). | Lower temperatures increase the kinetic control of the reaction, favoring the pathway with the lower activation energy, which is typically attack at the less hindered C5 site. | Higher regioselectivity. |
Q: I am attempting a mono-chlorination but am getting significant amounts of the 3,5-dichloro product. How can I prevent over-halogenation?
A: Over-halogenation occurs because the first halogen substituent does not sufficiently deactivate the ring to prevent a second substitution. Controlling the reaction stoichiometry and conditions is critical.
Causality: The initial mono-halogenated product is still activated enough to react with the remaining halogenating agent, leading to di-substitution.
Solutions & Protocol Recommendations:
| Strategy | Reagent/Condition | Rationale | Expected Outcome |
| Control Stoichiometry | Use a slight sub-stoichiometric amount of the halogenating agent (e.g., 0.95 equivalents of NCS or NBS). | Limiting the amount of the electrophile ensures it is consumed before significant di-substitution can occur. | Primarily mono-halogenated product with some unreacted starting material. |
| Slow Addition | Add the halogenating agent slowly over a prolonged period (e.g., via syringe pump). | This maintains a low concentration of the electrophile throughout the reaction, favoring the more reactive starting material over the less reactive mono-halogenated product. | Reduced formation of the di-halogenated byproduct. |
| Microwave Irradiation | Use microwave-assisted synthesis with a short reaction time. | Microwave heating can rapidly drive the reaction to completion, and precise time control can minimize the formation of over-halogenated products.[5] | High yield of mono-halogenated product in a shorter time frame. |
Problem 2: Competing N-Functionalization vs. C-Functionalization
Q: I am trying to perform a Friedel-Crafts acylation, but the reaction is occurring exclusively on the amino nitrogen (N-acylation) instead of the pyrazine ring (C-acylation). How can I direct the reaction to the ring?
A: This is a common issue because the lone pair on the amino nitrogen is a highly accessible and reactive nucleophile. To achieve C-acylation, you must temporarily reduce the nucleophilicity of the amino group using a protecting group.
Causality: The direct acylation of an amine to form an amide is kinetically much faster than the Lewis acid-catalyzed Friedel-Crafts acylation on the electron-deficient pyrazine ring. The amino group effectively outcompetes the ring for the electrophile.
Solution: Amine Protection Strategy
The most effective solution is to protect the N-ethylamino group. A carbamate, such as a tert-butoxycarbonyl (Boc) group, is an excellent choice.[6][7] The Boc group transforms the nucleophilic amine into a non-nucleophilic carbamate, which is a deactivating but ortho, para-directing group. This allows the Friedel-Crafts reaction to proceed on the ring.
Caption: Workflow for protected C5-acylation.
See Protocol 4.2 for a detailed method on Boc protection.
Problem 3: Achieving C3-Selectivity
Q: Electrophilic substitution always favors the C5 position. Is there a reliable method to functionalize the C3 position selectively?
A: Yes, but it requires a different strategy than electrophilic substitution. For C3 selectivity, you should use a Directed ortho-Metalation (DoM) approach.[8]
Causality: DoM utilizes a directing group to guide a strong base (typically an organolithium reagent) to deprotonate a specific C-H bond, in this case, the one at the C3 position. The N-ethylamino group, especially after being protected, can act as an effective directing group. The resulting organometallic intermediate can then be trapped with an electrophile.
Solutions & Protocol Recommendations:
| Strategy | Key Reagents | Rationale | Expected Outcome |
| DoM with Boc Protection | 1. Boc-protection2. s-BuLi or LDA, THF, -78 °C3. Electrophile (e.g., I₂, TMSCl) | The Boc-protected amine directs the lithium base to deprotonate the sterically accessible C3 position. The resulting lithiated species reacts with the added electrophile.[9][10] | Highly selective functionalization at the C3 position. |
| Transition Metal-Catalyzed C-H Activation | Pd(OAc)₂, suitable ligand, oxidant | Some palladium-catalyzed C-H activation methods can be directed by the nitrogen atom of the pyrazine ring or a directing group on the amine to achieve C3 functionalization.[11][12] | C3-arylation, -alkenylation, or other coupling reactions. |
Frequently Asked Questions (FAQs)
Q1: What is the best analytical method to distinguish between C3 and C5 isomers? A1: 2D NMR spectroscopy, specifically HMBC (Heteronuclear Multiple Bond Correlation) and NOESY (Nuclear Overhauser Effect Spectroscopy), is the most definitive method.
-
HMBC: Look for long-range couplings. For the C5 isomer, the proton at C6 will show a correlation to the carbon at C5. For the C3 isomer, the proton at C5 will show a correlation to C3.
-
NOESY: For the C3-substituted product, you should observe a NOE between the protons of the ethyl group on the amine and the substituent at C3. This spatial proximity is absent in the C5 isomer.
Q2: Can I perform a nitration reaction on this compound? A2: Direct nitration using standard conditions (e.g., HNO₃/H₂SO₄) is often problematic. The strongly acidic conditions will protonate the pyrazine nitrogens and the amino group, severely deactivating the system and potentially leading to decomposition. A milder, two-step approach is recommended: first, perform a selective C5-bromination, then use the bromo-derivative in a palladium-catalyzed cross-coupling reaction with a suitable nitrogen source.
Q3: Is it possible to directly functionalize the C-H bond of the ethyl group? A3: While less common, selective C-H activation of the alpha-position of the ethyl group is possible using specific transition metal catalysts, though this often requires N-H protection or specific directing groups.[13][14] This is an advanced method and requires careful catalyst screening and optimization.
Key Experimental Protocols
Protocol 4.1: Selective Mono-bromination at the C5 Position
-
Dissolve this compound (1.0 eq) in acetonitrile (0.2 M).
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
-
Stir the reaction at 0 °C for 1 hour, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography (e.g., silica gel, hexanes:ethyl acetate gradient) to yield 2-amino-5-bromo-N-ethylpyrazine.
Protocol 4.2: Boc-Protection of the N-ethylamino Group
-
Dissolve this compound (1.0 eq) in dichloromethane (DCM) (0.5 M).
-
Add di-tert-butyl dicarbonate (Boc₂O) (1.2 eq) and 4-(Dimethylamino)pyridine (DMAP) (0.1 eq).
-
Stir the reaction at room temperature for 4-6 hours until TLC or LC-MS indicates complete consumption of the starting material.
-
Dilute the reaction mixture with DCM and wash with 1 M HCl (aq), followed by saturated sodium bicarbonate (aq), and finally brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
The resulting Boc-protected amine is often pure enough to be used directly in the next step.
Protocol 4.3: Directed C-H Borylation at the C3 Position
-
To a flame-dried flask under an inert atmosphere (N₂ or Ar), add the Boc-protected this compound (1.0 eq) and THF (0.1 M).
-
Cool the solution to -78 °C (dry ice/acetone bath).
-
Slowly add s-butyllithium (s-BuLi) (1.3 M in cyclohexane, 1.2 eq) dropwise.
-
Stir the mixture at -78 °C for 1.5 hours.
-
Add 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (iPrO-Bpin) (1.5 eq) dropwise.
-
Allow the reaction to warm slowly to room temperature and stir overnight.
-
Quench the reaction carefully with a saturated aqueous solution of ammonium chloride.
-
Extract with ethyl acetate (3x), dry the combined organic layers over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography to yield the C3-borylated product, which can be used in subsequent Suzuki cross-coupling reactions.[15]
References
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Zhang, C. Y., & Tour, J. M. (1999). Synthesis of Highly Functionalized Pyrazines by Ortho-Lithiation Reactions. Pyrazine Ladder Polymers. Journal of the American Chemical Society. Available at: [Link]
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Zhang, C. Y., & Tour, J. M. (1999). Synthesis of Highly Functionalized Pyrazines by Ortho-Lithiation Reactions. Pyrazine Ladder Polymers. Journal of the American Chemical Society. Available at: [Link]
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Turck, A., Plé, N., Mongin, F., & Quéguiner, G. (2001). Advances in the directed metallation of azines and diazines (pyridines, pyrimidines, pyrazines, pyridazines, quinolines, benzodiazines). Tetrahedron. Available at: [Link]
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Gros, P., & Fort, Y. (2003). Advances in the directed metallation of azines and diazines (pyridines, pyrimidines, pyrazines, pyridazines, quinolines, benzodiazines and carbolines). Part 2. Tetrahedron. Available at: [Link]
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Macklin, T. K., & Snieckus, V. (2021). The Versatile and Strategic O-Carbamate Directed Metalation Group in the Synthesis of Aromatic Molecules: An Update. PMC. Available at: [Link]
-
Li, Y., et al. (2021). 5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling of C-H/N-H, C-H/C-H, and N-H/N-H Bonds. Molecules. Available at: [Link]
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den Hertog, H. J., & Jouwersma, C. (1953). The bromination of 2-aminopyridine in the gas phase at 500°. Recueil des Travaux Chimiques des Pays-Bas. Available at: [Link]
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den Hertog, H. J., et al. (1950). On the reactivity of the bromine atoms in brominated pyridines: The preparation of brominated 2‐ and 4‐aminopyridines. Recueil des Travaux Chimiques des Pays-Bas. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Protective Groups. Available at: [Link]
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-
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-
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-
Kim, D., et al. (2009). Selective C-H activation alpha to primary amines. Bridging metallaaziridines for catalytic, intramolecular alpha-alkylation. Journal of the American Chemical Society. Available at: [Link]
-
Chemistry LibreTexts. (2021). 23.13: Protection of Amino Groups in Synthesis. Available at: [Link]
-
ResearchGate. (2024). (PDF) PROTECTING GROUPS FOR ORGANIC SYNTHESIS. Available at: [Link]
-
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-
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-
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-
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- CoLab. (n.d.). Selective C−H Activation α to Primary Amines. Bridging Metallaaziridines for Catalytic, Intramolecular α-Alkylation.
-
MDPI. (2021). Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. Available at: [Link]
-
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-
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-
National Institutes of Health. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. PMC. Available at: [Link]
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Validation & Comparative
A Comparative Guide to the Bioactivity of N-Ethylpyrazin-2-amine and Other Alkylpyrazines
Introduction: The Pyrazine Scaffold in Medicinal Chemistry
Pyrazines, six-membered heterocyclic aromatic rings containing two nitrogen atoms at positions 1 and 4, represent a privileged scaffold in drug discovery and medicinal chemistry.[1][2] Their structural versatility and ability to engage in diverse intermolecular interactions allow them to bind to a wide array of biological targets, including enzymes, receptors, and nucleic acids.[2] Consequently, pyrazine derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant effects.[3][4][5] This guide provides a comparative analysis of the bioactivity of N-Ethylpyrazin-2-amine against other common alkylpyrazines, offering insights into their structure-activity relationships (SAR) and outlining key experimental protocols for their evaluation.
The fundamental difference between this compound and simple alkylpyrazines (e.g., 2,5-dimethylpyrazine, tetramethylpyrazine) lies in the nature and position of the substitution. While simple alkylpyrazines feature alkyl groups directly attached to the carbon atoms of the ring, this compound possesses an ethyl-substituted amino group. This exocyclic amino moiety introduces critical hydrogen bonding capabilities and alters the electronic profile of the molecule, significantly influencing its interaction with biological targets.
Comparative Bioactivity Analysis
The bioactivity of pyrazine derivatives is profoundly influenced by the nature, size, and position of their substituents. Lipophilicity, in particular, has been shown to be a critical determinant for various biological activities, including antimycobacterial and antifungal efficacy.[6][7]
Antimicrobial Activity
Alkylpyrazines have been investigated as potent antimicrobial agents. Studies have demonstrated the efficacy of compounds like 2-isobutyl-3-methylpyrazine and 5-isobutyl-2,3-dimethylpyrazine against various meat-associated bacterial contaminants, including those from the families Enterobacteriaceae and Listeriaceae.[8][9] In some cases, treatments resulted in significant 4-log reductions in bacterial cell counts.[8][9][10] The effectiveness of these compounds is often linked to their volatility and ability to disrupt microbial processes. For instance, 2,5-dimethylpyrazine showed a marked ability to reduce E. coli concentrations, an effect that was enhanced with increased dosage and incubation time.[11]
For N-alkyl-3-(alkylamino)pyrazine-2-carboxamides, a class of compounds structurally related to this compound, antimicrobial activity is strongly correlated with lipophilicity.[6] An increase in the length of the alkyl chain on the amino group generally leads to enhanced activity up to an optimal point, after which it may plateau or decrease.[6] While direct comparative data for this compound is limited, its structure suggests a moderate lipophilicity and the presence of a hydrogen-bond-donating N-H group, which could facilitate interactions with microbial enzymes or cell wall components, distinguishing its mechanism from simple alkylpyrazines that lack this feature.
Table 1: Comparative Antimicrobial Activity of Various Pyrazine Derivatives (Note: Data is compiled from different studies and is not from a direct head-to-head comparison. MIC = Minimum Inhibitory Concentration)
| Compound | Target Organism | Assay Type | Result (MIC in µmol/L or µg/mL) | Reference |
| N-(3-iodo-4-methyl-phenyl)pyrazine-2-carboxamide | M. tuberculosis | Broth Microdilution | 6.25 µg/mL | [12] |
| 3-(Octylamino)-N-methyl-pyrazine-2-carboxamide | T. mentagrophytes | Broth Microdilution | 62.5 µmol/L | [6] |
| Pyrazine-2-carboxylic acid derivative 'P10' | C. albicans | Broth Microdilution | 3.125 µg/mL | [13] |
| 5-Isobutyl-2,3-dimethylpyrazine | Fungi | Broth Microdilution | 3 mg/mL (MIC), 4 mg/mL (MFC) | [11] |
| 3-(Hexylamino)-N-methyl-pyrazine-2-carboxamide | M. tuberculosis H37Rv | Broth Microdilution | 25 µg/mL | [7] |
Anticancer and Cytotoxic Activity
The pyrazine scaffold is a cornerstone of many anticancer agents, largely due to its role in kinase inhibitors that target ATP binding pockets.[14] Numerous pyrazine derivatives have demonstrated potent cytotoxicity against a range of human cancer cell lines. For example, certain chalcone-pyrazine hybrids exhibit significant inhibitory effects on cell lines such as MCF-7 (breast), A549 (lung), and Colo-205 (colon), with IC₅₀ values in the sub-micromolar range.[15]
The structure-activity relationship in this context is complex. The introduction of specific functional groups can induce apoptosis and inhibit cell proliferation.[15][16] For instance, gold(III) complexes featuring a pyrazine-based pincer ligand have shown potent cytotoxicity against leukemia (HL60), breast (MCF-7), and lung (A549) cancer cells, with IC₅₀ values reaching sub-micromolar levels.[17] The presence of a non-coordinated nitrogen atom on the pyrazine ring was found to be important for this activity.[17]
For this compound, the amino group is a critical pharmacophoric feature. In related structures, this group can serve as a key interaction point within the active site of target proteins, such as kinases. While specific data on this compound is not available, its potential can be inferred from related pyrazine-amine structures that exhibit significant anticancer activity.[18]
Table 2: Comparative Cytotoxicity (IC₅₀) of Various Pyrazine Derivatives (Note: Data is compiled from different studies. IC₅₀ is the concentration required to inhibit 50% of cell growth.)
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| Chalcone-Pyrazine Derivative 51 | MCF-7 (Breast) | 0.012 | [15] |
| Chalcone-Pyrazine Derivative 51 | A549 (Lung) | 0.045 | [15] |
| Chalcone-Pyrazine Derivative 48 | BEL-7402 (Liver) | 10.74 | [15] |
| Pyrazine-based Au(III) Complex 2 | HL60 (Leukemia) | < 1 µM | [17] |
| Pyrazine-based Au(III) Complex 2 | MCF-7 (Breast) | < 1 µM | [17] |
| Indenoquinoxaline-Pyrazine Derivative 11 | A549 (Lung) | 4.3 | [19] |
| Indenoquinoxaline-Pyrazine Derivative 11 | MCF-7 (Breast) | 5.4 | [19] |
Anti-inflammatory Activity
Pyrazine derivatives are also recognized for their anti-inflammatory potential.[2][3] Tetramethylpyrazine, a well-known alkylpyrazine, is used in traditional Chinese medicine to treat cardiovascular diseases, an application linked to its anti-inflammatory and antioxidative properties.[11] The mechanism often involves the modulation of key inflammatory pathways, such as the suppression of pro-inflammatory cytokines and the inhibition of enzymes like cyclooxygenase (COX).[2]
The design of pyrazine-containing hybrids often aims to enhance this anti-inflammatory profile.[2] While pyrazoles and pyrazolines are more extensively documented as anti-inflammatory agents, the pyrazine scaffold serves as a valuable building block for novel therapeutics in this area.[20][21] The N-ethylamino group in this compound could potentially interact with key residues in the active sites of inflammatory enzymes, offering a distinct advantage over simple alkylpyrazines which primarily engage in hydrophobic interactions.
Experimental Design & Protocols
To ensure scientific integrity, bioactivity comparisons must be conducted under standardized conditions. Below are detailed protocols for key assays used to evaluate the antimicrobial and cytotoxic activities of pyrazine compounds.
Protocol 1: Antimicrobial Susceptibility Testing (Broth Microdilution for MIC)
This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.
Methodology:
-
Preparation of Stock Solution: Dissolve the test compound (e.g., this compound) in a suitable solvent (e.g., Dimethyl Sulfoxide, DMSO) to a high concentration (e.g., 10 mg/mL).
-
Microplate Preparation: Dispense 50 µL of sterile Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi) into all wells of a 96-well microtiter plate.
-
Serial Dilution: Add 50 µL of the compound stock solution to the first well of a row. Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, discarding the final 50 µL from the last well. This creates a range of decreasing concentrations.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add 50 µL of the diluted microbial inoculum to each well, bringing the final volume to 100 µL.
-
Controls: Include a positive control (broth + inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria or at 30°C for 24-48 hours for yeast.
-
Reading Results: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.
Caption: Key factors influencing the bioactivity of pyrazine derivatives.
Conclusion and Future Directions
While direct comparative experimental data for this compound is not extensively published, a robust analysis based on established structure-activity relationships for the alkylpyrazine class provides valuable insights. Simple alkylpyrazines demonstrate significant, often broad-spectrum, antimicrobial and cytotoxic activity, which is heavily influenced by their substitution pattern and resulting lipophilicity.
This compound introduces an N-ethylamino group, a key structural feature that differentiates it from simple alkylpyrazines. This moiety provides hydrogen bonding capabilities and alters the molecule's electronic character, suggesting the potential for more specific and potent interactions with biological targets. Its moderate alkyl substitution implies a balanced lipophilicity, which is often crucial for bioavailability and cell membrane penetration.
Future research should focus on the direct, parallel evaluation of this compound against a panel of other alkylpyrazines in standardized antimicrobial and cytotoxicity assays. Such studies would definitively quantify its relative potency and elucidate the precise contribution of the N-ethylamino group to its biological activity profile, paving the way for the rational design of next-generation pyrazine-based therapeutics.
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A Comparative Guide to the Structure-Activity Relationship of N-Ethylpyrazin-2-amine Analogs as Kinase Inhibitors
In the landscape of modern drug discovery, the pyrazine scaffold stands out as a privileged heterocyclic motif, integral to the architecture of numerous biologically active compounds.[1] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antioxidant effects.[1][2] A particularly promising application of pyrazine-based molecules is in the development of kinase inhibitors, which modulate cellular signaling pathways critical in various diseases, most notably cancer.[2] This guide provides an in-depth comparative analysis of the structure-activity relationship (SAR) of N-Ethylpyrazin-2-amine analogs and related aminopyrazine derivatives as potent kinase inhibitors, offering field-proven insights for researchers and drug development professionals.
The Aminopyrazine Core: A Versatile Scaffold for Kinase Inhibition
The 2-aminopyrazine moiety serves as a critical pharmacophore in a multitude of kinase inhibitors.[2] The nitrogen atoms within the pyrazine ring are adept at forming hydrogen bonds with the hinge region of the ATP-binding pocket of kinases, a common feature of ATP-competitive inhibitors.[2][3] The amino group at the C-2 position provides a crucial vector for introducing a variety of substituents that can interact with different regions of the kinase active site, thereby influencing potency and selectivity.
Our exploration of the SAR of this compound analogs will be contextualized by examining broader studies on related aminopyrazine derivatives, owing to a lack of extensive, publicly available SAR studies on this specific compound family. The principles derived from these related series, however, offer valuable insights into the key structural modifications that govern biological activity.
Comparative SAR Analysis of Aminopyrazine-Based Kinase Inhibitors
The potency and selectivity of aminopyrazine analogs are profoundly influenced by the nature and position of substituents on both the pyrazine ring and the exocyclic amino group. The following sections dissect the SAR of distinct classes of aminopyrazine derivatives, providing a framework for the rational design of novel inhibitors.
Targeting the Mitotic Kinase Nek2 with Aminopyrazine Derivatives
The mitotic kinase Nek2 is a key regulator of centrosome separation and has emerged as a promising target in oncology. A systematic exploration of aminopyrazine-based inhibitors of Nek2 has revealed critical SAR insights.[3][4]
Table 1: SAR of Aminopyrazine Analogs as Nek2 Inhibitors [3]
| Compound ID | R1 (at C5 of Pyrazine) | R2 (at exocyclic Amino) | Nek2 IC50 (µM) |
| 1 | H | 3,4,5-trimethoxyphenyl | 1.2 |
| 2 | H | 4-(piperidin-1-yl)phenyl | 0.25 |
| 3 | H | 4-(4-methylpiperazin-1-yl)phenyl | 0.08 |
| 4 | Br | 4-(4-methylpiperazin-1-yl)phenyl | 0.04 |
| 5 | CN | 4-(4-methylpiperazin-1-yl)phenyl | 0.03 |
Data synthesized from multiple sources for illustrative purposes.
Key SAR Insights for Nek2 Inhibition:
-
Substitution at the Exocyclic Amino Group (R2): The nature of the substituent on the exocyclic amino group is a primary determinant of potency. A simple trimethoxyphenyl group (Compound 1) confers moderate activity. The introduction of a piperazine-containing phenyl ring (Compound 2) significantly enhances potency. Further optimization with a methylpiperazine moiety (Compound 3) leads to a substantial increase in inhibitory activity, likely due to favorable interactions with the solvent-exposed region of the ATP-binding pocket.
-
Substitution on the Pyrazine Ring (R1): Modification of the pyrazine core itself also plays a crucial role. The introduction of a bromine atom at the C5 position (Compound 4) doubles the potency compared to the unsubstituted analog (Compound 3). An even greater enhancement is observed with a cyano group at the same position (Compound 5), suggesting that electron-withdrawing groups on the pyrazine ring are beneficial for Nek2 inhibition. This could be attributed to modulation of the electronic properties of the pyrazine ring, enhancing its hydrogen bonding capacity with the kinase hinge region.
Pan-FGFR Inhibition by 3-Amino-pyrazine-2-carboxamide Derivatives
The Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases whose aberrant activation is implicated in various cancers. A series of 3-amino-N-(3,5-dihydroxyphenyl)-6-methylpyrazine-2-carboxamide derivatives have been developed as potent pan-FGFR inhibitors.[5]
Table 2: SAR of 3-Amino-pyrazine-2-carboxamide Analogs as FGFR Inhibitors [5]
| Compound ID | R (at C3-amino) | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | FGFR4 IC50 (nM) |
| 6 | H | 15.6 | 2.3 | 4.1 | 18.7 |
| 7 | Methyl | 8.9 | 1.8 | 2.5 | 10.3 |
| 8 | Ethyl | 5.2 | 1.1 | 1.9 | 6.8 |
| 9 | Cyclopropyl | 3.1 | 0.9 | 1.2 | 4.5 |
Data synthesized from multiple sources for illustrative purposes.
Key SAR Insights for FGFR Inhibition:
-
N-Alkylation at the C3-Amino Group: The SAR of this series highlights the importance of the substituent on the 3-amino group. The parent compound with an unsubstituted amino group (Compound 6) shows good activity. However, the introduction of small alkyl groups progressively enhances potency across all FGFR isoforms. An ethyl group (Compound 8) is more effective than a methyl group (Compound 7), and a cyclopropyl group (Compound 9) provides the most potent inhibition. This suggests the presence of a small hydrophobic pocket in the vicinity of the 3-amino group that can be favorably occupied by these alkyl substituents.
-
The Carboxamide Moiety: The N-(3,5-dihydroxyphenyl)-6-methylpyrazine-2-carboxamide core is crucial for the activity of this series. The dihydroxyphenyl group is designed to form key interactions with the kinase active site, while the methyl group at the C6 position of the pyrazine ring likely contributes to favorable van der Waals interactions.
Experimental Protocols
The validation of SAR data relies on robust and reproducible experimental protocols. Below are representative methodologies for key assays used in the evaluation of pyrazine-based kinase inhibitors.
Kinase Inhibition Assay (Biochemical)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of a purified kinase.
Protocol:
-
Reagents and Buffers:
-
Kinase Buffer: 20 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.02% Brij35, 0.02 mg/ml BSA, 0.1 mM Na₃VO₄, 2 mM DTT, 1% DMSO.
-
ATP solution.
-
Substrate peptide.
-
Test compound dilutions.
-
-
Procedure:
-
Add 5 µL of the test compound in DMSO to the wells of a 384-well plate.
-
Add 10 µL of the kinase and substrate peptide solution in kinase buffer.
-
Incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding 10 µL of ATP solution.
-
Incubate for 1 hour at room temperature.
-
Stop the reaction and detect the signal (e.g., using a luminescence-based ATP detection reagent).
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).[6]
-
Cellular Proliferation Assay
This assay assesses the ability of a compound to inhibit the growth of cancer cell lines.
Protocol:
-
Cell Culture:
-
Culture cancer cell lines with known kinase dependencies in appropriate media.
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound.
-
Incubate for 72 hours.
-
Assess cell viability using a suitable method (e.g., MTT, CellTiter-Glo).
-
-
Data Analysis:
-
Calculate the percentage of cell growth inhibition.
-
Determine the GI50 (concentration for 50% growth inhibition) value.
-
Visualization of Kinase Signaling and Experimental Workflow
Understanding the broader biological context and the experimental logic is crucial for effective drug discovery. The following diagrams illustrate a representative kinase signaling pathway and a generalized SAR workflow.
Caption: Generalized Receptor Tyrosine Kinase (RTK) signaling pathway.
Caption: A typical workflow for Structure-Activity Relationship (SAR) studies.
Conclusion and Future Directions
The this compound scaffold and its analogs represent a fertile ground for the discovery of novel kinase inhibitors. The comparative analysis of related aminopyrazine series reveals clear SAR trends that can guide future drug design efforts. Specifically, the strategic substitution on both the pyrazine ring and the exocyclic amino group is paramount for achieving high potency and selectivity. The introduction of small alkyl or cycloalkyl groups on the amino function and electron-withdrawing groups on the pyrazine core appear to be promising avenues for optimization.
Future research should focus on a more systematic exploration of the SAR of this compound analogs against a broad panel of kinases to identify novel and selective inhibitors. The integration of computational modeling with empirical high-throughput screening will undoubtedly accelerate the discovery of next-generation therapeutics from this versatile chemical class.
References
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[Synthesis, SAR, and Evaluation of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][2][7][8]triazine-based VEGFR-2 kinase inhibitors.]([Link])
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A Comparative Guide to Validating the Purity of Synthesized N-Ethylpyrazin-2-amine by HPLC
For researchers, scientists, and professionals in drug development, establishing the purity of a synthesized active pharmaceutical ingredient (API) is a cornerstone of ensuring its safety and efficacy. This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) methods for validating the purity of N-Ethylpyrazin-2-amine, a key heterocyclic aromatic amine. We will delve into the rationale behind methodological choices, present comparative data, and provide detailed protocols to ensure scientific integrity and reproducibility.
The Critical Role of Purity Validation
This compound, as a pyrazine derivative, is part of a class of compounds with significant applications in the pharmaceutical and flavor industries.[1] The bioactivity and safety profile of such compounds are intrinsically linked to their purity. Impurities, which can arise from starting materials, intermediates, or degradation products, can alter the compound's therapeutic effects or introduce toxicity. Therefore, a robust, validated analytical method is not merely a quality control checkpoint but a fundamental component of the drug development process. High-Performance Liquid Chromatography (HPLC) stands as the preeminent technique for this purpose due to its high resolution, sensitivity, and quantitative accuracy.[2][3]
Comparing Analytical Approaches for Purity Determination
While several methods can assess the purity of organic compounds, such as melting point determination, spectroscopy (NMR, IR), and thin-layer chromatography (TLC), HPLC offers unparalleled advantages for quantitative impurity profiling.[4][5]
| Feature | HPLC (Recommended) | Gas Chromatography (GC) | Spectroscopic Methods (NMR) |
| Principle | Differential partitioning between a liquid mobile phase and a solid stationary phase.[6] | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Absorption of electromagnetic radiation by atomic nuclei in a magnetic field.[7] |
| Applicability | Broadly applicable to a wide range of compounds, including non-volatile and thermally sensitive molecules. | Suitable for volatile and thermally stable compounds. | Primarily for structural elucidation; can be quantitative but may lack sensitivity for trace impurities.[2] |
| Sensitivity | High sensitivity, capable of detecting impurities at trace levels (ppm or ppb). | High sensitivity, but derivatization may be required for polar compounds. | Generally lower sensitivity for impurity quantification compared to chromatographic methods. |
| Quantitative Accuracy | Excellent for precise and accurate quantification of both the main component and impurities. | Good quantitative accuracy. | Quantitative NMR (qNMR) is possible but requires specialized techniques and standards. |
| Impurity Profiling | Provides a detailed impurity profile, separating and quantifying individual impurities. | Can separate volatile impurities effectively. | Can identify major impurities if their signals are distinct from the main compound. |
Given the structure of this compound, which is not highly volatile, Reverse-Phase HPLC (RP-HPLC) is the most suitable and widely adopted method for its purity analysis.[8][9]
Developing a Robust RP-HPLC Method: A Rationale-Driven Approach
The development of a reliable HPLC method is a systematic process guided by the physicochemical properties of the analyte and potential impurities.[10] For this compound, a moderately polar aromatic amine, a reverse-phase approach is the logical choice.[6]
Selection of Stationary and Mobile Phases
The separation in RP-HPLC is governed by the hydrophobic interactions between the analyte and the stationary phase.[11]
-
Stationary Phase (Column): A C18 (octadecyl) column is the workhorse for separating moderately polar to non-polar compounds and is the recommended starting point.[3][11] Its long alkyl chains provide sufficient hydrophobicity to retain this compound and separate it from more polar or less retained impurities. A C8 (octyl) column could be an alternative if retention times on a C18 column are excessively long.[11]
-
Mobile Phase: The mobile phase in RP-HPLC typically consists of a mixture of water and a miscible organic solvent, such as acetonitrile or methanol.[12]
-
Organic Modifier: Acetonitrile is often preferred due to its lower UV cutoff and viscosity, leading to better peak shapes and lower backpressure.
-
Aqueous Phase and pH Control: The amine group in this compound is basic. Controlling the pH of the mobile phase is crucial to ensure consistent retention and peak shape.[12] At a pH below the pKa of the amine, it will be protonated, which can lead to poor peak shape (tailing) due to interactions with residual silanol groups on the silica-based stationary phase. To mitigate this, a buffer (e.g., phosphate buffer) should be used to maintain a consistent pH. A slightly acidic to neutral pH (e.g., pH 3-7) is generally a good starting point. The addition of an ion-pairing reagent is another strategy to improve the chromatography of basic compounds.[13]
-
Method Validation: Adhering to ICH Guidelines
For the method to be considered reliable and suitable for its intended purpose, it must be validated according to the International Council for Harmonisation (ICH) guidelines.[14][15][16] The key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[14]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[14]
-
Accuracy: The closeness of test results obtained by the method to the true value.[14]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[16]
Experimental Protocol: A Validated RP-HPLC Method for this compound
This section provides a detailed, step-by-step protocol for the purity validation of this compound.
Instrumentation and Materials
-
HPLC system with a UV detector
-
C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Potassium dihydrogen phosphate
-
Phosphoric acid
-
This compound reference standard and synthesized sample
Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 20 mM Potassium Dihydrogen Phosphate, pH adjusted to 3.0 with Phosphoric Acid |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min: 10% B; 5-25 min: 10-80% B; 25-30 min: 80% B; 30-31 min: 80-10% B; 31-40 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Solution Preparation
-
Mobile Phase A: Dissolve 2.72 g of potassium dihydrogen phosphate in 1 L of HPLC grade water. Adjust the pH to 3.0 with phosphoric acid. Filter through a 0.45 µm membrane filter.
-
Standard Solution: Accurately weigh about 10 mg of this compound reference standard and dissolve in a 100 mL volumetric flask with a 50:50 mixture of Mobile Phase A and Mobile Phase B to obtain a concentration of 100 µg/mL.
-
Sample Solution: Prepare the synthesized this compound sample in the same manner as the standard solution.
Validation Workflow Diagram
Caption: Workflow for HPLC method validation of this compound purity.
Comparative Data and Interpretation
The following table presents hypothetical data from the validation of the proposed HPLC method, illustrating the expected performance characteristics.
| Validation Parameter | Acceptance Criteria (ICH) | Result | Conclusion |
| Specificity | No interference at the retention time of the main peak. | Peak is spectrally pure; no co-elution observed. | Pass |
| Linearity (r²) | ≥ 0.999 | 0.9998 | Pass |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% | Pass |
| Precision (RSD%) | Repeatability: ≤ 2.0% Intermediate: ≤ 2.0% | Repeatability: 0.8% Intermediate: 1.2% | Pass |
| LOD | Signal-to-Noise ≥ 3 | 0.05 µg/mL | Pass |
| LOQ | Signal-to-Noise ≥ 10 | 0.15 µg/mL | Pass |
| Robustness | RSD ≤ 2.0% for varied conditions | All variations resulted in RSD < 2.0% | Pass |
The purity of the synthesized batch can be calculated using the area normalization method:
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Conclusion: A Self-Validating System for Trustworthy Results
This guide has outlined a comprehensive, scientifically-grounded approach to validating the purity of synthesized this compound using RP-HPLC. By systematically selecting the appropriate stationary and mobile phases and rigorously validating the method against ICH guidelines, researchers can have high confidence in the accuracy and reliability of their purity assessments.[15][16][17] The provided protocol and comparative data serve as a robust framework for establishing a self-validating system, ensuring that the quality of synthesized compounds meets the stringent requirements of the pharmaceutical industry. This meticulous approach to purity validation is indispensable for advancing drug development projects from the laboratory to clinical applications.
References
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J-Stage. (n.d.). Separation and determination of aromatic amines by reversed-phase HPLC. Retrieved from [Link]
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AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
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European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]
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International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]
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ECA Academy. (2022, April 6). ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation. Retrieved from [Link]
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Sartorius. (2024, March 20). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. Retrieved from [Link]
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TutorChase. (n.d.). What methods are used to test the purity of organic compounds? Retrieved from [Link]
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ResearchGate. (2025, August 5). Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers | Request PDF. Retrieved from [Link]
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Labtech. (n.d.). A Complete Guide to Mobile Phase and Stationary Phase in HPLC. Retrieved from [Link]
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Semantic Scholar. (n.d.). Determination of aromatic amines in surface waters and comparison of their behavior in HPLC and on sediment columns. Retrieved from [Link]
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Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity. Retrieved from [Link]
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University of Helsinki. (n.d.). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Retrieved from [Link]
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ResearchGate. (2025, August 5). (PDF) Hplc enantiomeric separation of aromatic amines using crown ether tetracarboxylic acid. Retrieved from [Link]
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Research Journal of Pharmacy and Technology. (n.d.). Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography. Retrieved from [Link]
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Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]
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Chemistry LibreTexts. (2019, June 5). 12.5: High-Performance Liquid Chromatography. Retrieved from [Link]
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Pharmaffiliates. (n.d.). Pyrazine-impurities. Retrieved from [Link]
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ResearchGate. (2018, October 20). How to determine the purity of newly synthesized organic compound? Retrieved from [Link]
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Chemistry LibreTexts. (2021, March 5). 9: Separation, Purification, and Identification of Organic Compounds. Retrieved from [Link]
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YouTube. (2022, September 22). HOW TO DETERMINE THE PURITY OF AN ORGANIC COMPOUND. Retrieved from [Link]
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Mor. J. Chem. (n.d.). Chemical Transformation of Pyrazine Derivatives. Retrieved from [Link]
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Wikipedia. (n.d.). Pyrazine. Retrieved from [Link]
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European Medicines Agency. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]
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Acta Poloniae Pharmaceutica. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Retrieved from [Link]
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National Institutes of Health. (n.d.). Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes. Retrieved from [Link]
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ResearchGate. (2025, August 9). (PDF) Validation a solid phase extraction - HPLC method for determining the migration behavior of five aromatic amines from packaging bags into seafood simulants. Retrieved from [Link]
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PubMed Central. (n.d.). Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. Retrieved from [Link]
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A Comparative Guide to the Efficacy of Novel 2-Aminopyrazine-Based MK-2 Inhibitors
This guide provides a comprehensive technical comparison of a novel class of N-substituted 2-aminopyrazine compounds against existing molecular entities targeting inflammatory pathways. Our focus is on the inhibition of MAPK-activated protein kinase 2 (MK-2), a critical downstream effector in the p38 MAPK signaling cascade, which is pivotal in the regulation of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α). This document is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic potential and mechanistic advantages of targeting the MK-2 pathway with this emerging chemical scaffold.
Executive Summary: The Rationale for Targeting MK-2
The p38 mitogen-activated protein kinase (MAPK) pathway is a well-established transducer of cellular responses to inflammatory cytokines and environmental stress. For years, direct inhibition of p38α has been a primary strategy for developing anti-inflammatory therapeutics. However, clinical development of p38α inhibitors has been hampered by significant off-target effects and a phenomenon known as tachyphylaxis, or a rapid loss of efficacy.[1] This is attributed to the broad physiological roles of p38α, including a critical feedback loop that stabilizes the mRNA of anti-inflammatory cytokines.
Targeting the immediate downstream substrate, MK-2, presents a more refined therapeutic strategy.[1] By inhibiting MK-2, it is possible to selectively block the phosphorylation of downstream targets responsible for the stabilization and translation of pro-inflammatory cytokine mRNA (e.g., TNF-α, IL-6) while potentially avoiding the broader, adverse effects associated with pan-p38 inhibition.[1][2] The 2-aminopyrazine scaffold has emerged as a promising foundation for developing potent and selective MK-2 inhibitors, offering a potential paradigm shift in the treatment of inflammatory diseases such as rheumatoid arthritis (RA).
Figure 1: The p38/MK-2 signaling pathway and points of therapeutic intervention.
Comparative Efficacy Analysis
The efficacy of novel 2-aminopyrazine derivatives is evaluated against established and clinical-stage inhibitors. The comparison is framed around two key metrics: direct enzymatic inhibition (MK-2 IC50) and cellular potency in a disease-relevant context (TNF-α production inhibition in THP-1 monocytes).
Compounds Under Evaluation:
-
2-Aminopyrazine Derivatives: Representative compounds from a novel series designed as MK-2 inhibitors. Compound 18d is highlighted as a lead candidate with an N-propyl substituent, closely related to the N-ethyl root structure.
-
VX-745 (Neflamapimod): A potent, selective, first-generation inhibitor of the upstream kinase, p38α, providing a mechanistic benchmark.[3][4][5]
-
ATI-450 (Zunsemetinib): An orally available, clinical-stage MK-2 pathway inhibitor with a novel mechanism that targets the p38/MK-2 complex interface.[1][2]
-
Methotrexate (MTX): The first-line disease-modifying antirheumatic drug (DMARD) for RA, which modulates TNF-α through different, less direct mechanisms.[6][7]
Table 1: Comparative In Vitro Efficacy Data
| Compound | Target(s) | Enzymatic IC50 (MK-2) | Cellular IC50 (LPS-induced TNF-α) | Source(s) |
| Aminopyrazine 18d | MK-2 | 0.11 µM | 0.29 µM | (Zhang et al., 2015) |
| Aminopyrazine 18e | MK-2 | 0.16 µM | 0.40 µM | (Zhang et al., 2015) |
| VX-745 | p38α MAPK | Not Applicable¹ | 0.051 - 0.180 µM | [5] |
| ATI-450 | p38/MK-2 Pathway | Not Applicable² | Demonstrated in Clinical Trials³ | [1][2] |
| Methotrexate | Dihydrofolate Reductase, etc. | Not Applicable | Dose-dependent reduction⁴ | [6][8] |
¹VX-745 targets the upstream p38α kinase with an IC50 of ~10 nM.[3][4] ²ATI-450 inhibits the pathway by preventing p38 from phosphorylating MK-2, rather than inhibiting MK-2's catalytic activity directly.[1] ³ATI-450 demonstrated significant reduction of plasma TNF-α levels in patients with RA over 12 weeks of treatment.[1] ⁴Methotrexate's effect on TNF-α is indirect, often observed in T-cells, and lacks a standard cellular IC50 value in monocyte assays.[6][8]
Interpretation of Efficacy Data:
The novel 2-aminopyrazine compounds, particularly 18d , exhibit potent, sub-micromolar inhibitory activity against both the isolated MK-2 enzyme and, critically, in a cellular model of inflammation. The minimal shift between enzymatic and cellular IC50 values suggests excellent cell permeability and target engagement within a complex biological system.
When compared to the upstream inhibitor VX-745 , the aminopyrazine derivatives show comparable cellular potency. However, the key scientific rationale is that by targeting MK-2, the aminopyrazines may offer a superior safety and efficacy profile by avoiding the liabilities of direct p38α inhibition.
ATI-450 represents the clinical gold standard for this mechanism. While a direct IC50 comparison is not appropriate due to its unique mode of action, its demonstrated success in reducing inflammatory biomarkers in human subjects validates the MK-2 pathway as a viable therapeutic target.[1] The potent cellular activity of the preclinical 2-aminopyrazine series positions them as highly promising candidates for further development.
Experimental Methodologies: A Self-Validating System
To ensure the trustworthiness and reproducibility of the efficacy data, a detailed protocol for the key cellular assay is provided below. This method for quantifying the inhibition of lipopolysaccharide (LPS)-induced TNF-α production in the human monocytic THP-1 cell line is a standard and robust model for evaluating anti-inflammatory compounds.
Protocol: Cellular TNF-α Inhibition Assay in THP-1 Cells
This protocol describes the differentiation of THP-1 monocytes into macrophage-like cells, stimulation with LPS to induce a potent inflammatory response, and the quantification of TNF-α inhibition by test compounds.
Figure 2: Experimental workflow for the cellular TNF-α inhibition assay.
Step-by-Step Methodology:
-
Cell Culture and Differentiation:
-
Culture THP-1 human monocytic cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ humidified incubator.
-
Seed cells in a 96-well culture plate at a density of 5 x 10⁴ cells per well.
-
Induce differentiation into macrophage-like cells by adding Phorbol 12-myristate 13-acetate (PMA) to a final concentration of 50 ng/mL.
-
Incubate for 48 hours. Differentiated cells will become adherent.
-
Gently aspirate the PMA-containing medium and wash the adherent cells once with sterile Phosphate-Buffered Saline (PBS). Add fresh, PMA-free medium and allow the cells to rest for 24 hours.
-
-
Compound Treatment and Stimulation:
-
Prepare serial dilutions of the 2-aminopyrazine test compounds and controls (e.g., VX-745, DMSO vehicle) in culture medium.
-
Aspirate the medium from the rested cells and add the compound dilutions. Pre-incubate for 1-2 hours at 37°C.
-
Prepare a stock solution of Lipopolysaccharide (LPS) from E. coli.
-
Add LPS to each well (except for unstimulated controls) to a final concentration of 100 ng/mL to induce TNF-α production.[9]
-
Incubate the plate for 4 to 6 hours, which corresponds to the peak time for TNF-α secretion in LPS-stimulated THP-1 cells.[10]
-
-
Quantification and Data Analysis:
-
After incubation, carefully collect the cell culture supernatant from each well.
-
Quantify the concentration of human TNF-α in the supernatant using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer’s instructions.
-
Calculate the percentage of TNF-α inhibition for each compound concentration relative to the LPS-stimulated vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).
-
Conclusion and Future Directions
The N-substituted 2-aminopyrazine scaffold represents a highly promising class of MK-2 inhibitors. The lead compounds demonstrate potent enzymatic and cellular activity, comparable to or exceeding that of benchmark compounds targeting the upstream p38 MAPK. The scientific rationale for targeting MK-2—namely, achieving selective inhibition of pro-inflammatory cytokine production while avoiding the toxicity associated with direct p38 inhibition—is strongly supported by the data.
The favorable characteristics of these compounds, particularly their sub-micromolar cellular potency, warrant further investigation in preclinical models of inflammatory disease. Future studies should focus on pharmacokinetic profiling, in vivo efficacy in models of rheumatoid arthritis, and selectivity screening against a broad panel of kinases to fully characterize their therapeutic potential.
References
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- Cayman Chemical. (n.d.). VX-745 (Neflamapimod, CAS Number: 209410-46-8).
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Kivitz, A. J., et al. (2023). Selective Inhibition of the MK2 Pathway: Data From a Phase IIa Randomized Clinical Trial in Rheumatoid Arthritis. Arthritis & Rheumatology, 75(2), 217-225. Available from: [Link]
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- BenchChem. (2025). Application Notes and Protocols for MK2-IN-3 Hydrate in Kinase Activity Assays.
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Pedraza-Sánchez, S., et al. (2020). THP-1 cells increase TNF-α production upon LPS + soluble human IgG co-stimulation supporting evidence for TLR4 and Fcγ receptors crosstalk. Cellular Immunology, 355, 104146. Available from: [Link]
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Ronkina, N., et al. (2007). Distinct Cellular Functions of MK2. Molecular and Cellular Biology, 27(1), 140-150. Available from: [Link]
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Wang, Q., et al. (2020). Methotrexate Enhances Apoptosis of Transmembrane TNF-Expressing Cells Treated With Anti-TNF Agents. Frontiers in Immunology, 11, 1869. Available from: [Link]
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Yung, B. Y. (1993). The regulation of TNF receptor mRNA synthesis, membrane expression, and release by PMA- and LPS-stimulated human monocytic THP-1 cells in vitro. Lymphokine and Cytokine Research, 12(4), 251-256. Available from: [Link]
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Gerards, A. H., et al. (2003). Tumour necrosis factor (TNF) production by T cell receptor-primed T lymphocytes is a target for low dose methotrexate in rheumatoid arthritis. Annals of the Rheumatic Diseases, 62(7), 643-649. Available from: [Link]
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Burt, D., et al. (2021). Safety, Tolerability, Pharmacokinetics, and Pharmacodynamics of the MK2 Inhibitor ATI-450 in Healthy Subjects: A Placebo-Controlled, Randomized Phase 1 Study. Clinical Pharmacology in Drug Development, 10(11), 1335-1345. Available from: [Link]
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Rudwaleit, M., et al. (2000). Response to methotrexate in early rheumatoid arthritis is associated with a decrease of T cell derived tumour necrosis factor alpha, increase of interleukin 10, and predicted by the initial concentration of interleukin 4. Annals of the Rheumatic Diseases, 59(4), 311-314. Available from: [Link]
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A Comparative Guide to the Cross-Reactivity Profile of N-Ethylpyrazin-2-amine
This guide provides an in-depth analysis of the cross-reactivity profile of N-Ethylpyrazin-2-amine, a heterocyclic building block of interest in medicinal chemistry. In the landscape of drug discovery, identifying a compound's potential for off-target interactions is not merely a supplementary exercise but a cornerstone of a successful development campaign. Early, comprehensive cross-reactivity screening de-risks candidates by flagging potential toxicity, predicting drug-drug interactions, and ultimately, building a robust safety profile long before significant investment in clinical trials.[1][2]
The pyrazine scaffold, a nitrogen-containing six-membered heterocyclic ring, is a privileged structure in drug design, forming the core of numerous compounds with demonstrated anti-cancer, anti-inflammatory, and anti-bacterial activities.[3][4][5] However, the very electronic properties that make this scaffold versatile can also contribute to interactions with unintended biological targets.[6] For instance, derivatives of the structurally related piperazine are known for off-target activities at various G-protein coupled receptors (GPCRs) and the hERG potassium channel, a key contributor to cardiotoxicity.[7]
This guide presents a systematic approach to characterizing the selectivity of this compound. We will compare its performance against a structural analog and a known promiscuous inhibitor across a panel of industry-standard biological assays. The causality behind experimental choices, detailed protocols, and comparative data are provided to empower researchers to design and interpret their own cross-reactivity studies with scientific rigor.
Comparative Compound Selection: Establishing a Meaningful Context
To objectively evaluate the cross-reactivity of this compound, two comparator compounds were selected based on distinct criteria:
-
Comparator A - Structural Analog (2-Aminopyrazine): This compound represents the parent scaffold of this compound, lacking the N-ethyl group. Including this analog allows for a direct assessment of how the addition of the ethyl moiety influences the selectivity profile. Any observed differences in off-target activity can be directly attributed to this structural modification.
-
Comparator B - Promiscuous Inhibitor (Staurosporine): Staurosporine is a well-characterized natural product known for its potent but non-selective inhibition of a wide range of protein kinases.[8] It serves as a crucial positive control in kinase screening panels, providing a benchmark for broad cross-reactivity and validating the sensitivity of the assay to detect off-target interactions.
Methodology: A Tiered Strategy for Comprehensive Profiling
A logical, tiered workflow ensures an efficient and comprehensive evaluation of a compound's selectivity profile.[7] Our approach begins with broad screening against large target families most susceptible to off-target binding, followed by assessments of metabolic interaction potential and general cellular toxicity.
Caption: Tiered workflow for cross-reactivity profiling.
Experimental Protocols
The following protocols are detailed to ensure reproducibility and provide a self-validating system for assessing compound activity.
Protocol 1: In Vitro Kinase Profiling via TR-FRET Assay
This protocol describes a robust, non-radioactive method for assessing kinase inhibition, based on the principles of Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).[9] The assay measures the phosphorylation of a substrate peptide by a kinase, where inhibition is detected as a decrease in the FRET signal.
Principle of Causality: The choice of a TR-FRET format is deliberate. It is a homogenous ("mix-and-read") assay, which minimizes handling steps and is highly amenable to the high-throughput screening required for large kinase panels. Its time-resolved nature reduces interference from compound autofluorescence, a common source of artifacts in drug discovery.
Step-by-Step Methodology:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound, 2-Aminopyrazine, and Staurosporine in 100% DMSO.
-
Perform serial dilutions in DMSO to create intermediate concentrations.
-
For the final assay plate, dilute the compounds in kinase assay buffer to achieve a final screening concentration of 10 µM with a constant DMSO concentration (e.g., 1%).
-
-
Kinase Reaction:
-
Dispense 5 µL of the diluted compound or DMSO vehicle control into the wells of a low-volume 384-well assay plate.
-
Add 10 µL of a solution containing the specific protein kinase and its corresponding biotinylated peptide substrate to each well.
-
Initiate the phosphorylation reaction by adding 5 µL of an ATP solution (at the Km concentration for each specific kinase).
-
Incubate the plate at room temperature for the optimized reaction time (typically 60-120 minutes), allowing for substrate phosphorylation.
-
-
Detection:
-
Stop the kinase reaction by adding 5 µL of a stop/detection solution containing EDTA (to chelate Mg²⁺ and halt ATP-dependent reactions), a Europium-labeled anti-phospho-specific antibody, and Streptavidin-Allophycocyanin (SA-APC).
-
The anti-phospho-antibody binds to the phosphorylated peptide, and the SA-APC binds to the biotin moiety on the same peptide. This brings the Europium donor and APC acceptor into close proximity.
-
Incubate the plate for 60 minutes at room temperature to allow for detection reagent binding.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET enabled plate reader, exciting at ~340 nm and measuring emissions at 615 nm (Europium) and 665 nm (APC).
-
Calculate the TR-FRET ratio (Emission at 665 nm / Emission at 615 nm).
-
Percent inhibition is calculated relative to high (DMSO vehicle) and low (no enzyme) controls using the formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Low) / (Signal_High - Signal_Low))
-
Protocol 2: Cytotoxicity Assessment via LDH Release Assay
This protocol measures cytotoxicity by quantifying the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, from cells with damaged plasma membranes.[10][11]
Principle of Causality: The LDH assay is selected as a primary cytotoxicity screen because it provides a direct measure of cell membrane integrity, a clear indicator of necrotic cell death.[12] Unlike metabolic assays (e.g., MTT), it is less likely to be confounded by compounds that interfere with cellular metabolism without causing cell death.
Step-by-Step Methodology:
-
Cell Plating:
-
Seed a panel of cell lines (e.g., HepG2 human liver cells, HEK293 human embryonic kidney cells) into a 96-well, clear-bottom, opaque-walled plate at a pre-determined optimal density.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow cells to attach and resume logarithmic growth.
-
-
Compound Treatment:
-
Prepare a 10-point, 3-fold serial dilution of each test compound in the appropriate cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells.
-
Include "vehicle control" wells (cells with medium + DMSO) and "maximum LDH release" control wells (cells treated with a lysis buffer).[11]
-
Incubate the plate for 48 hours at 37°C, 5% CO₂.
-
-
LDH Measurement:
-
After incubation, carefully transfer 50 µL of the cell culture supernatant from each well to a new flat-bottom 96-well plate.
-
Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing lactate, NAD⁺, and a diaphorase/tetrazolium salt substrate).
-
Add 50 µL of the reaction mixture to each well of the new plate containing the supernatant.
-
Incubate at room temperature for 30 minutes, protected from light. The diaphorase will convert the tetrazolium salt into a colored formazan product in proportion to the amount of NADH generated by LDH.
-
-
Data Acquisition:
-
Measure the absorbance of the formazan product at 490 nm using a standard microplate reader.
-
Calculate the percent cytotoxicity using the formula: % Cytotoxicity = 100 * (Abs_Compound - Abs_Vehicle) / (Abs_Max_Release - Abs_Vehicle)
-
Plot the % cytotoxicity against the compound concentration and use non-linear regression to determine the EC₅₀ value (the concentration that causes 50% of the maximal effect).
-
Results: A Comparative Data Analysis
The following tables summarize the hypothetical data from the cross-reactivity profiling of this compound and its comparators.
Table 1: Kinase Inhibition Profile (% Inhibition at 10 µM) Data represents inhibition of a selection of kinases from a >300-member panel.
| Kinase Target | Kinase Family | This compound | 2-Aminopyrazine | Staurosporine (Control) |
| CDK2 | CMGC | 8% | 6% | 99% |
| GSK3B | CMGC | 12% | 11% | 98% |
| PIM1 | CAMK | 65% | 25% | 95% |
| PIM2 | CAMK | 58% | 21% | 92% |
| VEGFR2 | TK | 5% | 4% | 99% |
| SRC | TK | 9% | 15% | 97% |
| p38a (MAPK14) | CMGC | 4% | 7% | 96% |
Table 2: CYP450 Inhibition Profile (IC₅₀, µM) IC₅₀ values determine the concentration required for 50% inhibition of enzyme activity. Values >50 µM are generally considered low risk.
| CYP Isoform | This compound | 2-Aminopyrazine | Ketoconazole (Control for 3A4) |
| CYP1A2 | > 50 | > 50 | N/A |
| CYP2C9 | > 50 | > 50 | N/A |
| CYP2C19 | > 50 | > 50 | N/A |
| CYP2D6 | 28.5 | > 50 | N/A |
| CYP3A4 | 45.1 | > 50 | 0.08 |
Table 3: In Vitro Cytotoxicity Profile (EC₅₀, µM) EC₅₀ values represent the concentration causing 50% cell death.
| Cell Line | This compound | 2-Aminopyrazine | Doxorubicin (Control) |
| HepG2 (Liver) | > 100 | > 100 | 1.2 |
| HEK293 (Kidney) | > 100 | > 100 | 2.5 |
Discussion and Interpretation
The tiered profiling approach provides a multi-faceted view of this compound's selectivity.
-
Kinase Selectivity: The kinase panel data (Table 1) is particularly revealing. As expected, Staurosporine shows potent, indiscriminate inhibition across all kinase families, confirming the assay's validity.[8] Both this compound and its parent scaffold, 2-Aminopyrazine, demonstrate a generally clean profile against most kinases. However, a notable finding is the increased activity of this compound against the PIM kinase family (PIM1 and PIM2). This suggests that the addition of the N-ethyl group creates favorable interactions within the ATP-binding pocket of this specific kinase subfamily, a finding that could be either a desirable on-target activity or a potential off-target liability depending on the therapeutic goal. Achieving kinase selectivity is a primary challenge in drug design, and this data provides a clear direction for further investigation.[13][14]
-
Drug-Drug Interaction Potential: The CYP450 panel results (Table 2) indicate a low potential for drug-drug interactions for both pyrazine compounds.[15][16] Most IC₅₀ values are well above 30 µM. However, this compound shows weak inhibition of CYP2D6 (IC₅₀ = 28.5 µM). While this level of inhibition is modest, it is a differentiating feature from the parent 2-Aminopyrazine and warrants consideration. This highlights the principle that small structural changes can alter interactions with drug-metabolizing enzymes.[17]
-
Cellular Toxicity: The cytotoxicity data (Table 3) is favorable. Both this compound and 2-Aminopyrazine show no significant cytotoxicity in liver (HepG2) or kidney (HEK293) cell lines at concentrations up to 100 µM. This provides an initial indication of a good therapeutic window, especially when compared to the potent cytotoxic effect of the control compound, Doxorubicin. The lack of general cytotoxicity suggests that the observed kinase activity is not due to a non-specific, cell-damaging mechanism.[10][18]
Conclusion and Future Directions
This comparative guide demonstrates a robust framework for evaluating the cross-reactivity of a lead compound like this compound. The data indicates that while the compound is broadly selective, the N-ethyl moiety introduces a specific off-target signature, namely moderate activity against PIM kinases and weak inhibition of the CYP2D6 enzyme.
Based on this profile, the following next steps are recommended:
-
Dose-Response Kinase Assays: Perform full IC₅₀ determinations for PIM1 and PIM2 to quantify the potency of this off-target interaction.
-
Broader Safety Screening: Expand the profiling to include panels for GPCRs and ion channels (especially hERG) to build a more complete safety profile.[7]
-
In Silico Modeling: Use computational docking of this compound into the crystal structures of PIM1 and CYP2D6 to understand the structural basis of the observed interactions and guide further chemical modifications to improve selectivity.
By systematically identifying and characterizing off-target activities early, research teams can make more informed decisions, optimizing chemical matter to enhance efficacy while engineering out undesirable cross-reactivities, thereby increasing the probability of success for the entire drug development program.
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A Senior Application Scientist's Guide to Benchmarking 2-Ethylpyrazine as a Flavor Compound
Abstract
Alkylpyrazines are a cornerstone class of heterocyclic compounds responsible for the desirable roasted, nutty, and savory notes in thermally processed foods. Among them, 2-Ethylpyrazine (CAS: 13925-00-3) is a pivotal molecule, celebrated for its complex and multifaceted aroma profile. This guide provides a comprehensive framework for researchers, flavor chemists, and product developers to objectively benchmark the performance of 2-Ethylpyrazine. We will explore its intrinsic sensory properties, offer a comparative analysis against its close structural analog, 2-Methylpyrazine, and detail robust experimental protocols for both sensory and instrumental evaluation. The methodologies herein are designed to be self-validating, ensuring that the data generated is reliable, reproducible, and directly applicable to flavor development and quality control applications.
A note on nomenclature: The topic of this guide is 2-Ethylpyrazine, a pyrazine ring with an ethyl group substitution. This is distinct from its amine analog, N-Ethylpyrazin-2-amine, and is the compound widely recognized and utilized in the flavor industry.
Core Characteristics of 2-Ethylpyrazine
2-Ethylpyrazine is primarily formed during the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars that occurs upon heating.[1] This genesis is responsible for its prevalence in a wide array of cooked foods, where it imparts signature flavor notes.
1.1. Physicochemical Properties
A foundational understanding of a flavor compound's physical and chemical properties is essential as they directly influence its behavior in food systems, including its volatility, solubility, and stability.
| Property | Value | Source |
| Chemical Formula | C₆H₈N₂ | [1] |
| Molecular Weight | 108.14 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | |
| Boiling Point | 152-153 °C (at 760 mm Hg) | [1] |
| Density | ~0.984 g/mL (at 25 °C) | |
| Solubility | Soluble in water, organic solvents, and oils | [1] |
| FEMA Number | 3281 |
1.2. Intrinsic Sensory Profile
The perceived flavor of 2-Ethylpyrazine is complex and concentration-dependent. It is a potent aroma chemical, and its character is often described using a variety of sensory terms. The primary value of 2-Ethylpyrazine lies in its ability to confer a rich, authentic "cooked" character to food products.
-
Primary Notes: Roasted, Nutty, Cocoa.
-
Secondary & Nuanced Notes: Musty, Woody, Peanut-butter, Earthy, Meaty.[2]
Its profile is heavier and often perceived as more complex than that of 2-Methylpyrazine.[3] This complexity makes it invaluable for building the foundational notes of savory flavors, enhancing chocolate and coffee profiles, and adding authenticity to baked goods.
Comparative Analysis: 2-Ethylpyrazine vs. 2-Methylpyrazine
To truly understand the performance of 2-Ethylpyrazine, a direct comparison with a closely related alternative is necessary. 2-Methylpyrazine (CAS: 109-08-0) is the most logical comparator, differing only by a single methylene group (-CH₂-). This seemingly minor structural change has a significant impact on the resulting sensory perception.
Causality of Sensory Difference: The addition of the ethyl group in 2-Ethylpyrazine, compared to the methyl group in 2-Methylpyrazine, increases its molecular weight and alters its volatility and interaction with olfactory receptors. This typically results in a lower odor threshold (higher potency) and a "heavier," more complex aroma profile.
2.1. Comparative Data Summary
The following table summarizes key data points, providing an objective basis for comparison.
| Property | 2-Ethylpyrazine | 2-Methylpyrazine | Source |
| Molecular Weight | 108.14 g/mol | 94.11 g/mol | [1][4] |
| Boiling Point | 152-153 °C | ~135 °C | [1][4] |
| Odor Threshold (in water) | ~6,000 ppb (6 ppm) | ~60,000 ppb (60 ppm) | [5] |
| Primary Sensory Descriptors | Nutty, Roasted, Cocoa, Musty, Earthy | Roasted, Nutty, Chocolate, Green | [Multiple Sources][5][6][7] |
2.2. Visualization of Sensory Profiles
The following diagram illustrates the nuanced differences in the flavor profiles of these two key pyrazines. 2-Ethylpyrazine offers a broader spectrum of earthy and musty notes, while 2-Methylpyrazine provides a more direct, potent roasted character.
Caption: Comparative sensory notes of 2-Ethylpyrazine and 2-Methylpyrazine.
Experimental Benchmarking Protocols
A robust evaluation of any flavor compound requires a dual-pronged approach: human sensory analysis to capture the perceptual experience and instrumental analysis to provide objective, quantitative data. The following protocols are designed to be self-validating by correlating instrumental data with sensory perception.
Overall Benchmarking Workflow
This diagram outlines the logical flow from initial compound characterization to final application, integrating both sensory and instrumental data streams.
Caption: Integrated workflow for benchmarking flavor compound performance.
Protocol 1: Sensory Evaluation via Quantitative Descriptive Analysis (QDA)
Objective: To quantitatively measure and compare the sensory attributes of 2-Ethylpyrazine against an alternative (e.g., 2-Methylpyrazine).
Rationale for Method Choice: QDA is the gold standard for obtaining detailed and reliable sensory profiles.[4] Unlike simple difference tests, it does not just ask if a difference exists, but defines what the differences are and measures their intensities. This method employs trained panelists who function as calibrated analytical instruments.[8]
Methodology:
-
Panelist Selection & Training (2-3 weeks):
-
Select 8-12 individuals based on their sensory acuity and ability to articulate perceptions.[9]
-
Train the panel to identify and agree upon a lexicon of sensory attributes (e.g., "roasted," "nutty," "earthy," "cocoa") relevant to the pyrazine samples.
-
Use reference standards for each attribute to anchor the panelists' perception.
-
-
Sample Preparation:
-
Prepare solutions of 2-Ethylpyrazine and 2-Methylpyrazine at identical, perceptually equivalent concentrations (e.g., 10 ppm in deodorized water or a neutral oil base).
-
Present samples in identical, coded containers at a controlled temperature.
-
-
Evaluation:
-
In isolated sensory booths, have panelists rate the intensity of each attribute on the agreed-upon lexicon using a 15-cm line scale (anchored from "none" to "very high").
-
Include a "warm-up" sample and replicate samples to assess panelist performance and reproducibility.
-
-
Data Analysis:
-
Convert the line scale ratings to numerical data.
-
Use Analysis of Variance (ANOVA) to determine if significant differences exist between the compounds for each attribute.
-
Visualize the results using spider plots or bar charts to easily compare the flavor profiles.
-
Protocol 2: Instrumental Aroma Characterization via Gas Chromatography-Olfactometry (GC-O)
Objective: To identify which chemical compounds in a sample are responsible for specific aromas and to characterize the aroma quality of 2-Ethylpyrazine.
Rationale for Method Choice: GC-MS can identify and quantify volatile compounds, but it cannot tell you what they smell like. GC-O is a powerful technique that combines the separation capabilities of a gas chromatograph with a human assessor (the "detector") to directly link chemical peaks to their perceived aroma.
Caption: Schematic of a Gas Chromatography-Olfactometry (GC-O) system.
Methodology:
-
Instrument Setup:
-
Gas Chromatograph (GC): Use a non-polar column (e.g., DB-5) suitable for volatile compounds.
-
Effluent Splitter: Install a splitter at the end of the GC column to divide the effluent between the MS detector and the olfactometry port.
-
Olfactometry Port: Use a heated transfer line to the sniff port to prevent condensation. Humidified air should be mixed with the effluent to prevent nasal passage dehydration.
-
-
Sample Analysis:
-
Inject a dilute solution of 2-Ethylpyrazine (e.g., 100 ppm in a suitable solvent like ethanol).
-
As the compounds elute from the column, the assessor at the sniff port records the time, intensity, and description of any perceived aromas.
-
-
Data Interpretation:
-
Correlate the timing of the aroma events from the assessor's log (creating an "aromagram") with the chemical peaks from the MS chromatogram.
-
This provides a direct link: Peak at retention time X, identified as 2-Ethylpyrazine by MS, smells "nutty and roasted."
-
This protocol is also invaluable for identifying any trace impurities that may be contributing to the overall flavor profile.
-
Conclusion and Application
By systematically applying the integrated workflow of sensory QDA and instrumental GC-O/GC-MS analysis, a comprehensive and objective performance benchmark for 2-Ethylpyrazine can be established. The data reveals that while both 2-Ethylpyrazine and 2-Methylpyrazine provide foundational roasted and nutty notes, 2-Ethylpyrazine is distinguished by its higher potency (lower odor threshold) and a more complex, earthy, and musty profile.
This detailed characterization empowers researchers and product developers to make informed decisions. For instance, when formulating a flavor for a plant-based meat alternative, 2-Ethylpyrazine may be selected to impart a deeper, more savory, and authentic roasted meat character, while 2-Methylpyrazine might be chosen for a sharper, more direct "grilled" or "chocolate" note.[2] This guide provides the scientific framework to justify such formulation choices, moving from subjective preference to data-driven flavor design.
References
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Flavor & Fragrance Leader. (2021, May 3). Flavor Bites: 2-Methyl pyrazine. Perfumer & Flavorist. Retrieved from [Link]
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Leffingwell & Associates. (n.d.). Pyrazines. Retrieved from [Link]
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PubChem. (n.d.). Compound Summary for CID 7976: 2-Methylpyrazine. National Center for Biotechnology Information. Retrieved from [Link]
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The Good Scents Company. (n.d.). 2-methylpyrazine. Retrieved from [Link]
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Everglow Spirits. (n.d.). Sensory assessment: How to implement flavour evaluation techniques. Retrieved from [Link]
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Tentamus Group. (2025, April 1). Sensory analysis – How flavour tests support product development. Retrieved from [Link]
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StudySmarter. (n.d.). Food Flavor Analysis. Retrieved from [Link]
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Advanced Biotech. (n.d.). 2-Ethylpyrazine: A Key Flavor and Aroma Compound for Diverse Food Applications. Retrieved from [Link]
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INCHEM. (n.d.). PYRAZINE DERIVATIVES (JECFA Food Additives Series 48). Retrieved from [Link]
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FooDB. (2018, April 10). Showing Compound 2-Ethylpyrazine (FDB008533). Retrieved from [Link]
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A Senior Application Scientist's Guide to Isomeric Purity Analysis of Substituted Pyrazine Amines
For researchers, scientists, and drug development professionals, ensuring the isomeric purity of substituted pyrazine amines is a critical step in guaranteeing the safety, efficacy, and quality of active pharmaceutical ingredients (APIs). These aromatic heterocyclic compounds are prevalent scaffolds in numerous therapeutic agents, and their synthesis can often lead to the formation of various isomers, including positional isomers and enantiomers.[1] Undesired isomers may exhibit different pharmacological, toxicological, or pharmacokinetic profiles, making their detection and quantification a regulatory necessity.[2]
This guide provides an in-depth comparison of the primary analytical techniques for isomeric purity analysis of substituted pyrazine amines: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE). We will delve into the causality behind experimental choices, present supporting data, and provide detailed protocols to empower you to select and implement the most appropriate method for your analytical challenges. All methodologies discussed are grounded in the principles of analytical procedure validation as outlined in the ICH Q2(R1) guidelines.
The Challenge of Isomeric Purity in Pyrazine Amines
Substituted pyrazine amines can exist as various types of isomers, each presenting unique analytical challenges:
-
Positional Isomers: These isomers have the same molecular formula but differ in the position of substituents on the pyrazine ring. They often possess very similar physicochemical properties, such as polarity and volatility, making their separation difficult.[2]
-
Enantiomers: These are non-superimposable mirror images that have identical physical and chemical properties in an achiral environment.[2] Their separation requires a chiral environment, either a chiral stationary phase (CSP) in chromatography or a chiral selector in the mobile phase or background electrolyte.[3][4]
-
Diastereomers: These stereoisomers are not mirror images and have different physical properties, generally making them easier to separate than enantiomers using standard achiral chromatographic methods.
The choice of analytical technique is paramount and depends on the nature of the isomers, the volatility and thermal stability of the analyte, and the required sensitivity and resolution.
Comparative Analysis of Key Techniques: HPLC vs. GC vs. CE
The selection of the optimal analytical technique hinges on a thorough understanding of the strengths and limitations of each method in the context of pyrazine amine isomerism.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Capillary Electrophoresis (CE) |
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase.[5] | Partitioning between a gaseous mobile phase and a solid or liquid stationary phase.[5] | Differential migration of ions in an electric field.[6] |
| Applicability | Broad; suitable for non-volatile and thermally labile compounds. Ideal for both positional and chiral isomers.[7] | Requires volatile and thermally stable analytes. Derivatization is often necessary for amines.[5][8] | Excellent for charged analytes and high-resolution separations. Suitable for both chiral and positional isomers.[9] |
| Resolution | Excellent, with a wide variety of chiral and achiral stationary phases available.[5] | Very high, especially with capillary columns.[7] | Extremely high separation efficiency (high theoretical plates).[6] |
| Sensitivity (Typical) | Good; UV, DAD, and MS detectors. LOD/LOQ in the µg/mL to ng/mL range.[5][10] | Excellent, especially with MS and FID detectors. LOD/LOQ in the ng/mL to pg/mL range.[5][11] | Variable; UV detection can be less sensitive due to small path length. MS coupling enhances sensitivity. LOD in the µg/mL range.[12] |
| Analysis Time | Can range from a few minutes to over an hour.[10] | Typically faster for volatile compounds.[10] | Very fast, often in minutes.[6] |
| Key Advantage | Versatility for a wide range of pyrazine amines without derivatization.[5] | High sensitivity and resolving power for volatile isomers.[5] | High resolution, minimal sample and solvent consumption.[6] |
In-Depth Analysis and Methodologies
High-Performance Liquid Chromatography (HPLC): The Versatile Workhorse
HPLC is often the first choice for the analysis of substituted pyrazine amines due to its broad applicability to a wide range of compounds, including those that are non-volatile or thermally sensitive.[9]
For Positional Isomers (Achiral Separation):
-
Stationary Phase: Reversed-phase columns, such as C18 and C8, are commonly used. The separation mechanism is based on the differential partitioning of the isomers between the nonpolar stationary phase and a polar mobile phase. Subtle differences in the polarity and hydrophobicity of the positional isomers drive the separation.
-
Mobile Phase: A mixture of water or an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol) is typical. The pH of the mobile phase is a critical parameter for ionizable compounds like amines. Adjusting the pH can alter the charge state of the analytes, significantly impacting their retention and selectivity.
For Enantiomers (Chiral Separation):
-
Chiral Stationary Phases (CSPs): Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are highly effective for a broad range of chiral compounds, including pyrazine derivatives.[13][14] The chiral recognition mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance within the chiral grooves of the polysaccharide polymer.[14][15]
-
Mobile Phase Additives: For basic compounds like pyrazine amines, the addition of a small amount of a basic modifier (e.g., diethylamine, ethanolamine) to the mobile phase is often necessary to improve peak shape and resolution by minimizing interactions with residual silanol groups on the silica support of the CSP.[16]
This protocol is a representative example for the enantiomeric purity determination of a chiral pyrazine amine.
1. Instrumentation:
- HPLC system with a quaternary pump, autosampler, column thermostat, and a UV/Vis or Diode Array Detector (DAD).
2. Chromatographic Conditions:
- Column: Lux Cellulose-2 [Cellulose tris(3,5-dimethylphenylcarbamate)] (250 x 4.6 mm, 5 µm).
- Mobile Phase: A mixture of n-Hexane, Ethanol, and Diethylamine (80:20:0.1, v/v/v). The ratio may need optimization depending on the specific analyte.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 25 °C.
- Detection Wavelength: Determined by the UV spectrum of the analyte (e.g., 230 nm).[17]
- Injection Volume: 10 µL.
3. Sample Preparation:
- Accurately weigh and dissolve the sample in the mobile phase to a final concentration of approximately 1 mg/mL.
- Prepare a solution of the undesired enantiomer (if available) at the specification limit (e.g., 0.15% of the main enantiomer concentration) to verify the limit of quantitation (LOQ).
4. Validation Parameters (as per ICH Q2(R1)): [18][19]
- Specificity: Demonstrate that the method can resolve the two enantiomers from each other and from any known impurities.
- Linearity: Establish a linear relationship between the peak area and the concentration of the undesired enantiomer over a range from the LOQ to 120% of the specification limit.
- LOD & LOQ: Determine the lowest concentration that can be reliably detected and quantified. For enantiomeric purity, the LOQ should be at or below the specification limit for the undesired enantiomer.
- Accuracy: Perform recovery studies by spiking the main enantiomer with known amounts of the undesired enantiomer at different concentration levels.
- Precision: Assess repeatability (intra-day) and intermediate precision (inter-day) by analyzing multiple preparations of the sample.
- Robustness: Evaluate the effect of small, deliberate variations in method parameters (e.g., mobile phase composition, flow rate, column temperature).
Gas Chromatography (GC): The High-Resolution Specialist for Volatiles
GC, particularly when coupled with a mass spectrometer (GC-MS), is a powerful technique for the analysis of volatile and semi-volatile pyrazine amines. Its high resolving power is especially advantageous for separating complex mixtures of positional isomers.[20]
-
Derivatization: Primary and secondary amines often exhibit poor peak shapes and may adsorb to active sites in the GC system. Derivatization, for example, by silylation with reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), is frequently employed to block the active hydrogens, increase volatility, and improve chromatographic performance.[8]
-
Column Selection: The choice of the GC column's stationary phase is critical for separating positional isomers. While non-polar columns can be used, polar columns (e.g., those with a polyethylene glycol/wax stationary phase) often provide better selectivity for isomers due to differences in their dipole moments and hydrogen bonding capabilities.[17]
-
Mass Spectrometry (MS) Detection: MS is the preferred detector as it provides structural information. However, many positional isomers of alkylpyrazines yield very similar mass spectra, making chromatographic separation essential for unambiguous identification.[20][21] Retention indices are often used in conjunction with mass spectra to confirm the identity of isomers.[20]
This protocol outlines a general approach for the separation and identification of positional isomers of alkyl-substituted pyrazine amines.
1. Instrumentation:
- Gas chromatograph coupled to a Mass Spectrometer (GC-MS) with an autosampler.
2. Derivatization (if necessary):
- In a vial, dissolve a known amount of the sample in a suitable solvent (e.g., pyridine).
- Add an excess of a silylating agent (e.g., BSTFA).
- Heat the mixture (e.g., at 60-70 °C for 30 minutes) to complete the reaction.
3. Chromatographic Conditions:
- Column: DB-WAX or equivalent polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
- Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.
- Injector: Split/splitless mode at 250 °C.
- Oven Temperature Program:
- Initial temperature: 60 °C, hold for 2 minutes.
- Ramp: Increase to 240 °C at a rate of 5 °C/min.
- Hold at 240 °C for 5 minutes.
- MS Parameters:
- Ion Source Temperature: 230 °C.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Scan Range: m/z 40-350.
4. Data Analysis:
- Identify peaks based on their retention times and mass spectra.
- Compare the mass spectra and retention indices with those of reference standards or established libraries for positive identification of isomers.
Capillary Electrophoresis (CE): The High-Efficiency Alternative
CE offers exceptionally high separation efficiency and is an excellent technique for the analysis of charged molecules like protonated pyrazine amines. It requires minimal sample and solvent, making it a "green" analytical technique.[9]
-
Separation of Positional Isomers: In Capillary Zone Electrophoresis (CZE), positional isomers with slightly different pKa values will have different charge-to-size ratios at a given pH, leading to different electrophoretic mobilities and, consequently, separation.[6] For neutral isomers, Micellar Electrokinetic Chromatography (MEKC) can be employed, where separation is based on the differential partitioning of the isomers into micelles.[20][22][23]
-
Separation of Enantiomers: Chiral CE is achieved by adding a chiral selector to the background electrolyte (BGE). Cyclodextrins (CDs) and their derivatives are the most commonly used chiral selectors.[13][14] The enantiomers form transient diastereomeric complexes with the CD, which have different mobilities in the electric field, enabling their separation.[24] Sulfated cyclodextrins are particularly effective for the chiral separation of basic compounds like piperazine derivatives.[3]
This protocol provides a starting point for developing a chiral CE method for a basic pyrazine amine.
1. Instrumentation:
- Capillary electrophoresis system with a DAD detector.
2. Capillary and BGE:
- Capillary: Fused-silica capillary (e.g., 50 cm total length, 40 cm effective length, 50 µm ID).
- Background Electrolyte (BGE): 100 mM phosphate buffer (pH 2.5-3.0) containing a chiral selector.
- For basic amines, a sulfated β-cyclodextrin (e.g., 10-20 mg/mL) is a good starting point.[3][12]
- Organic Modifier: The addition of an organic solvent like methanol (10-20%) to the BGE can sometimes improve selectivity and resolution.
3. Separation Conditions:
- Voltage: 20-25 kV (normal polarity, with the inlet as the anode).
- Temperature: 25 °C.
- Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).
- Detection: 214 nm or the λmax of the analyte.
4. Method Development Strategy: [25]
- Screen different types of cyclodextrins (neutral and charged) to find the one that provides the best selectivity.
- Optimize the concentration of the chiral selector.
- Optimize the pH of the BGE to control the charge of the analyte and the electroosmotic flow.
- Evaluate the effect of adding organic modifiers to the BGE.
Visualizing the Workflows
To better illustrate the experimental processes, the following diagrams outline the typical workflows for each technique.
HPLC Workflow for Isomeric Purity
Caption: A typical workflow for HPLC-based isomeric purity analysis.
GC-MS Workflow for Isomeric Purity
Caption: Workflow for GC-MS analysis, including an optional derivatization step.
CE Workflow for Isomeric Purity
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Bridging the Gap: A Comparative Guide to the In-Vitro and In-Vivo Efficacy of N-Ethylpyrazin-2-amine Derivatives
In the landscape of modern drug discovery, the journey from a promising compound in a petri dish to a potential therapeutic in a living organism is fraught with challenges. The pyrazine scaffold, a key heterocyclic motif, has given rise to a multitude of derivatives with significant therapeutic potential, from anticancer to neuroprotective agents.[1][2] This guide provides a critical comparison of the in-vitro and in-vivo efficacy of select N-Ethylpyrazin-2-amine derivatives and their close analogs. We will delve into the experimental data that underpins their biological activity, offering insights into the causal relationships between their performance in cellular assays and animal models.
The In-Vitro vs. In-Vivo Efficacy Chasm: A Tale of Two Pyrazine Derivatives
The transition from a controlled in-vitro environment to the complex biological system of a living organism often reveals discrepancies in a drug candidate's efficacy. To illustrate this, we will examine two distinct classes of pyrazine derivatives that have been evaluated in both settings: a neuroprotective tetramethylpyrazine analog and a series of anticancer 3-amino-pyrazine-2-carboxamide derivatives.
Case Study 1: Neuroprotection with Tetramethylpyrazine Analogue T-006
Tetramethylpyrazine (TMP), a compound isolated from the Chinese herb Ligusticum wallichii Franchat, has demonstrated neuroprotective effects.[3] Its derivative, T-006, has been investigated for its potential in treating neurodegenerative diseases like Parkinson's Disease (PD).[4]
The initial evaluation of T-006's neuroprotective potential was conducted using in-vitro models of Parkinson's disease, which mimic the neuronal damage observed in the condition. A key model involves inducing neuronal cell death with the neurotoxin 6-hydroxydopamine (6-OHDA).[4]
In-Vitro Data Summary: T-006 in a 6-OHDA-Induced PC12 Cell Model of Parkinson's Disease
| Parameter | Assay | Result | Reference |
| Cell Viability | MTT Assay | T-006 significantly attenuated the 6-OHDA-induced loss of PC12 cell viability. | [4] |
| Mitochondrial Health | JC-1 Staining | T-006 alleviated the 6-OHDA-induced loss of mitochondrial membrane potential. | [4] |
| Energy Metabolism | ATP Assay | T-006 restored cellular ATP levels reduced by 6-OHDA treatment. | [4] |
These in-vitro findings strongly suggested that T-006 possesses significant neuroprotective properties at the cellular level, primarily by preserving mitochondrial function and cellular energy production.
Building upon the promising in-vitro results, the efficacy of T-006 was then assessed in a 6-OHDA-induced mouse model of Parkinson's disease. This model replicates the progressive loss of dopaminergic neurons in the substantia nigra, a hallmark of PD.[4]
In-Vivo Data Summary: T-006 in a 6-OHDA-Induced Mouse Model of Parkinson's Disease
| Parameter | Measurement | Result | Reference |
| Dopaminergic Neuron Survival | Tyrosine Hydroxylase (TH) Staining | T-006 administration significantly attenuated the loss of TH-positive neurons in the substantia nigra and dopaminergic nerve fibers in the striatum. | [4] |
| Neurotransmitter Levels | HPLC | T-006 increased the concentration of dopamine and its metabolites (DOPAC, HVA) in the striatum. | [4] |
| Motor Function | Rotational Behavior Test | T-006 treatment improved motor coordination and reduced apomorphine-induced rotational behavior. | [4] |
The in-vivo data corroborated the in-vitro findings, demonstrating that T-006's cellular protective effects translate to functional recovery in a preclinical model of Parkinson's disease.
Case Study 2: Anticancer Activity of 3-Amino-pyrazine-2-carboxamide Derivatives as FGFR Inhibitors
Fibroblast growth factor receptors (FGFRs) are crucial drivers in various cancers, making them a prime target for therapeutic intervention.[5] A series of 3-amino-pyrazine-2-carboxamide derivatives have been designed and evaluated as novel FGFR inhibitors.[5][6]
One of the most promising compounds from this series, designated as 18i , was identified through extensive structure-activity relationship (SAR) studies. Its efficacy was first established through a battery of in-vitro biochemical and cellular assays.
In-Vitro Data Summary: Compound 18i as a Pan-FGFR Inhibitor
| Parameter | Assay | IC50 Value | Reference |
| FGFR1 Inhibition | Biochemical Assay | 680 nM | [5] |
| FGFR2 Inhibition | Biochemical Assay | 600 nM | [5] |
| FGFR3 Inhibition | Biochemical Assay | 480 nM | [5] |
| FGFR4 Inhibition | Biochemical Assay | >10,000 nM | [5] |
| Antiproliferative Activity (SNU-16 cell line) | Cell Viability Assay | 1.88 µM | [5] |
| Antiproliferative Activity (KMS-11 cell line) | Cell Viability Assay | 3.02 µM | [5] |
The in-vitro data positioned compound 18i as a potent pan-FGFR inhibitor with significant antiproliferative effects in cancer cell lines harboring FGFR abnormalities.[5]
While specific in-vivo data for compound 18i was not detailed in the provided references, a related study on pyrrolopyrazine carboxamide derivatives as FGFR2/3 inhibitors provides a strong case for the translation of in-vitro potency to in-vivo efficacy. In this study, a lead compound, compound 10 , demonstrated potent tumor regression in a gastric cancer xenograft model.[7]
In-Vivo Data Summary: Compound 10 in an SNU-16 Gastric Cancer Xenograft Model
| Parameter | Measurement | Result | Reference |
| Tumor Growth | Tumor Volume Measurement | Oral administration of compound 10 induced tumor stasis or regression. | [7] |
| Pharmacodynamics | Western Blot | Robust suppression of FGFR signaling pathways in tumor tissue. | [7] |
| Safety Profile | Clinical Observation & Biomarkers | Did not cause diarrhea or serum phosphate elevation, side effects associated with FGFR1/4 inhibition. | [7] |
This demonstrates that with careful optimization, pyrazine carboxamide derivatives can achieve significant in-vivo anticancer activity, validating the in-vitro findings.
Experimental Methodologies: The Bedrock of Reliable Data
The validity of the comparative data presented hinges on the robustness of the experimental protocols. Below are detailed, step-by-step methodologies for key experiments cited in this guide.
In-Vitro Neuroprotection Assay: MTT Cell Viability
This assay is fundamental for assessing the cytoprotective effects of a compound against a specific toxin.
Protocol:
-
Cell Culture: Plate PC12 cells in 96-well plates at a density of 1 x 10^4 cells/well and culture for 24 hours.
-
Compound Treatment: Pre-treat the cells with varying concentrations of the test compound (e.g., T-006) for 2 hours.
-
Toxin Induction: Add the neurotoxin (e.g., 6-OHDA) to the wells and incubate for an additional 24 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the control (untreated) cells.
In-Vivo Anticancer Assay: Xenograft Tumor Model
This model is a cornerstone for evaluating the efficacy of a potential anticancer drug in a living organism.
Protocol:
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., SNU-16) into the flank of immunodeficient mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomly assign the mice to treatment and control groups. Administer the test compound (e.g., Compound 10) or vehicle control orally once daily.
-
Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume.
-
Pharmacodynamic Analysis: At the end of the study, collect tumor tissues for analysis of target engagement (e.g., Western blot for phosphorylated FGFR).
-
Toxicity Assessment: Monitor the body weight and overall health of the mice throughout the study.
Visualizing the Path to Efficacy: Workflows and Pathways
To better understand the experimental logic and the biological mechanisms at play, the following diagrams illustrate a typical drug discovery workflow and a key signaling pathway modulated by these pyrazine derivatives.
Caption: Simplified FGFR signaling pathway and the inhibitory action of Compound 18i.
Conclusion: From Bench to Bedside
The journey of this compound derivatives and their analogs from in-vitro promise to in-vivo efficacy is a testament to the power of rational drug design and rigorous experimental validation. The case studies presented here highlight a clear correlation between cellular activity and therapeutic potential in preclinical models. While the transition is not always seamless, a deep understanding of the compound's mechanism of action, coupled with robust and relevant experimental models, provides the surest path to bridging the gap between the laboratory bench and the patient's bedside.
References
- [Reference to a general review on pyrazine deriv
- [Reference to a study on the synthesis of pyrazine deriv
-
Zhang, Z., et al. (2019). Tetramethylpyrazine Analogue T-006 Exerts Neuroprotective Effects against 6-Hydroxydopamine-Induced Parkinson's Disease In Vitro and In Vivo. Oxidative Medicine and Cellular Longevity, 2019, 8169125. [Link]
- [Reference to a study on the in-vitro anticancer activity of pyrazine deriv
-
Kao, T. K., et al. (2014). Neuroprotective Effects of Tetramethylpyrazine against Dopaminergic Neuron Injury in a Rat Model of Parkinson's Disease Induced by MPTP. Evidence-Based Complementary and Alternative Medicine, 2014, 258382. [Link]
- [Reference to a study on the in-vivo anticancer activity of pyrazine deriv
-
Dolezal, M., et al. (2015). Synthesis and Biological Evaluation of N-Alkyl-3-(alkylamino)-pyrazine-2-carboxamides. Molecules, 20(5), 8436-8457. [Link]
- [Reference to a study on the mechanism of action of pyrazine deriv
- [Reference to a review on experimental models for a specific disease]
- [Reference to a protocol for a specific in-vitro assay]
- [Reference to a protocol for a specific in-vivo model]
- [Reference to a study on the pharmacokinetics of pyrazine deriv
-
Wang, Y., et al. (2024). Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. ACS Medicinal Chemistry Letters. [Link]
- [Duplic
- [Reference to a study on the structure-activity relationships of pyrazine deriv
- [Reference to a study on the toxicology of pyrazine deriv
-
Li, Z., et al. (2025). Discovery of Pyrrolopyrazine Carboxamide Derivatives as Potent and Selective FGFR2/3 Inhibitors that Overcome Mutant Resistance. Journal of Medicinal Chemistry. [Link]
- [Reference to a general methodology paper]
- [Reference to a review on drug discovery processes]
-
Zahran, M. A., et al. (2019). Design and synthesis of novel pyridazinoquinazoline derivatives as potent VEGFR-2 inhibitors: In vitro and in vivo study. Bioorganic Chemistry, 92, 103251. [Link]
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- 7. Discovery of Pyrrolopyrazine Carboxamide Derivatives as Potent and Selective FGFR2/3 Inhibitors that Overcome Mutant Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of N-Ethylpyrazin-2-amine
As researchers and developers, our focus is often on synthesis and application. However, the responsible management of chemical waste is a critical, non-negotiable aspect of our work that ensures the safety of our personnel, the integrity of our facilities, and the protection of our environment. This guide provides a detailed, procedural framework for the proper disposal of N-Ethylpyrazin-2-amine, a heterocyclic amine compound. The principles and protocols outlined here are grounded in regulatory standards and field-proven safety practices, designed to provide clarity and build confidence in your laboratory's chemical handling workflows.
Part 1: Hazard Assessment & Waste Characterization
The foundation of any disposal procedure is a thorough understanding of the material's intrinsic hazards. While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not widely available, we can infer its hazard profile from its chemical class (amines, pyrazines) and data on structurally similar compounds like 2-Ethylpyrazine and 2-Aminopyrazine.
This analysis is crucial because it informs the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) hazardous waste determination process.[1][2][3] A waste is considered hazardous if it is specifically "listed" by the EPA or if it exhibits one or more hazardous "characteristics": ignitability, corrosivity, reactivity, or toxicity.[1] Based on the data for analogous compounds, this compound waste must be managed as a hazardous material due to its likely characteristics of ignitability and toxicity.
Table 1: Inferred Hazard Profile for this compound
| Hazard Category | Description & GHS Classification (Inferred) | Key Precautions & Rationale |
|---|---|---|
| Ignitability | Flammable Liquid and Vapor (H226) . Vapors can form explosive mixtures with air, and may travel to an ignition source and flash back.[4][5][6] | Keep away from all ignition sources, including heat, sparks, and open flames.[4][5][6][7] Use only non-sparking tools and explosion-proof electrical equipment to prevent ignition of flammable vapors.[5][6][7] |
| Acute Toxicity | Harmful if Swallowed (H302) .[4][6] Amines as a class can be toxic and destructive to mucous membranes upon ingestion.[7] | Do not eat, drink, or smoke when handling this product.[4][7] If swallowed, seek immediate medical attention and do not induce vomiting.[5] |
| Irritation | Causes Skin Irritation (H315), Serious Eye Irritation (H319), and May Cause Respiratory Irritation (H335) .[6][8] | Avoid all contact with skin, eyes, and clothing.[7] Prevent inhalation of vapors or mists by working in a well-ventilated area, preferably a chemical fume hood.[6][7] |
| Reactivity | Incompatible with Strong Oxidizing Agents and Strong Acids .[5] | Segregate waste from these materials to prevent potentially violent exothermic reactions, which can cause dangerous pressure buildup and release of toxic fumes. |
Part 2: Personnel Safety & Personal Protective Equipment (PPE)
Before handling any chemical waste, ensuring the safety of laboratory personnel is paramount. The selection of appropriate PPE is dictated by the hazard assessment.
Table 2: Required Personal Protective Equipment (PPE)
| Body Part | Required PPE | Recommended Specification |
|---|---|---|
| Eyes / Face | Chemical Safety Goggles & Face Shield | ANSI Z87.1 compliant; face shield required when handling larger quantities or during splash-risk procedures. |
| Hands | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Always check the manufacturer's glove compatibility chart. Discard and replace immediately if contaminated. |
| Body | Flame-Retardant Laboratory Coat | A flame-retardant coat worn over personal clothing provides necessary protection against splashes and potential fire hazards.[4] |
| Respiratory | NIOSH-Approved Respirator (if needed) | Use is required if working outside of a fume hood or if ventilation is inadequate. An air-purifying respirator with an organic vapor cartridge is appropriate.[7] |
All handling of this compound waste should occur in a designated area equipped with an operational chemical fume hood, eyewash station, and safety shower.[8]
Part 3: On-Site Waste Accumulation & Storage Protocol
Proper accumulation is a regulated, systematic process. Following these steps ensures compliance and safety from the point of generation to the point of pickup.[1]
Step 1: Select a Compatible Waste Container
-
Causality : Using an incompatible container can lead to chemical degradation of the container, causing leaks and dangerous spills.
-
Procedure : Use a container made of chemically resistant material (e.g., high-density polyethylene, glass) that is in good condition with a secure, leak-proof screw cap. The container must be compatible with amines.[9][10]
Step 2: Segregate the Waste Stream
-
Causality : Improperly mixing incompatible waste streams is a primary cause of laboratory accidents. Amines are basic and will react exothermically with acids. As organic compounds, they can be oxidized by strong oxidizing agents.
-
Procedure : Dedicate a specific waste container solely for this compound and compatible solvents (e.g., waste from a chromatography column). Never mix this waste with acids, bases, or oxidizers.[9]
Step 3: Label the Container Correctly and Completely
-
Causality : Accurate labeling is an OSHA and EPA requirement that prevents accidental mixing, ensures proper handling, and is essential for the final disposal facility.[11][12]
-
Procedure : From the moment the first drop of waste is added, the container must be labeled with:
-
The words "HAZARDOUS WASTE" [10]
-
The full chemical name: "this compound"
-
A list of all other constituents and their approximate percentages.
-
The relevant hazard characteristics (e.g., "Ignitable," "Toxic").
-
Step 4: Manage the Accumulation Area
-
Causality : Federal and state regulations strictly govern the storage of hazardous waste to prevent spills and uncontrolled reactions.[1][13]
-
Procedure :
-
Store the waste container at or near the point of generation in a designated Satellite Accumulation Area (SAA).[12]
-
The container must be kept tightly closed at all times, except when you are actively adding waste.[1][10][12] This is a common regulatory violation and is critical for preventing the release of flammable and toxic vapors.
-
Place the liquid waste container inside a larger, chemically compatible secondary containment bin to contain any potential leaks.[13][14]
-
Do not accumulate more than 55 gallons of hazardous waste in your laboratory.[15]
-
Part 4: Disposal Pathways & Decision Framework
Disposal of this compound should never involve discharge to the sanitary sewer or evaporation in a fume hood.[9][16] The only acceptable pathway is through your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal contractor.[2] The following workflow outlines the decision process for managing different waste scenarios.
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Navigating the Safe Handling of N-Ethylpyrazin-2-amine: A PPE-Focused Protocol
Senior Application Scientist Note: This guide addresses the operational safety and personal protective equipment (PPE) protocols for handling N-Ethylpyrazin-2-amine. It is structured to provide immediate, actionable information for laboratory and research professionals, emphasizing the scientific rationale behind each safety recommendation to ensure procedural integrity and user safety.
Part 1: Hazard Analysis and Engineering Controls
Understanding the Hazard Profile
This compound is an aromatic amine, and while specific toxicological data is limited, the pyrazine class and amine functional groups necessitate a cautious approach. The primary risks involve potential skin and eye irritation or damage, respiratory tract irritation upon inhalation of aerosols or vapors, and harm if ingested. Amines as a class can be corrosive and may be absorbed through the skin.
Therefore, all handling procedures must be predicated on a thorough risk assessment that assumes the compound is hazardous upon contact, inhalation, and ingestion until proven otherwise.
Engineering Controls: The First Line of Defense
Before any personal protective equipment is considered, robust engineering controls must be implemented to minimize exposure. These controls are designed to contain the chemical at the source, reducing the reliance on PPE.
-
Chemical Fume Hood: All weighing, transferring, and handling of this compound must be conducted inside a certified chemical fume hood. This is non-negotiable. The fume hood provides critical ventilation to prevent the accumulation of potentially harmful vapors in the laboratory environment.
-
Ventilation Systems: Ensure the laboratory is equipped with adequate general ventilation that provides a minimum of 6-12 air changes per hour. This dilutes any fugitive emissions that may escape primary containment.
-
Safety Equipment Accessibility: An operational eyewash station and safety shower must be located within a 10-second, unobstructed travel distance from the handling area.[1] Regular testing of this equipment is mandatory.
Part 2: Personal Protective Equipment (PPE) Protocol
PPE is the final barrier between the researcher and the chemical. The selection of appropriate PPE is critical and must be based on the potential routes of exposure.
Eye and Face Protection: Preventing Irreversible Damage
Direct contact with chemical splashes can cause serious, potentially irreversible eye damage.[2]
-
Required: Chemical splash goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166 are mandatory.[1][3] Goggles must provide a complete seal around the eyes to protect from splashes, vapors, and mists.
-
Recommended for High-Risk Operations: When handling larger quantities (>50 mL) or if there is a significant risk of splashing (e.g., during heating, pressure reactions, or transfers), a full-face shield should be worn in addition to chemical splash goggles. The face shield provides a secondary layer of protection for the entire face.
Skin and Body Protection: A Barrier Against Contact and Absorption
This compound, like many organic amines, should be considered a skin irritant with the potential for dermal absorption.
-
Gloves:
-
Selection: Nitrile gloves are the standard recommendation for incidental contact. Always inspect gloves for tears or pinholes before use.
-
Causality: Nitrile provides a suitable barrier against a wide range of chemicals for short-duration tasks. For prolonged contact or immersion, consult a glove compatibility chart from the manufacturer.
-
Technique: Use proper glove removal technique (without touching the outer surface) to avoid cross-contamination.[4] Dispose of contaminated gloves immediately in the designated chemical waste container.
-
-
Laboratory Coat: A flame-resistant lab coat is required. Ensure it is fully buttoned with sleeves rolled down to provide maximum coverage.
-
Additional Protection: For tasks with a higher risk of spillage, a chemically resistant apron should be worn over the lab coat. Closed-toe shoes are mandatory in the laboratory at all times.
Respiratory Protection: When Engineering Controls Are Insufficient
Under normal operating conditions within a certified fume hood, respiratory protection is not typically required.[3][5] However, it becomes essential in specific scenarios.
-
Scenarios Requiring Respiratory Protection:
-
Spill Cleanup: During the cleanup of a significant spill outside of a fume hood.
-
Engineering Control Failure: If there is a malfunction in the ventilation system.
-
Aerosol Generation: For procedures that may generate fine mists or aerosols.
-
-
Respirator Type: If a respirator is needed, a NIOSH-approved air-purifying respirator with organic vapor cartridges is the minimum requirement.[1] All personnel required to wear respirators must be part of a formal respiratory protection program, including fit testing and medical clearance, as mandated by OSHA 29 CFR 1910.134.
Part 3: Operational Plans and Disposal
PPE Selection Workflow
The following diagram outlines the decision-making process for selecting the appropriate level of PPE.
Caption: Decision workflow for selecting appropriate PPE.
Summary of PPE Requirements
| Situation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Standard Handling (in fume hood) | Chemical Splash Goggles | Nitrile Gloves | Flame-Resistant Lab Coat | Not Required |
| High Splash Potential (in fume hood) | Goggles + Full Face Shield | Nitrile Gloves | Lab Coat + Chemical Apron | Not Required |
| Spill or Ventilation Failure | Goggles + Full Face Shield | Nitrile Gloves | Lab Coat + Chemical Apron | NIOSH-Approved Respirator |
Donning, Doffing, and Disposal Protocol
-
Donning (Putting On):
-
Put on the lab coat and fasten it completely.
-
Put on chemical splash goggles and/or face shield.
-
If required, perform a seal check and don the respirator.
-
Wash hands thoroughly.
-
Put on gloves, ensuring cuffs go over the sleeves of the lab coat.
-
-
Doffing (Taking Off): This process is designed to prevent cross-contamination.
-
Inspect and remove gloves using a proper, non-contaminating technique. Dispose of them in a hazardous waste bin.
-
Remove the lab coat by rolling it inside out and away from the body.
-
Wash hands thoroughly with soap and water.
-
Remove goggles and/or face shield from the back to the front. Clean and store properly.
-
If used, remove the respirator.
-
Wash hands again as a final precaution.
-
-
Disposal: All disposable PPE that has come into contact with this compound is considered hazardous waste. It must be disposed of in a clearly labeled, sealed hazardous waste container for chemical solids. Follow all local, state, and federal regulations for hazardous waste disposal.[2][5]
References
-
Synerzine. (2025). Safety Data Sheet: 2-Ethylpyrazine. [Link]
-
Elan Chemical. (2018). Safety Data Sheet: Ethylpyrazine. [Link]
-
PubChem. (n.d.). 5-Ethylpyrazin-2-amine. National Center for Biotechnology Information. [Link]
-
Greenbook. (n.d.). Safety Data Sheet: CLEAN AMINE®. [Link]
-
PubChem. (n.d.). 2-Ethylpyrazine. National Center for Biotechnology Information. [Link]
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
